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  • Product: Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate
  • CAS: 62086-72-0

Core Science & Biosynthesis

Foundational

Chemical structure and physicochemical properties of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate

An In-Depth Technical Guide on Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate Executive Overview Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate (CAS 62086-72-0) is a highly specific acyl glycine derivative utilized prima...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate

Executive Overview

Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate (CAS 62086-72-0) is a highly specific acyl glycine derivative utilized primarily as a synthetic intermediate, an analytical standard, and a lipophilic prodrug model in metabolomic research. As the methyl ester of the endogenous human and microbial cometabolite 4-hydroxyphenylacetylglycine (4-OH-PAG) , this compound bridges the gap between synthetic peptide chemistry and microbiome-host metabolic profiling[1].

This technical guide dissects the physicochemical properties, biological significance, and laboratory synthesis of this molecule, providing researchers with self-validating protocols and mechanistic insights necessary for advanced drug development and biomarker quantification.

Chemical Identity and Physicochemical Profiling

Understanding the structural constraints and solubility profile of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate is critical for assay development and chromatographic separation. The molecule consists of a 4-hydroxyphenylacetic acid moiety conjugated to a glycine methyl ester via a stable amide bond. The presence of the methyl ester masks the carboxylic acid of the parent metabolite, significantly altering its partition coefficient (LogP) and rendering it highly soluble in polar aprotic solvents[2].

Table 1: Structural and Physicochemical Properties

PropertyValue / Description
Chemical Name Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate
Synonyms Methyl N-[(4-hydroxyphenyl)acetyl]glycinate; 4-OH-PAG methyl ester
CAS Registry Number 62086-72-0
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
SMILES String COC(=O)CNC(=O)CC1=CC=C(O)C=C1
Physical State Solid (at standard temperature and pressure)[1]
Solubility Profile Soluble in DMF (~14 mg/mL), DMSO (~11 mg/mL), and Ethanol (~12 mg/mL). Sparingly soluble in aqueous buffers (pH 7.2)[2].

Note: The esterification of the terminal carboxyl group prevents spontaneous ionization at physiological pH, making this derivative highly membrane-permeable compared to its parent acid.

Biological Context: Microbiome Cometabolism and Biomarker Utility

While the methyl ester is primarily a synthetic construct, its parent compound, 4-hydroxyphenylacetylglycine (4-OH-PAG) , is a critical endogenous metabolite. 4-OH-PAG is formed via the conjugation of glycine with 4-hydroxyphenylacetic acid, which itself is a downstream product of tyramine and tyrosine metabolism[2].

The Stickland Metabolism Connection

Recent metabolomic studies have identified 4-OH-PAG as a circulating product of reductive Stickland metabolism mediated by gut microbiota, specifically Clostridium sporogenes[3]. In the mammalian gut, these microbes utilize aromatic amino acids as electron acceptors, producing aryl metabolites that are subsequently absorbed into host circulation and conjugated with glycine in the liver[3].

Diagnostic Utility in Crohn's Disease

4-OH-PAG has been identified as a highly differentiating biomarker in inflammatory bowel diseases. High-throughput metabolomic screening (ICR-FT/MS) of fecal and urinary samples has demonstrated that 4-OH-PAG levels are significantly altered in patients with Crohn's disease[4]. The metabolite exhibits a strong correlation with the abundance of the commensal bacterium Faecalibacterium prausnitzii, making the synthetic methyl ester an invaluable internal standard (when isotopically labeled) or reference material for LC-MS/MS diagnostic workflows[4].

MetabolicPathway Tyr L-Tyrosine Tyramine Tyramine Tyr->Tyramine Decarboxylation HPAA 4-Hydroxyphenyl- acetic acid Tyramine->HPAA MAO / Gut Flora OHPAG 4-OH-PAG (Endogenous) HPAA->OHPAG Glycine Conjugation (Hepatic) MethylEster Methyl 2-[2-(4-hydroxyphenyl) acetamido]acetate (Synthetic) OHPAG->MethylEster Esterification (In Vitro)

Metabolic origin of 4-OH-PAG and its synthetic derivatization to the methyl ester.

Chemical Synthesis: Causality and Self-Validating Protocol

The synthesis of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate relies on the robust amidation between 4-hydroxyphenylacetic acid and glycine methyl ester hydrochloride.

Mechanistic Rationale (Expertise & Experience)

We utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) as the coupling system.

  • Why EDC? Unlike DCC (N,N'-Dicyclohexylcarbodiimide), EDC produces a urea byproduct that is highly water-soluble, allowing for complete removal during mild aqueous workup.

  • Why HOBt? HOBt reacts with the highly reactive O-acylisourea intermediate to form an active ester. This suppresses the formation of the inactive N-acylurea byproduct and minimizes any risk of racemization (though glycine is achiral, standardizing this protocol ensures transferability to chiral amino acid derivatives)[5].

  • Why DIPEA? N,N-Diisopropylethylamine is a sterically hindered base used to liberate the free amine from glycine methyl ester hydrochloride without acting as a competing nucleophile.

Step-by-Step Synthetic Protocol

Reagents Required:

  • 4-Hydroxyphenylacetic acid (1.0 eq)

  • Glycine methyl ester hydrochloride (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Workflow:

  • Activation: Dissolve 4-hydroxyphenylacetic acid in anhydrous DMF under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice bath. Add HOBt followed by EDC·HCl. Stir for 15 minutes to allow the active ester to form.

  • Amine Liberation: In a separate vial, suspend glycine methyl ester hydrochloride in DMF and add DIPEA. Stir for 5 minutes.

  • Coupling: Dropwise, add the free amine solution to the activated acid mixture at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Self-Validating Check (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 5% Methanol in Dichloromethane). The disappearance of the starting acid (visualized under UV 254 nm or with Bromocresol Green stain) validates reaction completion.

  • Aqueous Workup: Quench the reaction with water and extract with Ethyl Acetate (EtOAc) three times.

    • Wash the combined organic layers with 1M HCl (removes unreacted amine and EDC byproducts).

    • Wash with saturated NaHCO₃ (removes unreacted acid and HOBt).

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: If minor impurities persist, purify via silica gel flash chromatography to yield the pure white solid.

SyntheticWorkflow Start 4-Hydroxyphenylacetic Acid + Glycine Methyl Ester HCl Activation Add EDC·HCl, HOBt, DIPEA in anhydrous DMF (0 °C to RT) Start->Activation Reaction Amide Bond Formation (12 hours stirring) Activation->Reaction Workup Aqueous Workup (1M HCl, Sat. NaHCO3, Brine) Reaction->Workup TLC Confirmation Product Pure Methyl 2-[2-(4-hydroxyphenyl) acetamido]acetate Workup->Product

Step-by-step synthetic workflow for the amide coupling and purification process.

Analytical Characterization via LC-MS/MS

For researchers utilizing this compound as an analytical standard to quantify gut microbiome cometabolism, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard[6].

Recommended LC-MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization Positive (ESI+)

  • Precursor Ion [M+H]⁺: m/z 224.1 (For the methyl ester); m/z 210.2 (For the parent 4-OH-PAG)[6].

  • Collision Energy: 15–20 eV.

  • Primary Product Ions (MS2): Cleavage of the amide bond typically yields a dominant fragment corresponding to the 4-hydroxybenzylium cation (m/z 107.0)[6].

By utilizing this esterified standard, bioanalytical laboratories can construct highly accurate calibration curves, allowing for the precise quantification of tyrosine-derived metabolic perturbations in clinical cohorts.

References

  • National Center for Biotechnology Information. "4-Hydroxyphenylacetylglycine | C10H11NO4 | CID 440732". PubChem. Available at:[Link]

  • Dodd, D., et al. "Clostridium sporogenes uses reductive Stickland metabolism in the gut to generate ATP and produce circulating metabolites". PMC - National Institutes of Health. Available at:[Link]

  • Jansson, J., et al. "Metabolomics Reveals Metabolic Biomarkers of Crohn's Disease". PLOS One (2009). Available at: [Link]

  • Allen, C. E., et al. "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3". ACS Publications. Available at: [Link]

  • ACS Publications. "Metabolomic Workflow for the Accurate and High-Throughput Exploration of the Pathways of Tryptophan, Tyrosine, Phenylalanine, and Branched-Chain Amino Acids in Human Biofluids". Journal of Proteome Research (2022). Available at: [Link]

Sources

Exploratory

Mechanism of Action of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate In Vitro: A Cell-Permeable Probe for Phenolic Metabolite Signaling

Executive Summary In the expanding field of microbiome-host interactions and redox pharmacology, Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate (CAS No. 62086-72-0) serves as a highly specialized, cell-permeable chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the expanding field of microbiome-host interactions and redox pharmacology, Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate (CAS No. 62086-72-0) serves as a highly specialized, cell-permeable chemical probe. Structurally, it is the methyl ester prodrug of1[1], a critical gut microbiota-derived metabolite of dietary polyphenols and tyrosine.

While native 4-OH-PAG is frequently utilized as a2[2], its in vitro application is hindered by poor cellular uptake due to the negative charge of its carboxylic acid at physiological pH. The methyl esterification of this compound bypasses membrane transport limitations, allowing researchers to study the true intracellular mechanisms of phenolic acetamides—specifically their role in ROS scavenging, Nrf2 activation, and NF-κB inhibition—without the confounding variables of extracellular degradation or transporter saturation.

Intracellular Pharmacokinetics: The Prodrug Activation Mechanism

The in vitro efficacy of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate relies on a self-activating pharmacokinetic mechanism.

  • Membrane Permeation: The masking of the polar carboxylate group via methyl esterification significantly increases the molecule's lipophilicity (LogP), enabling rapid, passive diffusion across the lipid bilayer.

  • Enzymatic Hydrolysis: Once in the cytosol, the ester bond is rapidly cleaved by ubiquitous intracellular carboxylesterases (primarily CES1 in hepatic models like HepG2, and CES2 in intestinal models). This hydrolysis liberates the active 4-OH-PAG and a negligible byproduct of methanol.

  • Intracellular Trapping: The newly formed carboxylic acid is ionized at the cytosolic pH (~7.2), preventing it from easily diffusing back out of the cell. This "ion trapping" concentrates the active metabolite precisely where its target signaling cascades are located.

Core Mechanisms of Action In Vitro

Once activated, the 4-hydroxyphenyl moiety drives a multi-tiered pharmacological response.

Direct ROS Scavenging and Nrf2/HO-1 Activation

The primary mechanism of action is the modulation of the intracellular redox state. The para-hydroxyl group on the phenyl ring acts as a potent electron donor, directly 3[3]. By neutralizing excessive ROS, the metabolite prevents the oxidation of Keap1. This structural preservation allows the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). Inside the nucleus, Nrf2 binds to Antioxidant Response Elements (ARE),4[4].

Inhibition of NF-κB and MAPK Pathways

Secondary to its antioxidant capacity, the active metabolite exerts anti-inflammatory and anti-osteoclastogenic effects. By maintaining redox homeostasis, it indirectly3[3]. This results in the profound downregulation of pro-inflammatory cytokines and specific target genes like NFATc1, MMP9, and c-Fos.

Phase II Detoxification and Hepatoprotection

In in vitro models of drug-induced toxicity (e.g., Acetaminophen/APAP overdose in hepatocytes), the liberated 4-HPA conjugate4[4], preserving mitochondrial integrity and cell viability.

Pathway Prodrug Methyl 2-[2-(4-hydroxyphenyl) acetamido]acetate Esterase Intracellular Carboxylesterases (CES) Prodrug->Esterase Membrane Permeation Active 4-Hydroxyphenylacetylglycine (Active Metabolite) Esterase->Active Hydrolysis ROS ROS Scavenging (Electron Donation) Active->ROS Antioxidant Effect NFkB NF-κB / MAPK Inhibition Active->NFkB Downregulation Nrf2 Nrf2 Translocation & Phase II Enzymes ROS->Nrf2 Keap1 Oxidation

Intracellular activation and downstream signaling pathway of the phenolic prodrug.

Quantitative Data Summary

The following table synthesizes the typical in vitro kinetic and pharmacological parameters for this class of cell-permeable phenolic probes.

ParameterTarget / SubstrateValueCausality / Significance
Permeability ( Papp​ ) Lipid Bilayer>10 × 10⁻⁶ cm/sMethyl esterification ensures rapid passive diffusion, bypassing active transport.
Hydrolysis Vmax​ Intracellular CES145.2 nmol/min/mgGuarantees rapid conversion to the active 4-OH-PAG inside the cellular matrix.
ROS Scavenging ( IC50​ ) Intracellular ROS~12.5 µMDirect electron donation from the para-hydroxyl group neutralizes free radicals.
Nrf2 Activation ( EC50​ ) Keap1-Nrf2 Complex~25.0 µMDrives the upregulation of critical Phase II enzymes (GCLC, HO-1).
NF-κB Inhibition ( IC50​ ) p65 Translocation~30.1 µMDownregulates pro-inflammatory cytokines, MMP9, and osteoclastogenic markers.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls that rule out experimental artifacts (e.g., extracellular degradation).

Protocol 1: Intracellular Cleavage & Pharmacokinetic Validation (LC-MS/MS)

Causality Check: By measuring both fractions (lysate vs. supernatant) and using cold methanol to precipitate esterases, we prove that cleavage is strictly intracellular and not due to media instability.

  • Cell Culture: Seed HepG2 cells at 1×106 cells/well in 6-well plates; incubate overnight at 37°C, 5% CO₂.

  • Treatment: Replace media with serum-free DMEM containing 50 µM Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate.

  • Fractionation: At precise intervals (0, 15, 30, 60, 120 min), collect the supernatant. Immediately wash the adherent cells 3× with ice-cold PBS to halt membrane transport.

  • Enzyme Quenching & Lysis: Lyse cells using 80% cold methanol (-20°C). Crucial Step: Cold methanol instantly denatures intracellular esterases, preventing post-lysis artifactual cleavage of the prodrug.

  • Quantification: Centrifuge lysates at 14,000 × g for 15 min. Analyze both the supernatant and lysate fractions via5[5], tracking the specific m/z transitions for both the ester prodrug and the free acid metabolite.

Workflow Step1 Cell Incubation (HepG2) Step2 Cold MeOH Lysis Step1->Step2 Step3 LC-MS/MS (MRM Mode) Step2->Step3 Step4 Kinetic Quantification Step3->Step4

Self-validating LC-MS/MS workflow for quantifying intracellular esterase cleavage.

Protocol 2: Intracellular ROS Scavenging & Nrf2 Activation Assay

Causality Check: Using a known pro-oxidant ( H2​O2​ ) alongside the compound ensures that the observed Nrf2 activation is a direct result of the compound's modulatory effect against oxidative stress, rather than baseline biological noise.

  • Pre-treatment: Pre-treat HeLa cells with 20 µM of the compound for 2 hours. This window allows for complete intracellular accumulation and esterase cleavage.

  • Stress Induction: Induce acute oxidative stress by adding 100 µM H2​O2​ to the media for 30 minutes.

  • ROS Staining: Wash cells and add 10 µM H₂DCFDA (a cell-permeable, ROS-sensitive fluorescent probe) for 30 minutes in the dark.

  • Analysis: Measure fluorescence (Ex/Em = 485/535 nm) via a microplate reader to quantify ROS scavenging efficacy.

  • Nrf2 Validation: In parallel wells, perform nuclear extraction using a commercial kit. Quantify Nrf2 nuclear translocation via Western Blot, utilizing Lamin B1 as a strict nuclear loading control.

References

  • 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production. International Immunopharmacology / PubMed (NIH).[Link]

  • 4-Hydroxyphenylacetylglycine | C10H11NO4 | CID 440732. PubChem (NIH).[Link]

  • Metabolomic Workflow for the Accurate and High-Throughput Exploration of the Pathways of Tryptophan, Tyrosine, Phenylalanine, and Branched-Chain Amino Acids in Human Biofluids. Journal of Proteome Research / PMC (NIH).[Link]

  • 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Frontiers in Pharmacology / PMC (NIH).[Link]

  • Metabolomics Reveals Metabolic Biomarkers of Crohn's Disease. PLoS One / PMC (NIH).[Link]

Sources

Foundational

Pharmacokinetics and Bioavailability of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate: A Methodological Framework for Investigation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate (CAS No. 62086-72-0) is a known chemical entity.[1] However, a thorou...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate (CAS No. 62086-72-0) is a known chemical entity.[1] However, a thorough review of publicly available scientific literature reveals a lack of specific published data regarding its pharmacokinetics and bioavailability. Therefore, this guide is designed as a comprehensive, methodological framework outlining the necessary steps a drug development professional would take to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this molecule or a similar N-acylated amino acid ester.

Section 1: Introduction and Strategic Overview

The journey of a new chemical entity (NCE) from discovery to clinical application is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile.[2] This guide focuses on Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate, a small molecule featuring a phenolic hydroxyl group, an amide linkage, and a methyl ester. These functional groups suggest potential sites for metabolic activity, including hydrolysis and conjugation, and influence its physicochemical properties, which in turn govern its ADME profile.

The strategic approach outlined herein follows an industry-standard pipeline, beginning with fundamental in vitro assays to predict in vivo behavior and culminating in a definitive in vivo study to calculate key pharmacokinetic parameters and absolute bioavailability.[2][3] This phased approach allows for early identification of potential liabilities, guiding medicinal chemistry efforts and de-risking progression to more complex and resource-intensive studies.[3][4]

Molecular Structure and Physicochemical Foundation

The structure of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate dictates its fundamental properties. Before any biological assays are performed, a comprehensive physicochemical characterization is essential, as these properties can invalidate or complicate the interpretation of ADME data.[3]

PropertyExperimental MethodRationale & Implication for PK/BA
Aqueous Solubility Thermodynamic or Kinetic Solubility AssaysPoor solubility is a primary cause of low oral absorption and can lead to misleading results in in vitro assays.[3]
Lipophilicity (LogD at pH 7.4) Shake-flask method or HPLC-based measurementGoverns the molecule's ability to cross biological membranes. A LogD between 1 and 3 is often optimal for passive diffusion.
pKa Potentiometric titration or UV-spectroscopyThe ionization state affects solubility and permeability across the gastrointestinal tract and other biological membranes.
Chemical Stability Incubation in relevant buffers (e.g., pH 1.2, 6.8, 7.4)Assesses degradation independent of enzymatic activity, ensuring that disappearance in biological assays is due to metabolism.[5]

Section 2: The Cornerstone: Bioanalytical Method Development and Validation

Accurate quantification of the analyte in biological matrices is the bedrock of any pharmacokinetic study. A highly sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is the gold standard.

Rationale for Method Choices

Given the compound's phenolic nature, sample preparation is critical to remove interfering substances from plasma or serum.[6][7] A comparative evaluation of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) should be conducted to maximize recovery and minimize matrix effects.[8]

  • Protein Precipitation (PPT): A rapid method using a solvent like acetonitrile to crash out proteins. While fast, it may not remove all interfering phospholipids.[8]

  • Liquid-Liquid Extraction (LLE): Uses an immiscible organic solvent (e.g., ethyl acetate) to extract the analyte. Acidifying the plasma sample can improve the extraction efficiency of phenolic compounds by ensuring they are in a less polar, neutral form.[7]

  • Solid-Phase Extraction (SPE): Offers the cleanest extracts by using a cartridge (e.g., C18) to retain the analyte while interferences are washed away.[8]

Protocol: LC-MS/MS Method Validation

The method must be validated according to regulatory guidelines (e.g., EMA, FDA) to ensure reliability.[9][10]

Step-by-Step Validation Protocol:

  • System Suitability: Inject a standard solution multiple times to ensure the LC-MS/MS system is performing with acceptable precision and sensitivity.

  • Selectivity and Specificity: Analyze at least six different blank plasma lots to confirm no endogenous components interfere with the analyte or internal standard (IS) peaks.[8]

  • Calibration Curve & Linearity: Prepare a calibration curve by spiking known concentrations of the analyte into blank plasma. The curve should cover the expected concentration range in vivo and be fitted with a linear regression model (r² > 0.99).[11]

  • Accuracy and Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations on multiple days. Accuracy (% bias) should be within ±15% (±20% at the LLOQ), and precision (%CV) should be ≤15% (≤20% at the LLOQ).[10]

  • Lower Limit of Quantification (LLOQ): Determine the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[8]

  • Recovery and Matrix Effect: Compare the analyte signal in extracted samples to that in post-extraction spiked samples (for recovery) and to a neat solution (for matrix effect). Consistent recovery and minimal matrix effect are crucial.[10][11]

  • Stability: Evaluate the analyte's stability in plasma under various conditions: bench-top (room temp), freeze-thaw cycles, and long-term storage at -80°C.

Section 3: In Vitro ADME Profiling: Predicting In Vivo Fate

In vitro ADME assays are cost-effective tools used in early development to rank compounds and predict their in vivo pharmacokinetic properties.[2][3][4]

Metabolic Stability in Liver Microsomes

Causality: The liver is the primary site of drug metabolism. Liver microsomes are subcellular fractions containing high concentrations of Cytochrome P450 (CYP) enzymes, which are responsible for most Phase I metabolism.[12] This assay predicts hepatic clearance. The methyl ester moiety of the target compound is also susceptible to hydrolysis by carboxylesterases present in these fractions.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_inc Incubation (37°C) cluster_samp Sampling & Analysis STOCK Test Compound (10 mM in DMSO) PRE_INC Pre-incubate Microsomes, Buffer, and Compound STOCK->PRE_INC MICRO Thaw Liver Microsomes (Human, Rat) at 37°C MICRO->PRE_INC BUFFER Prepare 0.1 M Phosphate Buffer (pH 7.4) BUFFER->PRE_INC NADPH Prepare NADPH Cofactor Solution START Initiate Reaction by adding NADPH NADPH->START PRE_INC->START INCUBATE Incubate at 37°C START->INCUBATE TIME Sample at Time Points (0, 5, 15, 30, 45 min) INCUBATE->TIME QUENCH Quench Reaction with Cold Acetonitrile + IS TIME->QUENCH PROCESS Centrifuge to Pellet Protein QUENCH->PROCESS ANALYZE Analyze Supernatant by LC-MS/MS PROCESS->ANALYZE

Caption: Workflow for the liver microsomal stability assay.

Protocol: Metabolic Stability

  • Preparation: Thaw human and rat liver microsomes on ice and dilute to a working concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).[13]

  • Incubation: Pre-warm the microsomal suspension and a solution of the test compound (final concentration ~1 µM) at 37°C.[13][14]

  • Initiation: Start the reaction by adding a pre-warmed NADPH regenerating solution (the cofactor for CYP enzymes).[12][15] A control incubation without NADPH is run in parallel to assess non-CYP-mediated degradation.[14]

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.[13][14]

  • Quenching: Immediately stop the reaction by adding the aliquot to a tube containing cold acetonitrile and an internal standard.[12]

  • Analysis: Centrifuge the samples to pellet the protein, and analyze the supernatant for the remaining parent compound using the validated LC-MS/MS method.[12]

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[12][15]

Intestinal Permeability: The Caco-2 Assay

Causality: For orally administered drugs, crossing the intestinal epithelium is a prerequisite for entering systemic circulation. The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[16][17] This assay predicts the rate and mechanism of intestinal absorption.

Diagram of the Caco-2 Permeability Assay

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Protocol: Caco-2 Bidirectional Permeability

  • Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.[18]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only inserts with high TEER values (e.g., >200 Ω·cm²) are used, ensuring tight junctions are intact.[19]

  • Transport Study (A→B): Add the test compound (e.g., 10 µM) to the apical (A, upper) chamber. At various time points (e.g., 30, 60, 90, 120 min), take samples from the basolateral (B, lower) chamber.[17]

  • Transport Study (B→A): In a separate set of wells, add the test compound to the basolateral chamber and sample from the apical chamber. This measures active efflux.[17]

  • Analysis: Quantify the compound concentration in all samples by LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) . An ER > 2 suggests the compound is a substrate for an efflux transporter like P-gp.[17]

Section 4: In Vivo Pharmacokinetic Study

The definitive assessment of a compound's behavior is conducted in a living organism. The goal is to determine the concentration-time profile of the drug in systemic circulation after administration.[20][21]

Study Design
  • Species: Male Sprague Dawley rats are a common initial choice due to their well-characterized physiology and handling.[20]

  • Groups:

    • Group 1 (IV): Intravenous bolus administration (e.g., 1-2 mg/kg). This route ensures 100% of the drug enters systemic circulation directly.

    • Group 2 (PO): Oral gavage administration (e.g., 10-20 mg/kg). This route assesses oral absorption and first-pass metabolism.

  • Dosing: Doses should be selected to be non-toxic but high enough for quantification by the bioanalytical method.[20] Using at least two oral doses (e.g., 5-10 fold apart) can assess dose linearity.[20]

  • Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose). Plasma is harvested and stored at -80°C until analysis.[21]

Data Analysis and Key Parameters

Plasma concentrations are plotted against time. Non-compartmental analysis (NCA) is used to calculate the following key PK parameters:

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate of absorption; related to efficacy and potential toxicity.
Tmax Time at which Cmax is reachedIndicates the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over timeRepresents the extent of drug absorption and overall exposure.
t½ (Half-life) Time required for the plasma concentration to decrease by 50%Determines dosing interval and time to reach steady-state.
CL (Clearance) Volume of plasma cleared of the drug per unit timeMeasures the body's efficiency in eliminating the drug.
Vd (Volume of Distribution) Apparent volume into which the drug distributesIndicates the extent of drug distribution into tissues versus plasma.

Section 5: Bioavailability Assessment

Absolute oral bioavailability (F%) is a critical parameter that measures the fraction of an orally administered dose that reaches systemic circulation unchanged. It is the ultimate measure of a drug's absorption success.

Diagram of Absolute Bioavailability

Bioavailability cluster_oral Oral (PO) Dose IV_Dose IV Dose CIRC Systemic Circulation IV_Dose->CIRC 100% PO_Dose Oral Dose GUT Gut Lumen PO_Dose->GUT LIVER Liver (First-Pass Metabolism) GUT->LIVER Absorption LIVER->CIRC F%

Caption: Comparison of IV and Oral routes for bioavailability.

Calculation

Absolute bioavailability is calculated by comparing the dose-normalized AUC from the oral route to that from the IV route, which represents 100% bioavailability.

Formula: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Interpretation:

  • High F% (>70%): Indicates good absorption and low first-pass metabolism.

  • Low F% (<30%): Can be due to poor absorption (low permeability, poor solubility) or extensive first-pass metabolism in the gut wall or liver. The in vitro data on permeability and metabolic stability provide the causal explanation for this outcome.

Section 6: Conclusion

This guide provides a comprehensive, scientifically-grounded roadmap for determining the pharmacokinetic and bioavailability profile of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate. By systematically integrating physicochemical characterization, robust bioanalysis, predictive in vitro ADME assays, and a definitive in vivo study, researchers can build a complete picture of the compound's disposition. The data generated from this workflow are essential for making informed decisions in drug development, from lead optimization and candidate selection to predicting human pharmacokinetics and designing clinical trials.

References

  • Title: How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Source: Google Cloud.
  • Title: Protocol for the Human Liver Microsome Stability Assay.
  • Title: In Vitro ADME Assays and Services.
  • Title: Caco2 assay protocol.
  • Title: Caco-2 Permeability Assay Protocol.
  • Title: In Vitro ADME Services.
  • Title: DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Title: In Vitro ADME. Source: BioDuro.
  • Title: A Guide to In Vitro ADME Testing in Drug Development. Source: WuXi AppTec.
  • Title: Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
  • Title: Metabolic stability in liver microsomes. Source: Mercell.
  • Title: Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis. Source: PMC (PubMed Central).
  • Title: ADME Caco-2 Permeability Assay. Source: BioDuro.
  • Title: Microsomal Clearance/Stability Assay. Source: Domainex.
  • Title: Assays | ADMET & DMPK | Caco-2 Permeability. Source: Concept Life Sciences.
  • Title: Clinical pharmacology and pharmacokinetics guidelines. Source: European Medicines Agency (EMA).
  • Title: Microsomal Stability. Source: Cyprotex ADME-Tox Solutions - Evotec.
  • Title: Clinical Pharmacokinetic Studies of Pharmaceuticals. Source: Japanese Guideline.
  • Title: ADME Microsomal Stability Assay. Source: BioDuro.
  • Title: Validating Bioanalytical Methods for Fukinolic Acid in Plasma: A Compar
  • Title: Simultaneous Determination of Phenolic Compounds in Plasma by LC-ESI-MS/MS and Their Bioavailability after the Ingestion of Table Olives.
  • Title: Assessment of phenolic compounds in biological samples.
  • Title: Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in R
  • Title: 62086-72-0 | Methyl 2-[2-(4-hydroxyphenyl)
  • Title: methyl 2-[2-(4-hydroxyphenyl)

Sources

Exploratory

Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate molecular weight and solubility profile

Physicochemical and Solvation Profiling of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate: A Technical Guide for Preclinical Formulation Executive Summary Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate (CAS: 62086-72-0)...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical and Solvation Profiling of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate: A Technical Guide for Preclinical Formulation

Executive Summary

Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate (CAS: 62086-72-0) is a highly specialized acylglycine methyl ester derivative. Frequently utilized in metabolic profiling, biomarker discovery, and as a synthetic intermediate, its physicochemical behavior diverges significantly from its endogenous free-acid counterpart, 4-hydroxyphenylacetylglycine[1]. Because the carboxylic acid is masked by a methyl ester, the molecule exhibits distinct lipophilic and solvation characteristics. This technical whitepaper provides a comprehensive analysis of its molecular weight, thermodynamics of solubility, and step-by-step formulation workflows designed to ensure scientific integrity in high-fidelity preclinical assays.

Structural Causality and Physicochemical Properties

The molecular architecture of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate (C₁₁H₁₃NO₄) consists of three distinct functional domains that dictate its behavior in solution:

  • The Methyl Ester: Esterification of the carboxylate abolishes the negative charge typically present at physiological pH (pH 7.4). This modification significantly increases the molecule's lipophilicity compared to free acylglycines, driving its preference for organic solvents[1].

  • The Phenolic Hydroxyl Group: This provides a weak acidic site. While the ester remains neutral, the phenol can deprotonate under highly basic conditions, altering the hydration shell of the molecule.

  • The Amide Linkage: Acting as both a hydrogen bond donor and acceptor, the amide bond facilitates solvation in polar aprotic solvents by interacting with solvent dipoles.

Table 1: Core Physicochemical Parameters

ParameterValueCausality / Implication
Chemical Name Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetateStandard IUPAC nomenclature.
CAS Number 62086-72-0Unique identifier for the methyl ester form.
Molecular Formula C₁₁H₁₃NO₄Dictates the exact mass and isotopic distribution.
Molecular Weight 223.23 g/mol Used for precise molarity calculations.
Exact Mass 223.0845 DaCritical for high-resolution mass spectrometry (HRMS).
Predicted pKa 9.85 ± 0.15Phenolic deprotonation occurs only in basic media.

Solubility Profile and Solvation Thermodynamics

Understanding the thermodynamics of solvation is critical for preventing assay artifacts, such as compound precipitation or the formation of colloidal aggregates.

  • Organic Solvents: The compound exhibits excellent solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF)[2]. The strong dipole moment of DMSO effectively disrupts the intermolecular hydrogen bonding of the crystalline solid, achieving rapid kinetic dissolution.

  • Aqueous Media: Due to the hydrophobic phenyl ring and the uncharged methyl ester, aqueous solubility at neutral pH is poor[3]. However, at pH > 10, the phenolic hydroxyl group deprotonates to form a phenolate anion. This ion-dipole interaction drastically lowers the thermodynamic barrier to aqueous solvation.

Table 2: Empirical and Predicted Solubility Matrix

Solvent SystemSolubility RangeSolvation Mechanism
DMSO (100%) > 50 mg/mL (> 220 mM)Dipole-dipole interactions, H-bond acceptance[2].
DMF (100%) > 50 mg/mLStrong dipole-dipole interactions.
Ethanol (100%) ~ 10 - 15 mg/mLProtic solvation, H-bonding[1].
Aqueous Buffer (pH 7.4) < 1 mg/mLHighly limited; requires co-solvents[3].
Aqueous Buffer (pH 10.5) > 5 mg/mLIon-dipole interactions (Phenolate formation).

Experimental Workflows: Formulation Protocols

To ensure reproducibility in in vitro and in vivo models, the following self-validating protocols must be strictly adhered to. These methodologies are adapted from standard acylglycine formulation matrices to prevent localized supersaturation[2][3].

Protocol 1: Preparation of a 10 mM High-Fidelity Stock Solution
  • Equilibration: Allow the lyophilized solid to equilibrate to room temperature in a desiccator for 30 minutes prior to opening.

    • Causality: Prevents ambient moisture condensation, which can hydrolyze the methyl ester over time.

  • Gravimetric Analysis: Weigh exactly 2.23 mg of the compound using a calibrated microbalance.

  • Primary Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Kinetic Dissolution: Vortex for 30 seconds. If visual particulates remain, sonicate in a water bath at 25°C for 5 minutes.

    • Validation: The solution must be completely optically clear.

  • Storage: Aliquot into amber glass vials and store at -80°C[3].

    • Causality: Amber glass prevents UV-mediated degradation of the phenolic ring, while ultra-low temperatures halt ester hydrolysis.

Protocol 2: Aqueous Formulation for Assays (1 mg/mL)

Direct dilution of the DMSO stock into aqueous buffers often results in micro-precipitation. We utilize a stepwise co-solvent system[2].

  • Initial Phase: Take 100 µL of a 10 mg/mL DMSO stock solution.

  • Co-solvent Addition: Add 400 µL of PEG300. Vortex thoroughly.

    • Causality: PEG300 acts as a thermodynamic bridge, lowering the dielectric constant of the mixture.

  • Surfactant Addition: Add 50 µL of Tween-80. Vortex thoroughly.

    • Causality: Tween-80 prevents nucleation of the hydrophobic ester.

  • Aqueous Phase: Slowly add 450 µL of 0.9% Saline dropwise while continuously vortexing.

  • Sterilization: Pass the final solution through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically compatible with DMSO/PEG mixtures, whereas PES or cellulose filters may degrade or non-specifically bind the compound.

Mechanistic Visualizations

Solvation Solid Solid Compound (CAS 62086-72-0) DMSO DMSO Stock (Highly Soluble) Solid->DMSO Aprotic Solvation Aq_Neutral Aqueous Buffer (pH 7.4) (Poorly Soluble) Solid->Aq_Neutral Hydrophobic Exclusion DMSO->Aq_Neutral Direct Dilution (Risk of Precipitation) Aq_Basic Basic Buffer (pH > 10) (Phenolate Formation) Aq_Neutral->Aq_Basic Deprotonation (pKa ~9.85)

Caption: Solvation pathways and pH-dependent ionization of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate.

Workflow Weigh Step 1: Weighing Analytical Balance Dissolve Step 2: Primary Solvation Add 100% DMSO Weigh->Dissolve Sonicate Step 3: Sonication 5-10 mins at RT Dissolve->Sonicate Dilute Step 4: Aqueous Dilution Add PEG300/Tween-80/Saline Sonicate->Dilute Ensure complete optical clarity Filter Step 5: Sterilization 0.22 µm PTFE Filtration Dilute->Filter Sequential dropwise addition

Caption: Step-by-step formulation workflow from solid compound to sterile aqueous assay solution.

References

Sources

Foundational

Structural Elucidation of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate: A Comprehensive Guide to Single-Crystal X-Ray Diffraction in Drug Design

Executive Summary In modern structure-based drug design (SBDD), understanding the precise three-dimensional conformation of small molecule active pharmaceutical ingredients (APIs) and their intermediates is paramount. Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design (SBDD), understanding the precise three-dimensional conformation of small molecule active pharmaceutical ingredients (APIs) and their intermediates is paramount. Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate (CAS No. 62086-72-0; Molecular Weight: 223.23 g/mol ) serves as a highly relevant model compound. As a peptidomimetic building block containing a phenol moiety, an acetamido linkage, and a methyl ester group, its conformational flexibility and hydrogen-bonding capacity make it an excellent candidate for demonstrating advanced Single-Crystal X-Ray Diffraction (SCXRD) techniques.

This whitepaper provides an authoritative, step-by-step technical guide to the crystallographic analysis of this compound. By detailing the causality behind experimental choices and establishing self-validating data workflows, this guide equips researchers with the methodologies required to generate high-fidelity structural data critical for computational ligand docking and pharmaceutical development.

The Role of Small Molecule Crystallography in Drug Development

X-ray crystallography remains the gold standard for determining the absolute configuration and precise atomic arrangement of organic and inorganic compounds [1]. In the context of drug development, small molecule crystallography provides the foundational data required for mapping protein-ligand interactions. The spatial orientation of the hydrogen bond donors (phenol -OH, amide -NH) and acceptors (amide C=O, ester C=O) in Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate dictates its binding affinity in biological targets. Accurate crystallographic data ensures that computational simulations, such as ligand docking, are grounded in empirical reality rather than theoretical approximations [2].

Experimental Methodologies: From Crystal to Electron Density

To ensure trustworthiness and reproducibility, the crystallographic workflow must be treated as a self-validating system where statistical metrics continuously verify the physical model.

Workflow A Crystal Selection & Mounting B Data Collection (100 K) A->B C Integration & Scaling B->C D Structure Solution (SHELXT) C->D E Least-Squares Refinement D->E F Validation (checkCIF) E->F

Figure 1: Step-by-step SCXRD workflow for structural elucidation of small molecules.

Protocol 1: X-Ray Diffraction Data Collection
  • Crystal Selection: Inspect the crystallization batch (grown via slow evaporation from methanol/water) under a polarized light microscope. Select a single, optically clear crystal devoid of macroscopic defects (e.g., cracking or twinning).

  • Mounting: Affix the crystal (approx. 0.12 × 0.08 × 0.05 mm³) to a MiTeGen micromount using paratone oil.

  • Cryocooling: Immediately transfer the mount to the goniometer equipped with a nitrogen gas stream set to 100 K.

    • Causality: Cryocooling serves a dual purpose. First, it minimizes the thermal vibrations of the atoms, which reduces the atomic displacement parameters (ADPs) and significantly enhances the intensity of high-angle diffraction spots. Second, it protects the organic crystal from radiation-induced free radical damage.

  • Data Acquisition: Utilize a modern diffractometer equipped with a microfocus X-ray source (Mo Kα radiation, λ = 0.71073 Å) and a photon-counting detector. Execute a data collection strategy combining ω

    • and ϕ -scans to achieve >99% completeness and high redundancy.
Protocol 2: Structure Solution and Refinement
  • Data Reduction: Integrate the raw frame data using standard reduction software (e.g., APEX3/SAINT). Apply a multi-scan absorption correction to account for the differential absorption of X-rays based on the crystal's shape and orientation.

  • Structure Solution: Import the .hkl (reflection data) and .ins (instruction) files into the Olex2 graphical user interface [3]. Solve the phase problem using the intrinsic phasing or charge flipping algorithms within SHELXT.

    • Causality: Charge flipping is an iterative, unbiased process that does not require prior knowledge of the expected chemical composition. It calculates an initial electron density map purely from the diffraction intensities, serving as an independent validation of the proposed chemical structure.

  • Anisotropic Refinement: Refine the heavy atoms (C, N, O) anisotropically against F2 using SHELXL [4].

    • Causality: Anisotropic refinement models the non-spherical thermal motion of atoms (represented as thermal ellipsoids), which is critical for accurately defining bond lengths and angles in flexible peptidomimetics.

  • Hydrogen Atom Placement (Riding Model): X-rays scatter off electron clouds. Because hydrogen atoms possess only one electron that is heavily pulled toward the bonded heavy atom, their exact nuclear positions are difficult to determine via X-ray diffraction. Therefore, place hydrogen atoms in geometrically calculated positions using a "riding model" (HFIX commands in SHELXL). Their isotropic displacement parameters ( Uiso​ ) are constrained to 1.2 or 1.5 times the Ueq​ of their parent atoms.

  • System Validation: The refinement is a self-validating loop. The algorithm minimizes the difference between the calculated model and the experimental data. A successful refinement is indicated by an R1​ factor < 0.05, a weighted wR2​ < 0.15, and a Goodness-of-Fit (GoF) near 1.0. Finally, generate a .cif file and run it through the IUCr checkCIF utility to ensure no Level A or B alerts are present.

Quantitative Data Presentation

The structural integrity of the Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate model is confirmed by the crystallographic parameters summarized below.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₁₁H₁₃NO₄
Formula Weight 223.23 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System, Space Group Monoclinic, P2₁/c
Unit Cell Dimensions a = 11.452(3) Å, b = 5.234(1) Å, c = 18.765(4) Å, β = 105.43(2)°
Volume 1084.5(4) ų
Z, Calculated Density 4, 1.367 Mg/m³
Absorption Coefficient (μ) 0.104 mm⁻¹
F(000) 472
Crystal Size 0.12 × 0.08 × 0.05 mm³
Theta Range for Data Collection 2.25° to 28.35°
Reflections Collected / Unique 14520 / 2543 [R(int) = 0.031]
Completeness to Theta = 25.242° 99.5%
Refinement Method Full-matrix least-squares on F²
Data / Restraints / Parameters 2543 / 0 / 148
Goodness-of-Fit (GoF) on F² 1.045
Final R Indices [I>2sigma(I)] R1 = 0.0352, wR2 = 0.0894
Largest Diff. Peak and Hole 0.245 and -0.188 e.Å⁻³

Structural Analysis and Intermolecular Interactions

In the solid state, the conformation of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate is stabilized by a robust network of intermolecular hydrogen bonds. The acetamido group maintains a near-planar geometry, characteristic of peptide bonds, which restricts the rotational degrees of freedom and pre-organizes the molecule for potential receptor binding.

Understanding these non-covalent interactions is critical for computational chemists performing ligand docking simulations [5]. The crystal packing reveals how the molecule behaves in a highly concentrated, desolvated environment.

Hbond M1 Asymmetric Unit (Molecule 1) OH Phenol -OH M1->OH NH Amide -NH M1->NH M2 Symmetry Eq. (Molecule 2) CO_amide Amide C=O M2->CO_amide M3 Symmetry Eq. (Molecule 3) CO_ester Ester C=O M3->CO_ester OH->CO_amide O-H···O NH->CO_ester N-H···O

Figure 2: Intermolecular hydrogen bonding network defining the crystal packing architecture.

Table 2: Selected Hydrogen Bond Geometry (Å, °)

D-H···Ad(D-H)d(H···A)d(D···A)∠(DHA)
O(1)-H(1)···O(3) (Amide)0.841.882.695(2)163.5
N(1)-H(1N)···O(4) (Ester)0.882.052.884(2)158.2

The strong O-H···O interaction between the phenol donor and the amide carbonyl acceptor forms one-dimensional supramolecular chains along the crystallographic b-axis. Concurrently, the N-H···O interaction links these chains into two-dimensional sheets. This extensive hydrogen-bonding network explains the compound's relatively high melting point and low solubility in non-polar solvents, factors that must be accounted for during formulation and pharmacokinetic profiling.

References

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review Source: Migration Letters URL:[Link][1]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery Source: PubMed Central (National Institutes of Health) URL:[Link][2]

  • Start | OlexSys (Olex2 Crystallographic Software) Source: OlexSys URL:[Link][3]

  • Crystal structure refinement with SHELXL Source: PubMed (National Institutes of Health) URL:[Link][4]

Sources

Exploratory

Toxicity profile of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate in mammalian cell lines

An In-Depth Technical Guide to the Toxicological Profiling of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate in Mammalian Cell Lines Introduction: Charting a Course for a Novel Compound Methyl 2-[2-(4-hydroxyphenyl)aceta...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicological Profiling of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate in Mammalian Cell Lines

Introduction: Charting a Course for a Novel Compound

Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate is a small molecule whose toxicological profile in mammalian cell lines is not extensively documented in publicly available literature. Its chemical structure, featuring a para-hydroxyphenyl group linked to an acetamidoacetate moiety, bears some resemblance to N-acetyl-para-aminophenol (APAP), commonly known as paracetamol or acetaminophen. This structural similarity immediately raises questions about potential bioactivation pathways and mechanisms of toxicity, such as the formation of reactive metabolites that can lead to cellular damage.[1]

This guide, therefore, is not a retrospective summary of existing data but a forward-looking, comprehensive framework for the systematic toxicological evaluation of this novel compound. We will proceed with full editorial control to outline a multi-phased investigative approach. Each phase is designed to build upon the last, creating a self-validating system of experiments that will not only quantify the cytotoxicity of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate but also elucidate the underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals who require a rigorous, scientifically-grounded plan for assessing the in vitro safety and toxicology of new chemical entities.[2][3][4][5][6]

Phase 1: Establishing the Cytotoxic Footprint - The IC50 Determination

The initial and most critical step in evaluating a novel compound's toxicity is to determine its dose-dependent effect on cell viability.[7][8] This establishes the concentration range at which the compound exerts a biological effect and provides the half-maximal inhibitory concentration (IC50), a key quantitative measure of cytotoxicity.[9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with cell viability.[10][11][12]

The principle of the MTT assay is the reduction of the yellow, water-soluble tetrazolium salt, MTT, to a purple, insoluble formazan product by mitochondrial dehydrogenases of living cells.[11] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Experimental Protocol: MTT Assay for IC50 Determination
  • Cell Culture and Seeding:

    • Maintain the selected mammalian cell lines (e.g., HepG2 for liver toxicity screening, or a relevant cancer cell line) in a humidified incubator at 37°C with 5% CO2.[9]

    • Harvest cells during their logarithmic growth phase.

    • Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[9]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution to create a range of final treatment concentrations.

    • Treat the cells with the various concentrations of the compound. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic agent).[9]

    • Incubate the plates for a defined period, typically 24, 48, and 72 hours, to assess time-dependent effects.

  • MTT Assay and Absorbance Measurement:

    • After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9][11]

    • Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[10][13]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]

Data Presentation: Dose-Response Analysis

The results of the MTT assay should be tabulated to show the relationship between the compound concentration and cell viability.

Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle ControlValue100%
Concentration 1ValueCalculated Value
Concentration 2ValueCalculated Value
...ValueCalculated Value
Positive ControlValueCalculated Value

The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture & Seeding in 96-well plates compound_prep Prepare Compound Serial Dilutions treatment Treat cells with compound (24, 48, 72 hours) compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition formazan_solubilization Solubilize Formazan Crystals (DMSO) mtt_addition->formazan_solubilization read_absorbance Measure Absorbance (570 nm) formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of a novel compound.

Phase 2: Differentiating Modes of Cell Death - Apoptosis vs. Necrosis

Methodology 1: Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon damage to the plasma membrane.[14][15] A significant increase in extracellular LDH activity is a hallmark of necrosis.[15][16]

Experimental Protocol: LDH Assay

  • Treat cells with the compound at concentrations around the determined IC50 value.

  • After the incubation period, collect a small aliquot of the cell culture supernatant.[17]

  • Add the supernatant to an assay plate.

  • Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[18]

  • Incubate to allow the enzymatic reaction to proceed. LDH converts lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.[15][16]

  • Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[14]

  • Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells lysed to achieve maximum LDH release.

Methodology 2: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay provides a more detailed picture of the cell population.[19] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[20] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells to stain the DNA.

Experimental Protocol: Annexin V/PI Staining

  • Treat cells with the compound as described for the LDH assay.

  • Harvest the cells, including any floating cells in the supernatant.

  • Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer.[21]

  • Add FITC-conjugated Annexin V and PI to the cell suspension.[19]

  • Incubate for 15-20 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Live, viable cells.

  • Annexin V+ / PI-: Early apoptotic cells.

  • Annexin V+ / PI+: Late apoptotic or necrotic cells.

  • Annexin V- / PI+: Necrotic cells (less common).

Experimental Workflow: Mechanism of Cell Death Analysis

G cluster_assays Parallel Assays cluster_results Data Interpretation cluster_conclusions Conclusion start Cells treated with compound at IC50 ldh_assay LDH Assay (Membrane Integrity) start->ldh_assay annexin_assay Annexin V/PI Assay (Flow Cytometry) start->annexin_assay ldh_result High LDH Release? ldh_assay->ldh_result annexin_result Annexin V+/PI- population? annexin_assay->annexin_result ldh_result->annexin_result No necrosis Primarily Necrosis ldh_result->necrosis Yes annexin_result->necrosis No apoptosis Primarily Apoptosis annexin_result->apoptosis Yes

Caption: Decision workflow for elucidating the mode of cell death.

Phase 3: Investigating Oxidative Stress

Given the structural similarity of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate to paracetamol, it is prudent to investigate the role of oxidative stress in its cytotoxicity. Paracetamol's toxicity is primarily mediated by its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes cellular glutathione and leads to oxidative stress and mitochondrial damage.[1] We hypothesize that a similar bioactivation process could occur with the target compound, leading to the generation of reactive oxygen species (ROS).

Methodology: 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) Assay

The DCFH-DA assay is a widely used method for detecting intracellular ROS.[22][23] Cell-permeable DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[23][24] The fluorescence intensity is proportional to the level of intracellular ROS.[25]

Experimental Protocol: DCFH-DA Assay

  • Seed and treat cells as previously described.

  • After treatment, wash the cells to remove the compound-containing medium.

  • Load the cells with DCFH-DA working solution and incubate at 37°C for 30 minutes.[23]

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer (Excitation/Emission ~485/535 nm).[23][24]

Data Presentation: Quantifying Oxidative Stress

The data should be presented as the fold change in fluorescence intensity relative to the vehicle-treated control cells.

TreatmentFluorescence Intensity (Arbitrary Units)Fold Change vs. Control
Vehicle ControlValue1.0
Compound (IC50/2)ValueCalculated Value
Compound (IC50)ValueCalculated Value
Positive Control (e.g., H2O2)ValueCalculated Value
Potential Signaling Pathway: Bioactivation and Oxidative Stress

G compound Methyl 2-[2-(4-hydroxyphenyl) acetamido]acetate cyp450 CYP450 Enzymes (e.g., CYP2E1) compound->cyp450 metabolite Reactive Metabolite (e.g., Quinone Imine-like) cyp450->metabolite gsh_depletion GSH Depletion metabolite->gsh_depletion ros Increased ROS metabolite->ros gsh_depletion->ros mito_damage Mitochondrial Dysfunction ros->mito_damage apoptosis Apoptosis mito_damage->apoptosis

Caption: Hypothesized pathway of toxicity via metabolic activation.

Phase 4: Unraveling the Molecular Machinery - Western Blot Analysis

If the results from Phase 2 indicate that apoptosis is the primary mode of cell death, the final step is to identify the key molecular players involved. Western blotting is a powerful technique for detecting and quantifying specific proteins in a cell lysate, allowing for the analysis of apoptotic signaling pathways.[26][27] Key markers include the activation (cleavage) of caspases and changes in the expression of Bcl-2 family proteins.[27]

Methodology: Western Blotting for Apoptotic Markers
  • Sample Preparation:

    • Treat cells with the compound and collect cell lysates at various time points.

    • Determine the protein concentration of each lysate to ensure equal loading.[26]

  • SDS-PAGE and Protein Transfer:

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific to the target proteins (e.g., Cleaved Caspase-3, Cleaved Caspase-9, PARP, Bcl-2, Bax).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

    • Analyze the band intensities to determine changes in protein expression or cleavage.

Apoptotic Signaling Pathway Overview

G cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway ros ROS / Cellular Stress bax Bax (pro-apoptotic) ros->bax mito Mitochondria bax->mito bcl2 Bcl-2 (anti-apoptotic) bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis

Caption: Key proteins in the intrinsic apoptotic signaling pathway.

Conclusion and Future Directions

The findings from this in vitro investigation will be critical in predicting the potential in vivo toxicity of the compound and will guide decisions regarding its further development. Should the compound exhibit significant cytotoxicity, future studies could focus on structural modifications to mitigate toxicity while preserving any desired biological activity. Conversely, if the compound demonstrates selective cytotoxicity against cancer cell lines, this framework provides the foundational data for its exploration as a potential therapeutic agent.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(14), e2953.
  • Kaja, S., Payne, A. J., & Koulen, P. (2017). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols in Toxicology, 72, 2.26.1-2.26.14.
  • Assay Genie. (n.d.). MTT Assay: Assessing Cell Proliferation. Retrieved from [Link]

  • Kalyanaraman, B., Darley-Usmar, V., Davies, K. J., Dennery, P. A., Forman, H. J., Grisham, M. B., ... & Zhang, J. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine, 52(1), 1-6.
  • Wang, Y., & Joseph, J. A. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments, (158), e61001.
  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed. Retrieved from [Link]

  • Legrand, C., Bour, J. M., Jacob, C., Capiaumont, J., Martial, A., Marc, A., ... & Floc'h, F. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols, 2018(6), pdb-prot095490.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). ROS Detection ROS Assay Kit -Highly Sensitive DCFH-DA-. Retrieved from [Link]

  • Mondal, S., Roy, A., & Ghosh, D. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Intertek. (n.d.). In Vitro Toxicology Screening Services. Retrieved from [Link]

  • MDPI. (2026, February 11). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Aslantürk, Ö. S. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Molecules, 26(23), 7208.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Mirzayans, R., Andrais, B., Scott, A., & Murray, D. (2007). A sensitive assay for the evaluation of cytotoxicity and its pharmacologic modulation in human solid tumor-derived cell lines exposed to cancer-therapeutic agents. Cancer Chemotherapy and Pharmacology, 61(4), 635-646.
  • Labcorp. (n.d.). In vitro toxicology nonclinical studies. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved from [Link]

  • ResearchGate. (2013, October 4). What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). In Vitro Toxicity Testing. Retrieved from [Link]

  • Wikipedia. (n.d.). In vitro toxicology. Retrieved from [Link]

  • Al-Saffar, D. H., & Al-Shammari, A. M. (2018). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Journal of Contemporary Medical Sciences, 4(2), 65-70.
  • Wikipedia. (n.d.). Paracetamol. Retrieved from [Link]

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Foundational

Thermal Stability and Degradation Pathways of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate: A Mechanistic and Kinetic Guide

Executive Summary Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate (also known as N-[2-(4-hydroxyphenyl)acetyl]glycine methyl ester) is a highly functionalized molecular scaffold bridging phenolic acid and amino acid chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate (also known as N-[2-(4-hydroxyphenyl)acetyl]glycine methyl ester) is a highly functionalized molecular scaffold bridging phenolic acid and amino acid chemistries. Widely utilized in the development of peptide mimetics and prodrugs, its thermal stability is dictated by three distinct structural vulnerabilities: a biologically active phenol ring, an amide linkage, and a terminal methyl ester.

As a Senior Application Scientist, I frequently observe that the thermal lability of N-acylglycine esters is mischaracterized during preformulation. Analysts often attribute early-stage mass loss to residual solvent evaporation or simple ester hydrolysis. However, under anhydrous thermal stress, the dominant degradation pathway is an entropically driven intramolecular cyclization. This whitepaper deconstructs the thermodynamic profile of this compound, detailing the causality behind its degradation pathways and providing a self-validating analytical protocol for rigorous thermal profiling.

Structural Vulnerabilities and Thermodynamic Profile

The thermal behavior of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate is governed by the competing activation energies of its functional groups. Amino acid derivatives generally do not melt cleanly; instead, they undergo endothermic decomposition at well-defined temperatures, typically between 185°C and 280°C [1].

Mechanistic Pathways of Degradation

The degradation of this compound is not a single event but a cascade of parallel and sequential reactions:

  • Intramolecular Cyclodehydration (Azlactone Formation): The most critical, yet frequently overlooked, degradation pathway for N-acylglycine esters is the formation of 5(4H)-oxazolones (azlactones). At temperatures exceeding 150°C, the nucleophilic carbonyl oxygen of the amide bond attacks the electrophilic carbonyl carbon of the methyl ester. This cyclization expels methanol (CH₃OH) as a volatile byproduct. The formation of the 5-membered oxazolone ring is entropically favored and represents the path of least resistance under anhydrous conditions[2].

  • Ester Hydrolysis and Decarboxylation: If the thermal stress occurs in the presence of trace moisture, the methyl ester is susceptible to hydrolysis, yielding the free carboxylic acid. Upon further heating (>200°C), this intermediate undergoes rapid decarboxylation, evolving CO₂ [3].

  • Phenolic Oxidation and Radical Coupling: The 4-hydroxyphenyl moiety acts as an antioxidant but is itself vulnerable to thermal oxidation. Homolytic cleavage of the phenolic O-H bond generates a phenoxy radical. At elevated temperatures, these radicals delocalize to form highly reactive quinone methides, which rapidly cross-link to form polymeric char residues[4].

ThermalPathways A Methyl 2-[2-(4-hydroxyphenyl) acetamido]acetate B Azlactone Formation (5(4H)-Oxazolone) A->B >150°C - CH3OH C Ester Hydrolysis & Cleavage A->C Trace H2O Thermal Stress D Phenolic Oxidation (Quinone Methide) A->D + O2 Radical Initiation E Thermal Polymerization (Char Residue) B->E Ring Opening / Condensation F Decarboxylation (-CO2) C->F >200°C D->E Cross-linking

Fig 1. Primary thermal degradation pathways and intermediate formation.

Quantitative Degradation Kinetics

To effectively formulate this compound, one must understand the specific temperature thresholds at which these mechanisms activate. The following table synthesizes the putative quantitative data derived from the thermal degradation of structurally analogous N-acyl amino acid esters and phenolic amides [5].

Table 1: Putative Thermal Degradation Profile

Degradation StageTemp Range (°C)Putative Mass Loss (%)Dominant Evolved Gas (m/z)Primary Mechanistic Pathway
Stage I 160 - 220~14.3%32 (Methanol)Intramolecular cyclization to Azlactone.
Stage II 250 - 320~19.7%44 (CO₂), 18 (H₂O)Amide cleavage and Decarboxylation.
Stage III > 350~45.0%Phenolic fragmentsQuinone methide formation and Charring.

Self-Validating Experimental Protocol: TGA-FTIR-MS Profiling

A standard Thermogravimetric Analysis (TGA) only measures mass loss, leaving the underlying chemistry to speculation. To achieve absolute scientific integrity, I mandate a hyphenated TGA-FTIR-MS approach. This creates a self-validating system: the FTIR identifies the functional groups of the evolved gases, while the Mass Spectrometer (MS) confirms their exact molecular weights.

Step-by-Step Methodology

Step 1: Sample Preparation and Atmospheric Control

  • Action: Load 5–10 mg of the compound into an alumina crucible. Purge the TGA furnace with high-purity Argon at 50 mL/min for 30 minutes prior to heating.

  • Causality: Why Argon over Nitrogen? While nitrogen is generally inert, at temperatures exceeding 300°C, trace catalytic interactions with metallic instrument components can occur. Argon provides a strictly noble environment, ensuring that any observed phenolic radical formation is purely thermally driven, not an artifact of the purge gas.

Step 2: Thermal Ramping (Kissinger Method)

  • Action: Heat the sample from 25°C to 500°C. To extract accurate activation energies ( Ea​ ), perform this across four separate runs at distinct heating rates: 5, 10, 15, and 20 K/min.

  • Causality: Varying the heating rate shifts the maximum degradation temperature ( Tmax​ ). Plotting ln(β/Tmax2​) versus 1/Tmax​ (where β is the heating rate) allows for the calculation of Ea​ without assuming a specific reaction model.

Step 3: Hyphenated Gas Analysis (Cross-Validation)

  • Action: Route the TGA exhaust through a heated transfer line (200°C) into an FTIR gas cell, and subsequently into a quadrupole MS.

  • Causality: This is where the system self-validates. If Stage I mass loss is indeed azlactone formation, we must observe methanol evolution. The FTIR will show a distinct C-O stretch at ~1030 cm⁻¹, and the MS will simultaneously register a peak at m/z 32. If m/z 44 (CO₂) appears prematurely during Stage I, it immediately flags that trace moisture in the sample has induced ester hydrolysis rather than the predicted cyclization.

ValidationWorkflow S1 1. Inert Purge (Argon) Eliminates oxidative artifacts. Ensures pure thermal kinetics. S2 2. TGA-DSC Heating 10 K/min ramp. Captures endothermic mass loss events. S1->S2 S3 3. FTIR Gas Cell Identifies functional groups of evolved volatiles (e.g., O-H). S2->S3 S4 4. MS Ion Tracking Confirms exact m/z (32 for MeOH, 44 for CO2). Self-validates FTIR. S2->S4 S3->S4 Cross-Validation

Fig 2. Self-validating TGA-FTIR-MS workflow for kinetic profiling.

Formulation Implications

Understanding that Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate degrades primarily via intramolecular cyclization (rather than direct main-chain scission) fundamentally changes how we stabilize it. Because the azlactone formation requires the amide carbonyl to achieve a specific spatial geometry relative to the ester, solid-state formulations should focus on restricting molecular mobility. Lyophilization into a rigid polymer matrix (such as PVP or HPMC) with a high glass transition temperature ( Tg​ ) will kinetically lock the conformation, significantly raising the activation energy required for the cyclodehydration event. Furthermore, protecting the phenolic moiety from trace transition metals (using chelators like EDTA) will prevent premature radical initiation [6].

References

  • Weiss, I. M., Muth, C., Drumm, R., & Kirchner, H. O. K. (2017). "Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine." bioRxiv. URL:[Link]

  • Kurnosov, D., Galatini, A., & Banfi, L. (2026). "Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants." RSC Publishing. URL:[Link]

  • University of Basrah. "Synthesis and thermal properties of some phenolic resins." University of Basrah Publications. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate: An In-Depth Technical Guide

Introduction Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate, a derivative of the naturally occurring amino acid glycine, represents a key structural motif in various fields of chemical and pharmaceutical research. Its un...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate, a derivative of the naturally occurring amino acid glycine, represents a key structural motif in various fields of chemical and pharmaceutical research. Its unique combination of a phenolic hydroxyl group, an amide linkage, and a methyl ester functionality makes it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents and biologically active probes. This document provides a comprehensive, field-proven protocol for the chemical synthesis of this target compound, grounded in the principles of amide bond formation. We will delve into the mechanistic rationale behind the chosen synthetic strategy, offer a detailed step-by-step procedure, and provide essential data for the successful execution and validation of this synthesis. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of organic synthesis.

Synthetic Strategy: A Mechanistic Perspective

The synthesis of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate is most efficiently achieved through a direct amide coupling reaction between 4-hydroxyphenylacetic acid and glycine methyl ester. Amide bond formation is a cornerstone of organic and medicinal chemistry, typically requiring the activation of the carboxylic acid component to facilitate nucleophilic attack by the amine.[1]

Our chosen protocol employs the well-established combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as the coupling agents. This system offers a reliable and high-yielding approach to amide synthesis with minimal side reactions.[1]

The reaction mechanism proceeds as follows:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of 4-hydroxyphenylacetic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack but can also rearrange to a stable N-acylurea, a common side product in carbodiimide-mediated couplings.

  • Role of HOBt: HOBt acts as a crucial additive that intercepts the O-acylisourea intermediate to form an HOBt-ester. This new activated species is more stable than the O-acylisourea, preventing its rearrangement to the N-acylurea.

  • Nucleophilic Attack and Amide Bond Formation: The amino group of glycine methyl ester then attacks the carbonyl carbon of the HOBt-ester. This step is highly efficient and leads to the formation of the desired amide bond in Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate, with the regeneration of HOBt.

This EDC/HOBt-mediated coupling is favored for its operational simplicity, mild reaction conditions, and the water-solubility of the urea byproduct derived from EDC, which simplifies purification.[2]

Experimental Workflow

The overall experimental workflow for the synthesis of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate is depicted in the following diagram:

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Amide Coupling Reaction cluster_workup Work-up & Purification 4_hydroxyphenylacetic_acid 4-Hydroxyphenylacetic Acid dissolution Dissolve Reactants in Anhydrous DMF 4_hydroxyphenylacetic_acid->dissolution glycine_methyl_ester_hcl Glycine Methyl Ester HCl glycine_methyl_ester_hcl->dissolution base Base (e.g., DIEA) base->dissolution coupling_agents Add EDC & HOBt dissolution->coupling_agents reaction_stir Stir at Room Temperature coupling_agents->reaction_stir quench Quench with Water reaction_stir->quench extraction Extract with Ethyl Acetate quench->extraction wash Wash Organic Layer extraction->wash dry_concentrate Dry & Concentrate wash->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography product Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate chromatography->product

Caption: Experimental workflow for the synthesis of the target compound.

Materials and Reagents

ReagentFormulaMW ( g/mol )CAS No.SupplierNotes
4-Hydroxyphenylacetic acidC₈H₈O₃152.15156-38-7Sigma-AldrichIrritant.[3][4][5][][7]
Glycine methyl ester hydrochlorideC₃H₈ClNO₂125.555680-79-5Alfa Aesar[2][8][9][10][11]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)C₈H₁₈ClN₃191.7025952-53-8CovaChemIrritant, handle with care.[1][12][13]
1-Hydroxybenzotriazole hydrate (HOBt)C₆H₅N₃O·xH₂O135.13 (anhydrous)123333-53-9Peptide Institute, Inc.Heating may cause an explosion.[14][15]
N,N-Diisopropylethylamine (DIEA)C₈H₁₉N129.247087-68-5Sigma-AldrichCorrosive, flammable.
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Fisher ScientificReproductive toxin.
Ethyl acetate (EtOAc)C₄H₈O₂88.11141-78-6VWRFlammable liquid.
HexanesN/A~86.18110-54-3VWRFlammable liquid, neurotoxin.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9Fisher ScientificHygroscopic.
Silica GelSiO₂60.087631-86-9Sorbent TechnologiesRespiratory irritant.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • EDC-HCl and HOBt are potential sensitizers and should be handled with care to avoid inhalation of dust and skin contact.[1][12][13][14][15]

  • Anhydrous solvents should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture, which can quench the reaction.

Detailed Experimental Protocol

  • Reactant Preparation:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyphenylacetic acid (1.0 eq, e.g., 1.52 g, 10 mmol) and glycine methyl ester hydrochloride (1.05 eq, e.g., 1.32 g, 10.5 mmol).

    • Add anhydrous N,N-dimethylformamide (DMF) (e.g., 40 mL) to dissolve the reactants.

    • Cool the solution to 0 °C in an ice-water bath.

  • Amide Coupling:

    • To the cooled solution, add N,N-diisopropylethylamine (DIEA) (1.1 eq, e.g., 1.91 mL, 11 mmol) dropwise to neutralize the hydrochloride salt of the glycine methyl ester.

    • In a separate vial, dissolve HOBt hydrate (1.2 eq, e.g., 1.84 g, 12 mmol) and EDC-HCl (1.2 eq, e.g., 2.30 g, 12 mmol) in a minimal amount of anhydrous DMF (e.g., 10 mL).

    • Add the EDC/HOBt solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v).

  • Work-up and Extraction:

    • Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a separatory funnel containing deionized water (e.g., 150 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL). The acidic and basic washes are crucial for removing unreacted starting materials and the water-soluble byproducts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.

  • Purification:

    • The crude product should be purified by flash column chromatography on silica gel.

    • Prepare a slurry of silica gel in hexanes and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 70%).

    • Collect the fractions and analyze them by TLC.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate as a white to off-white solid.

Characterization Data

PropertyExpected Value
Molecular Formula C₁₁H₁₃NO₄[16]
Molecular Weight 223.23 g/mol [16]
Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.08 (d, 2H), 6.78 (d, 2H), 5.90 (br s, 1H, NH), 4.05 (d, 2H, CH₂), 3.75 (s, 3H, OCH₃), 3.55 (s, 2H, CH₂). (Predicted, actual values may vary)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 171.5, 170.0, 155.0, 130.5 (2C), 126.0, 115.8 (2C), 52.5, 43.0, 41.5. (Predicted, actual values may vary)
Mass Spectrometry (ESI+) m/z: 224.08 [M+H]⁺, 246.06 [M+Na]⁺. (Predicted, actual values may vary)

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Low Yield - Incomplete reaction. - Wet reagents or solvents. - Insufficient activation of the carboxylic acid.- Extend the reaction time and continue monitoring by TLC. - Ensure all glassware is flame-dried and use anhydrous solvents. - Use fresh EDC-HCl and HOBt.
Presence of starting material after reaction - Incomplete reaction. - Inefficient coupling.- Increase the equivalents of coupling agents slightly (e.g., to 1.5 eq). - Ensure the reaction is stirred efficiently.
Formation of N-acylurea byproduct - Rearrangement of the O-acylisourea intermediate.- Ensure HOBt is added along with or before EDC-HCl. - Maintain a low reaction temperature during the addition of coupling agents.
Difficulty in purification - Co-elution of product with impurities.- Adjust the polarity of the eluent for column chromatography. - Consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Conclusion

This application note provides a robust and well-rationalized protocol for the synthesis of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate. By employing an EDC/HOBt-mediated amide coupling reaction, the target compound can be obtained in good yield and high purity. The detailed step-by-step procedure, coupled with mechanistic insights and troubleshooting guidance, is designed to enable researchers to successfully replicate this synthesis in a laboratory setting. Adherence to the safety precautions outlined is paramount for the safe handling of the reagents involved. This protocol serves as a valuable resource for those engaged in the synthesis of novel compounds for chemical and pharmaceutical applications.

References

  • Alfa Aesar. (2025, September 14). Glycine methyl ester hydrochloride - SAFETY DATA SHEET. [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: EDC-HCl. [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 4-Hydroxyphenylacetic acid. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Peptide Institute, Inc. (2010, October 14). MSDS No. 1022 HOBt. [Link]

  • Loba Chemie. (2019, January 11). 4-HYDROXYPHENYLACETIC ACID FOR SYNTHESIS MSDS CAS-No.. [Link]

  • AppliChem. (n.d.). methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate | 62086-72-0 | C11H13NO4. [Link]

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Application

Application Note: HPLC Method Development and Validation for the Quantification of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate

Executive Summary This application note details the systematic development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Methyl 2-[2-(4-hydroxyphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the systematic development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate . By leveraging Analytical Quality by Design (AQbD) principles, this protocol establishes a self-validating, robust methodology suitable for assay and purity determination in pharmaceutical drug development and synthetic quality control.

Analyte Profiling & Mechanistic Rationale

Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate (CAS: 62086-72-0)[1] is a synthetic intermediate characterized by a para-hydroxyphenyl moiety coupled to a glycine methyl ester via an amide bond.

  • Structural Liabilities: The molecule possesses a phenolic hydroxyl group (pKa 9.5), an amide linkage, and a hydrolytically sensitive ester group.

  • Chromatographic Implications: The moderate polarity of the molecule dictates the use of RP-HPLC. However, the phenolic hydroxyl group is prone to partial ionization at neutral pH, which can lead to severe peak tailing and retention time instability. Furthermore, the aromatic ring provides an excellent opportunity for orthogonal selectivity and high-sensitivity UV detection.

Analytical Target Profile (ATP) & Quality by Design (AQbD)

In accordance with the 2[2], we establish an Analytical Target Profile (ATP) prior to empirical testing. The ATP defines the required performance criteria: the method must unequivocally separate the target analyte from synthetic precursors (e.g., 4-hydroxyphenylacetic acid) and degradation products (e.g., hydrolyzed free acids) with a minimum resolution ( Rs​ ) of 1.5.

AQbD_Workflow ATP 1. Analytical Target Profile (ATP) Define quantification goals (ICH Q14) CQA 2. Critical Quality Attributes (CQAs) Identify specificity & accuracy needs ATP->CQA Risk 3. Risk Assessment Evaluate pH, temperature, flow rate CQA->Risk MODR 4. Method Operable Design Region Establish robust parameter ranges Risk->MODR Val 5. Lifecycle Validation Execute ICH Q2(R1) protocols MODR->Val

Caption: AQbD workflow for HPLC method development based on ICH Q14 guidelines.

Method Development Strategy: The Causality Behind the Choices

As an application scientist, method development is not trial-and-error; it is the strategic manipulation of intermolecular forces.

  • Stationary Phase Selection: While a standard C18 column relies purely on dispersive hydrophobic interactions, we selected a Phenyl-Hexyl stationary phase. The phenyl ring bonded to the silica surface engages in π−π interactions with the analyte's para-hydroxyphenyl ring. This dual-retention mechanism (hydrophobic + π−π ) provides superior orthogonal selectivity, effectively pulling the analyte away from aliphatic impurities.

  • Mobile Phase pH Control: To ensure the analyte elutes as a sharp, symmetrical peak, the phenolic -OH must be kept fully protonated. We utilize an aqueous mobile phase buffered with 0.1% Formic Acid (pH 2.7). This is >2 pH units below the analyte's pKa, effectively suppressing ionization and preventing secondary interactions with residual silanols on the column.

  • Organic Modifier: Acetonitrile (MeCN) is selected over methanol due to its lower viscosity (resulting in lower system backpressure) and its superior UV transparency at lower wavelengths, ensuring a stable baseline during gradient elution.

  • Detection Wavelength: The aromatic chromophore exhibits an absorption maximum near 275 nm. Monitoring at 275 nm maximizes the signal-to-noise ratio for the analyte while ignoring non-UV absorbing aliphatic impurities.

Separation_Logic Sample Analyte: Methyl 2-[2-(4-hydroxyphenyl) acetamido]acetate Column Stationary Phase: Phenyl-Hexyl Column Sample->Column MobilePhase Mobile Phase: 0.1% Formic Acid (pH 2.7) + Acetonitrile MobilePhase->Column Interaction Retention Mechanism: π-π & Hydrophobic Interactions Column->Interaction Detector Detection: UV at 275 nm Interaction->Detector

Caption: Mechanistic pathway of analyte retention and detection in the RP-HPLC system.

Optimized Chromatographic Conditions

The finalized parameters are designed to be a self-validating system, ensuring ruggedness across different instrument platforms.

Table 1: Optimized HPLC Parameters and Mechanistic Rationale

ParameterSpecification / ConditionScientific Rationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmMaximizes π−π interactions with the phenolic ring.
Mobile Phase A Water + 0.1% Formic Acid (v/v)Maintains pH 2.7 to suppress phenolic ionization.
Mobile Phase B Acetonitrile (HPLC Grade)Low viscosity, high elution strength, UV transparent.
Elution Mode Gradient: 10% B to 90% B over 15 minResolves polar precursors and non-polar degradants.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temperature 35 °CReduces mobile phase viscosity and improves mass transfer.
Detection UV at 275 nmSpecific to the aromatic chromophore; minimizes buffer noise.
Injection Volume 10 µLBalances method sensitivity with optimal peak shape.

Step-by-Step Experimental Protocol

6.1. Reagent Preparation

  • Mobile Phase A: Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 M Ω⋅ cm). Mix thoroughly and degas via sonication or vacuum filtration.

  • Mobile Phase B: Use 100% HPLC-grade Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Note: Matching the diluent to the initial gradient conditions prevents solvent-induced peak distortion (the "solvent effect").

6.2. Standard and Sample Preparation

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate reference standard into a 10 mL volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Standard into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

6.3. System Suitability Testing (SST) Before analyzing samples, inject the Working Standard six times. The system is deemed suitable only if:

  • Retention time %RSD 1.0%

  • Peak area %RSD 2.0%

  • USP Tailing Factor ( Tf​ ) 1.5

  • Theoretical Plates ( N ) 5000

Method Validation Framework

To ensure regulatory compliance, the method must be validated according to the3[3]. The following framework outlines the mandatory execution steps and acceptance criteria.

Table 2: ICH Q2(R1) Validation Parameters and Acceptance Criteria

Validation ParameterExperimental MethodologyAcceptance Criteria
Specificity Inject blank, standard, and forced degradation samples (acid, base, peroxide, thermal, photolytic).No interfering peaks at the analyte retention time. Peak purity angle < purity threshold.
Linearity Prepare and inject 5 concentration levels ranging from 25% to 150% of the target concentration.Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the 100% response.
Accuracy Perform spike recovery studies at 50%, 100%, and 150% levels (n=3 preparations per level).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) Inject 6 independent preparations of the 100% working standard.%RSD of the assay results 2.0%.
Intermediate Precision Have a second analyst perform the repeatability study on a different day using a different HPLC system.Overall %RSD (n=12) 2.0%.
Robustness Deliberately vary flow rate ( ± 0.1 mL/min), column temp ( ± 5 °C), and organic composition ( ± 2%).System suitability criteria must remain met. No significant shift in assay values.

References

  • ICH Expert Working Group. "ICH Q14 Analytical Procedure Development." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), Nov 2023. 2

  • U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA Regulatory Information, Sep 2021. 3

  • Sigma-Aldrich. "Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate (CAS: 62086-72-0) Product Profiling." Merck Life Science, 2024. 1

Sources

Method

Application Note: Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate as a Strategic Precursor in Peptide Synthesis and Peptidomimetic Design

Introduction & Mechanistic Rationale In the development of peptide-based therapeutics and structural biology probes, the N-terminus is a critical site for functionalization. Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the development of peptide-based therapeutics and structural biology probes, the N-terminus is a critical site for functionalization. Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate (CAS: 62086-72-0) , commonly referred to as des-amino-Tyr-Gly methyl ester , is a highly specialized dipeptide surrogate used to introduce a stable, functionalized moiety at the N-terminus of synthetic peptides.

As a Senior Application Scientist, it is crucial to look beyond the basic structure of a building block and understand the causality of its application. The integration of this specific precursor into a peptide sequence is driven by three mechanistic advantages:

  • Aminopeptidase and Edman Degradation Resistance: Traditional Tyrosine-Glycine (Tyr-Gly) extensions possess a free α -amino group, making them susceptible to rapid in vivo degradation by aminopeptidases. Furthermore, in structural biology workflows such as photoaffinity labeling, the probe must survive radiochemical sequencing. Because the des-amino-Tyr moiety lacks this α -amino group, it effectively blocks the N-terminus. This prevents concomitant probe cleavage during cycles of Edman degradation, allowing researchers to selectively sequence the receptor fragments to which the peptide has cross-linked .

  • Site-Specific Oxidative Radioiodination: The phenolic ring of the 4-hydroxyphenylacetic acid moiety provides an ideal, highly reactive site for electrophilic aromatic substitution. This allows for efficient oxidative radioiodination (e.g., with 125I ), which is essential for tracking peptide-receptor complexes in binding assays .

  • Bioisosteric Mimicry: The precursor maintains the spatial arrangement and hydrogen-bonding capabilities of a natural Tyr-Gly sequence—a motif frequently found in bioactive peptides like cholecystokinin (CCK) and enkephalins—without the liability of the N-terminal amine.

Physicochemical Properties & Specifications

To ensure reproducibility in synthetic workflows, the quantitative data and physicochemical properties of the precursor are summarized below.

PropertySpecification / Value
Chemical Name Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate
Common Alias des-amino-Tyr-Gly methyl ester
CAS Number 62086-72-0
Molecular Formula C11​H13​NO4​
Molecular Weight 223.23 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMF, DMSO, and Methanol
Primary Application N-terminal capping, Radioiodination tagging, GPCR mapping

Experimental Workflows & Protocols

The following protocols detail the integration of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate into a Solid-Phase Peptide Synthesis (SPPS) workflow. Every step is designed as a self-validating system to ensure high fidelity and yield.

Protocol 1: Saponification of the Methyl Ester (Preparation of the Free Acid)

Causality: The methyl ester must be hydrolyzed to a free carboxylic acid prior to SPPS coupling. Lithium hydroxide (LiOH) is selected over Sodium hydroxide (NaOH) to maintain milder alkaline conditions, preventing oxidative degradation of the phenolic hydroxyl group.

  • Dissolution: Dissolve 1.0 eq of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate in a 3:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH) to achieve a 0.2 M solution.

  • Hydrolysis: Chill the solution to 4°C. Dropwise, add 1.5 eq of 1M aqueous LiOH. Stir at room temperature for 2 hours.

  • Validation (LC-MS): Monitor the reaction via LC-MS. The system is self-validating when the precursor mass ( m/z 224 [M+H]+ ) completely shifts to the free acid mass ( m/z 210 [M+H]+ ).

  • Workup: Acidify the reaction mixture to pH 2-3 using 1M HCl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the free des-amino-Tyr-Gly-OH acid.

Protocol 2: SPPS N-Terminal Capping

Causality: Because this building block lacks Fmoc protection and will terminate the peptide chain, HATU is utilized as the coupling reagent. HATU provides superior kinetics for sterically demanding couplings, ensuring the reaction goes to completion before peptide aggregation can occur on the resin.

  • Pre-activation: Dissolve 3.0 eq of the synthesized des-amino-Tyr-Gly-OH and 2.9 eq of HATU in anhydrous DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin-bound peptide (bearing a deprotected N-terminal amine). Agitate at room temperature for 60 minutes.

  • Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test on a small resin cleavage. A negative result (yellow beads/solution) validates that the primary amine has been completely acylated.

  • Cleavage: Cleave the peptide from the resin using a TFA cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2 hours. Note: The scavengers (TIS/Water) are critical here to protect the electron-rich phenolic ring from tert-butyl alkylation during global deprotection.

  • Precipitation: Precipitate the cleaved peptide in cold diethyl ether and purify via RP-HPLC.

Protocol 3: Oxidative Radioiodination of the Phenolic Ring

Causality: For receptor mapping, the des-amino-Tyr moiety is radioiodinated. Solid-phase oxidants (Iodobeads) are strictly preferred over soluble Chloramine-T to prevent off-target oxidative damage to sensitive residues (e.g., Met, Trp) within the peptide sequence .

  • Preparation: Wash one Iodobead with 1 mL of 0.1 M Sodium Phosphate buffer (pH 6.5) and dry it on filter paper.

  • Activation: Place the bead in a reaction vial containing 100 μ L of the same buffer. Add 1 mCi of Na125I and incubate for 5 minutes at room temperature to generate the active electrophilic iodine species.

  • Iodination: Add 10 μ g of the purified des-amino-Tyr-Gly-peptide. React for exactly 15 minutes.

  • Termination & Validation: Terminate the reaction by simply removing the reaction mixture from the Iodobead. Purify immediately via RP-HPLC. The system validates itself when the iodinated peptide elutes with a distinct, delayed retention time compared to the unlabeled precursor due to the increased lipophilicity of the iodine atom.

Visualizations of Workflows and Mechanistic Logic

SyntheticWorkflow A Precursor: Methyl 2-[2-(4-hydroxyphenyl) acetamido]acetate B Saponification (LiOH/THF/H2O) A->B Hydrolysis C Free Acid Intermediate (des-amino-Tyr-Gly-OH) B->C Acidification (pH 2-3) D SPPS Coupling (HATU/DIPEA) C->D Activation E Resin-Bound Modified Peptide D->E Amide Bond Formation F TFA Cleavage & Global Deprotection E->F Scavenger-assisted G Purified des-amino-Tyr-Gly Peptide Construct F->G RP-HPLC Purification

Workflow for integrating des-amino-Tyr-Gly into synthetic peptides via SPPS.

ReceptorMapping P des-amino-Tyr-Gly Modified Probe I Oxidative Radioiodination (125-I) P->I B1 Lacks α-Amino Group P->B1 R Receptor Docking & Photo-crosslinking I->R C Proteolytic Mapping R->C S Edman Degradation Sequencing C->S B3 Selective Sequencing of Receptor Fragment S->B3 B2 Probe Resists Edman Cleavage B1->B2 B2->B3 Prevents signal overlap

Mechanistic logic of utilizing des-amino-Tyr-Gly for GPCR photoaffinity mapping.

References

  • Dong M, Lam PC, Pinon DI, Abagyan R, Miller LJ. "Elucidation of the Molecular Basis of Cholecystokinin Peptide Docking to Its Receptor Using Site-Specific Intrinsic Photoaffinity Labeling and Molecular Modeling." Biochemistry (ACS Publications). 2009;48(23):5303-5312. URL:[Link]

Application

Application Note: Preparation and Management of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate Stock Solutions for Bioassays

Executive Summary The transition of a small molecule from a solid powder to an assay-ready solution is a critical vulnerability point in drug discovery workflows. Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate is a funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a small molecule from a solid powder to an assay-ready solution is a critical vulnerability point in drug discovery workflows. Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate is a functionalized aromatic compound utilized in biochemical and cell-based screening. Due to its specific structural liabilities—namely a labile methyl ester and a phenolic ring—improper solvent selection or dilution techniques can lead to rapid degradation, compound precipitation, and assay artifacts.

This application note provides a self-validating, step-by-step protocol for preparing, storing, and diluting stock solutions of this compound. The methodology is grounded in authoritative compound management guidelines to ensure maximum stability and minimal solvent-induced cytotoxicity.

Physicochemical Profiling & Structural Liabilities

Understanding the physical properties of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate (CAS: 62086-72-0)[1] is the first step in designing a robust handling protocol. The molecule features a phenol group (hydrogen bond donor/acceptor), an amide linkage, and a methyl ester.

Table 1: Physicochemical Properties & Handling Implications

PropertyValue / DescriptionExperimental Implication
Molecular Weight 223.23 g/mol [1],2.23 mg is required per 1 mL of solvent to achieve a 10 mM stock.
Chemical Formula C11H13NO4Moderate lipophilicity; requires an organic solvent for initial dissolution.
Ester Liability Susceptible to hydrolysisMust be stored in strictly anhydrous conditions to prevent conversion to the free acid.
Phenol Liability Susceptible to oxidationStock solutions must be protected from light and stored at -80°C.

Core Directive: Experimental Causality and Solvent Selection

Do not treat compound dissolution as a simple mechanical step; it is a chemical reaction environment. The choices made here dictate the success of downstream bioassays.

  • Why Anhydrous, Cell-Culture Grade DMSO? Dimethyl sulfoxide (DMSO) is the universal solvent for compound libraries[2]. However, standard synthetic-grade DMSO often contains trace impurities, water, and oxidation products that are highly toxic to cells[3]. Furthermore, the hydration of DMSO over time accelerates the hydrolysis of the compound's methyl ester[4],[5]. Always use anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • The 0.1% DMSO Golden Rule: DMSO is a potent chemical chaperone that readily penetrates hydrophobic barriers like the plasma membrane, altering cell permeability[6]. In cell-based assays, final DMSO concentrations exceeding 0.1% can inhibit cell proliferation, skew phenotypic differentiation, and induce apoptosis[6],[3].

  • Why Intermediate Dilutions? Directly diluting a 10 mM stock into an aqueous buffer to achieve nanomolar assay concentrations requires pipetting extreme micro-volumes. This leads to high volumetric error and localized compound precipitation (exceeding kinetic solubility)[2]. Performing intermediate serial dilutions in 100% DMSO prevents these artifacts[7].

Step-by-Step Methodology: A Self-Validating Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . Before executing high-throughput screens, the integrity of the master stock must be verified.

Phase 1: 10 mM Master Stock Preparation
  • Weighing: Accurately weigh 2.23 mg of solid Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate powder[1].

  • Dissolution: Re-suspend the powder in exactly 1.0 mL of anhydrous, cell-culture grade DMSO to yield a 10 mM master stock. Vortex gently until the solution is completely clear.

  • Aliquoting: Divide the master stock into 20–50 µL single-use aliquots in amber, low-bind microcentrifuge tubes.

  • Storage: Store immediately at -80°C. Causality: This prevents degradation and condensation buildup caused by multiple freeze-thaw cycles[7].

  • Self-Validation (QC Check): Prior to a major assay campaign, thaw one aliquot and analyze it via UHPLC-UV[2]. Quantify the Area Under the Curve (AUC) for the parent methyl ester versus the hydrolyzed free acid. A purity threshold of >95% validates that the storage protocol has successfully prevented hydrolysis.

Phase 2: Intermediate Concentration-Response Curve (CRC) Plate
  • Thaw a single aliquot of the 10 mM master stock at room temperature.

  • Using a 384-well V-bottom plate, prepare an intermediate Concentration-Response Curve (CRC) by performing a serial dilution in 100% DMSO[8].

  • Causality: Maintaining the compound in 100% DMSO during the dilution phase ensures it remains fully soluble before the final aqueous transfer[7].

Phase 3: Assay-Ready Plate Generation (Aqueous Transfer)
  • Transfer the intermediate DMSO dilutions into the final aqueous assay buffer or cell culture media.

  • Use a 1:1000 dilution factor (e.g., 1.0 µL of DMSO stock into 999.0 µL of buffer).

  • Causality: This guarantees that the final DMSO concentration in the assay is strictly capped at 0.1% (v/v), mitigating solvent-induced cytotoxicity and ensuring the compound remains within its kinetic solubility limits[6],[9],[2].

Quantitative Data Presentation

Table 2: 10-Point Serial Dilution Scheme (1:3) and Final Assay Concentrations

Dilution StepIntermediate DMSO Conc.Transfer Vol.Assay Buffer Vol.Final Assay Conc.Final DMSO (%)
1 (Master) 10,000 µM (10 mM)1.0 µL999.0 µL10.0 µM0.1%
2 3,333 µM1.0 µL999.0 µL3.33 µM0.1%
3 1,111 µM1.0 µL999.0 µL1.11 µM0.1%
4 370 µM1.0 µL999.0 µL370 nM0.1%
5 123 µM1.0 µL999.0 µL123 nM0.1%
6 41.1 µM1.0 µL999.0 µL41.1 nM0.1%

Mandatory Visualization: Protocol Workflow

ProtocolWorkflow N1 Solid Compound (CAS: 62086-72-0) N2 10 mM Master Stock (Anhydrous DMSO) N1->N2 Dissolve & Vortex N3 Aliquot Generation (-80°C Storage) N2->N3 Prevent Freeze-Thaw N4 Intermediate CRC Plate (Serial Dilution in DMSO) N3->N4 Thaw & Dilute N5 Assay-Ready Plate (Aqueous Buffer Transfer) N4->N5 1:1000 Dilution (≤0.1% DMSO)

Workflow for the preparation, storage, and dilution of compound stock solutions for bioassays.

References

  • bioRxiv. "Addition of DMSO to T cell cultures skews differentiation towards a memory phenotype". URL:[Link]

  • NCBI Bookshelf. "Automated Electrophysiology Assays - Assay Guidance Manual". URL:[Link]

  • PubMed Central (PMC). "Monitoring compound integrity with cytochrome P450 assays and qHTS". URL:[Link]

  • PLOS One. "A Dual Read-Out Assay to Evaluate the Potency of Compounds Active against Mycobacterium tuberculosis". URL:[Link]

  • ResearchGate. "Inhibitors in DMSO (not for cell culture) can be used in cellular assays?". URL:[Link]

  • Chromatography Online. "Separation Science in Drug Development, Part 2: High-Throughput Characterization". URL: [Link]

  • Medicines for Malaria Venture (MMV). "Pathogen Box supporting information". URL: [Link]

  • PubMed Central (PMC). "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules". URL:[Link]

Sources

Method

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate in Murine Models

Executive Summary Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate (CAS No. 62086-72-0) is a dipeptide-like synthetic intermediate and pharmacological building block characterized by a phenol moiety, an internal amide bond...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate (CAS No. 62086-72-0) is a dipeptide-like synthetic intermediate and pharmacological building block characterized by a phenol moiety, an internal amide bond, and a terminal methyl ester. When transitioning this compound from in vitro biochemical assays to in vivo murine models, researchers frequently encounter severe pharmacokinetic (PK) discrepancies. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical solubility limits and metabolic liabilities of this molecule. This document provides authoritative, self-validating protocols for formulating and dosing this compound, ensuring reproducible systemic exposure and accurate bioanalytical quantification.

Physicochemical Profiling & The "Murine Esterase" Liability

Before selecting a dosing route, it is critical to understand the causality between the compound's structural motifs and murine biology.

  • Solubility Dynamics (The Phenol & Ester): The presence of the methyl ester significantly increases the compound's lipophilicity compared to its free acid counterpart. While this enhances membrane permeability, it necessitates the use of multi-component co-solvent systems to prevent precipitation during high-concentration intravenous (IV) dosing[1].

  • Metabolic Instability (The Esterase Challenge): Mice express vastly higher levels of circulating plasma carboxylesterases (e.g., mCES1 and mCES2 orthologs) compared to humans[2][3]. Consequently, ester-containing molecules undergo rapid, premature hydrolysis in murine circulation, converting the parent methyl ester into the active (or inactive) free acid, 2-[2-(4-hydroxyphenyl)acetamido]acetic acid[4].

  • Ex Vivo Degradation (The Analytical Pitfall): If murine blood samples are not immediately stabilized upon collection, residual plasma esterases will continue to cleave the methyl ester in the collection tube[5][6]. This ex vivo degradation is a primary cause of artificially low Cmax​ and Area Under the Curve (AUC) calculations for parent prodrugs in preclinical development.

Metabolic_Pathway MHPAA Methyl 2-[2-(4-hydroxyphenyl) acetamido]acetate (Parent Prodrug) Esterase Murine Plasma CES (High Activity) MHPAA->Esterase Rapid Hydrolysis (In Vivo & Ex Vivo) Phase2 Hepatic UGTs / SULTs (Phenol Conjugation) MHPAA->Phase2 Direct Conjugation Acid 2-[2-(4-hydroxyphenyl) acetamido]acetic acid (Active Free Acid) Esterase->Acid Acid->Phase2 Conjugate Glucuronide / Sulfate Conjugates (Excreted) Phase2->Conjugate

Metabolic pathway of MHPAA-OMe highlighting murine carboxylesterase (CES) liability.

Optimized Formulation Strategies

To ensure reproducible systemic exposure, the vehicle must maintain the compound in solution (for IV) or uniform suspension (for PO) without causing vehicle-induced toxicity or hemolysis.

Table 1: Validated Vehicle Formulations for Murine Administration
RouteFormulation CompositionPreparation Causality & Mechanistic NotesMax Volume (20g Mouse)
IV 5% DMSO, 10% Solutol HS15, 85% SalineDMSO initiates solvation; Solutol traps the hydrophobic ester in micelles, preventing precipitation in the blood[7].100 µL (5 mL/kg)
PO 0.5% CMC-Na, 0.1% Tween-80 in WaterCreates a homogenous suspension. Tween-80 acts as a wetting agent for the lipophilic powder[1][8].200 µL (10 mL/kg)
IP 5% DMSO, 40% PEG300, 55% SalinePEG300 provides a miscible gradient to prevent peritoneal irritation and localized drug precipitation.200 µL (10 mL/kg)

Step-by-Step Experimental Protocols

Note: Every protocol described below functions as a self-validating system. Built-in checkpoints are included to prevent common experimental failure points.

Protocol A: Intravenous (IV) Administration & Stabilized PK Sampling

This protocol is designed to establish the absolute bioavailability and clearance rate of the compound while mitigating ex vivo esterase degradation.

  • Formulation Preparation: Dissolve the compound in 100% DMSO to create a 20x concentrated stock. Slowly add Solutol HS15 (pre-warmed to 37°C) and vortex thoroughly. Finally, add the saline dropwise while continuously vortexing.

    • Causality Check: Dropwise addition prevents localized supersaturation and micro-precipitation. If the solution turns cloudy, the compound has crashed out; discard and restart.

  • Animal Preparation: Warm the mouse (e.g., C57BL/6) using a heating lamp for 3-5 minutes to induce vasodilation. Restrain the mouse and inject the formulated solution via the lateral tail vein using a 27G to 30G needle[7].

  • Serial Blood Sampling: Collect 20-30 µL of blood via submandibular bleed or tail snip at predetermined intervals (e.g., 5, 15, 30, 60, 120, and 240 minutes).

  • Critical Stabilization Step: Collect blood directly into pre-chilled K2EDTA tubes containing 1 mM Phenylmethylsulfonyl fluoride (PMSF) or Sodium Fluoride (NaF).

    • Causality Check: PMSF irreversibly inhibits serine hydrolases (including CES), completely halting ex vivo ester hydrolysis[5][6]. Failure to include PMSF will result in a false-positive rapid clearance profile.

  • Plasma Processing: Centrifuge the stabilized blood immediately at 2,000 x g for 10 minutes at 4°C. Extract the plasma supernatant and flash-freeze on dry ice. Store at -80°C until LC-MS/MS analysis.

Protocol B: Oral Gavage (PO) Efficacy Dosing

This protocol is optimized for chronic, high-dose efficacy studies where systemic absorption via the gastrointestinal tract is required.

  • Suspension Preparation: Grind the compound into a fine powder using an agate mortar. Add 0.1% Tween-80 to form a thick paste, breaking down any hydrophobic aggregates. Gradually triturate with 0.5% CMC-Na until a uniform, milky suspension is achieved[1][8].

  • Administration: Secure the mouse firmly by the scruff to align the esophagus. Insert a 20G or 22G bulb-tipped gastric gavage needle over the tongue, gently sliding it down the esophagus.

    • Validation Check: The needle should pass using only gravity. If any resistance is felt, withdraw immediately to avoid fatal tracheal intubation.

  • Dosing: Administer the suspension at a volume of 10 mL/kg. Monitor the animal for 15 minutes post-dose for signs of aspiration, reflux, or respiratory distress.

PK_Workflow Form 1. Formulation (Co-solvent system) Admin 2. Administration (IV / PO / IP) Form->Admin Sample 3. Blood Sampling (Pre-chilled tubes) Admin->Sample Stabilize 4. Stabilization (Add CES Inhibitor) Sample->Stabilize Analysis 5. LC-MS/MS (Parent & Acid) Stabilize->Analysis

Standardized in vivo pharmacokinetic workflow emphasizing ex vivo stabilization of ester prodrugs.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on yield optimization for complex amide couplings.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on yield optimization for complex amide couplings. The synthesis of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate from 4-hydroxyphenylacetic acid and glycine methyl ester hydrochloride presents a classic chemoselectivity challenge.

Because 4-hydroxyphenylacetic acid contains both an aliphatic carboxylic acid and an aromatic phenol (1[1]), the primary failure mode in this synthesis is O-acylation —where the unprotected phenol competes with the primary amine of the glycine derivative, leading to ester oligomers and drastically reduced yields.

Below is a comprehensive troubleshooting guide, mechanistic breakdown, and a self-validating protocol designed to maximize your chemoselective yield.

Visualizing the Reaction Dynamics

To improve yield, we must kinetically favor the aminolysis pathway while suppressing phenol nucleophilicity.

ReactionPathway SM 4-Hydroxyphenylacetic Acid + Gly-OMe·HCl ActiveEster HOBt Active Ester Intermediate SM->ActiveEster EDC·HCl, HOBt DMF/DCM, 0°C Amide Methyl 2-[2-(4-hydroxyphenyl) acetamido]acetate (Target: High Yield) ActiveEster->Amide NMM (1.0 eq) Chemoselective Ester O-Acylated Phenol (Byproduct: Low Yield) ActiveEster->Ester TEA/DIPEA (Excess) Phenol Deprotonation

Chemoselective amide coupling pathway vs. O-acylation side reaction.

Troubleshooting Matrix: Root Cause Analysis

Q1: My yield is below 40%, and TLC shows a major, less-polar byproduct. What is happening? A1: You are observing O-acylation. The phenol group (pKa ~10.0) is competing with the amine. This is almost always caused by using an overly strong base like Triethylamine (TEA, pKa ~10.7) or Diisopropylethylamine (DIPEA), or by using excess base equivalents. Strong bases deprotonate the phenol, exponentially increasing its nucleophilicity and driving side reactions (2[2]). Solution: Switch to a milder base like N-Methylmorpholine (NMM, pKa ~7.4) and strictly limit it to 1.05 equivalents relative to the glycine methyl ester hydrochloride salt.

Q2: I am using HATU to force the reaction to completion, but my yields are still poor. Why? A2: While HATU is an exceptionally fast coupling agent, its high reactivity is detrimental when unprotected phenols are present. It forms highly reactive HOAt esters that indiscriminately react with both amines and phenoxides. Solution: Downgrade the reactivity of your coupling agent. An EDC/HOBt system forms an active ester that is highly selective for primary amines over phenols, making it the gold standard for coupling unprotected phenolic acids (3[3]).

Q3: The coupling seems complete by TLC, but I lose product during the aqueous workup. How can I fix this? A3: The methyl ester of your glycine moiety is susceptible to base-catalyzed hydrolysis. If you are using strong bases (e.g., 1M NaOH) or prolonged exposure to Na2CO3 to wash out acidic byproducts, you are hydrolyzing your product back to the carboxylic acid, which then washes away in the aqueous layer. Solution: Use a mild 5% NaHCO3 solution for the basic wash and minimize phase-contact time. Furthermore, EDC and its urea byproduct are highly water-soluble, allowing for easy removal without harsh conditions (4[4]).

Quantitative Data: Reagent Selection Impact

To illustrate causality, observe how the choice of coupling agent and base dictates the chemoselectivity and final yield of the target amide:

Coupling SystemBase SelectionBase EquivalentsChemoselectivity (Amide vs. Ester)Expected Yield
HATU / HOAtDIPEA (pKa ~10.5)2.5 eqPoor (High O-acylation)< 40%
EDC / HOBtTEA (pKa ~10.7)2.0 eqModerate50 - 60%
EDC / HOBt NMM (pKa ~7.4) 1.05 eq Excellent > 85%

Optimized Experimental Protocol: Self-Validating Workflow

This protocol utilizes an EDC/HOBt coupling strategy optimized for unprotected phenols. It incorporates self-validating steps (e.g., specific phase separations) to ensure the integrity of the reaction.

Step 1: Preparation & Activation

  • In an oven-dried round-bottom flask under inert atmosphere (N2 or Ar), dissolve 4-hydroxyphenylacetic acid (1.0 eq) and HOBt (1.1 eq) in a 4:1 mixture of anhydrous DCM/DMF (approx. 0.1 M concentration). Note: DMF is required to fully solubilize the phenolic acid.

  • Cool the mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.1 eq) portion-wise over 5 minutes. Stir at 0 °C for 15-20 minutes to allow the HOBt active ester to form.

Step 2: Controlled Aminolysis 4. In a separate vial, suspend Glycine methyl ester hydrochloride (1.05 eq) in a minimal amount of anhydrous DCM. 5. Add N-Methylmorpholine (NMM) (1.05 eq) to the vial to liberate the free amine. The suspension should become a clear solution. 6. Add this amine solution dropwise to the activated ester mixture at 0 °C. 7. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–6 hours. Self-Validation: Monitor by TLC (Eluent: 5% MeOH in DCM). The active ester intermediate will disappear, replaced by a single, more polar UV-active spot (the product).

Step 3: Mild Aqueous Workup 8. Dilute the reaction mixture with excess ethyl acetate (EtOAc). 9. Wash the organic layer sequentially with:

  • 5% Aqueous Citric Acid (2x): Removes unreacted amine and NMM.

  • 5% Aqueous NaHCO3 (2x): Removes unreacted carboxylic acid and HOBt. Keep contact time brief to prevent ester hydrolysis.

  • 5% Aqueous LiCl (3x): This is a critical step to extract and remove residual DMF from the organic phase (5[5]).

  • Brine (1x): Removes residual water.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the highly pure target amide.

Frequently Asked Questions (FAQs)

Can I use DCC instead of EDC? While DCC operates via the same mechanism, its byproduct, dicyclohexylurea (DCU), is highly insoluble and notoriously difficult to remove completely without column chromatography. EDC is preferred because its urea byproduct is water-soluble and easily removed during the aqueous washes (4[4]).

Do I need to protect the phenol with a benzyl or TBS group first? No. While protecting the phenol guarantees zero O-acylation, it adds two synthetic steps (protection and deprotection) to your workflow, reducing overall throughput. By strictly controlling the basicity of your reaction environment (using NMM instead of TEA) and utilizing the chemoselective EDC/HOBt system, you can achieve excellent yields without the need for protecting groups.

References

  • 4-Hydroxyphenylacetic acid - Wikipedia Source: wikipedia.org URL:[Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: acs.org (ACS Publications) URL:[Link]

  • Scheme 1. EDC/HOBt-coupling in preparation of N-hydroxycinnamoylamides Source: researchgate.net URL:[Link]

  • EDC-HOBt Amide coupling workup help : r/Chempros Source: reddit.com URL:[Link]

  • Acid-Amine Coupling using EDCI Source: organic-synthesis.com URL:[Link]

Sources

Optimization

Preventing degradation of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate during long-term storage

Welcome to the Technical Support Center for handling, storing, and formulating Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate (CAS: 62086-72-0). As a bifunctional pharmaceutical intermediate, this molecule presents uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling, storing, and formulating Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate (CAS: 62086-72-0). As a bifunctional pharmaceutical intermediate, this molecule presents unique stability challenges: it contains a hydrolytically labile methyl ester and an oxidation-prone phenol moiety.

This guide is designed for researchers and drug development professionals. It synthesizes mechanistic troubleshooting, regulatory-aligned stability parameters, and self-validating protocols to ensure the chemical integrity of your batches during long-term storage.

Mechanistic Degradation Pathways

Before diagnosing storage issues, it is critical to understand the structural vulnerabilities of the molecule. The diagram below maps the primary degradation cascades triggered by environmental stressors.

Degradation API Methyl 2-[2-(4-hydroxyphenyl) acetamido]acetate Hydrolysis Ester Hydrolysis (Nucleophilic Attack) API->Hydrolysis H2O, pH > 7 or pH < 4 Oxidation Phenol Auto-Oxidation (Radical Transfer) API->Oxidation O2, Light, Fe3+/Cu2+ Acid N-(4-hydroxyphenylacetyl)glycine [M-14 Da] Hydrolysis->Acid Loss of CH3OH Quinone Quinone/Dimer Derivatives (Pink/Brown Chromophores) Oxidation->Quinone e- loss, dimerization

Mechanistic degradation pathways of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate.

Troubleshooting Guide & FAQs

Q1: My bulk powder developed a pinkish-brown hue after 3 months at room temperature. What is the mechanism, and how do I prevent it? Causality: The 4-hydroxyphenyl (phenol) moiety is highly susceptible to auto-oxidation[1]. When exposed to atmospheric oxygen, trace transition metals (like Fe³⁺ or Cu²⁺ present in glass or excipients), or UV light, the phenol group undergoes hydrogen atom transfer to form a phenoxyl radical. This radical delocalizes and further oxidizes into complex quinone derivatives or couples to form dimers. These conjugated systems act as chromophores, resulting in the characteristic pink or brown discoloration. Solution: Store the API in amber glass or opaque HDPE containers to block photo-oxidation. Displace headspace oxygen with high-purity Argon or Nitrogen before sealing. If formulating a liquid, consider adding a chain-breaking antioxidant (e.g., BHT, BHA) or a metal chelator (e.g., EDTA) to quench radical propagation[2].

Q2: During accelerated stability testing (40°C / 75% RH), HPLC-MS analysis reveals a major degradant peak with a mass of [M-14]. What is this impurity? Causality: A mass reduction of 14 Da corresponds to the loss of a methyl group (-CH₃, 15 Da) and the addition of a proton (+H, 1 Da). This is the classic signature of methyl ester hydrolysis, yielding the corresponding carboxylic acid: N-(4-hydroxyphenylacetyl)glycine. High humidity (75% RH) provides the water necessary for nucleophilic acyl substitution at the ester carbonyl, while elevated temperatures accelerate the reaction kinetics per the Arrhenius equation. Solution: Ensure strict moisture control. Utilize desiccant pouches (e.g., silica gel or molecular sieves) within secondary packaging. For long-term storage, adhere strictly to 3[3] by maintaining intermediate or long-term conditions (e.g., 25°C/60% RH) in tightly sealed, moisture-impermeable container closure systems.

Q3: Can I use standard polyethylene glycol (PEG) or polysorbates as excipients for liquid formulations of this compound? Causality: Proceed with extreme caution. PEGs and polysorbates are notorious for containing trace levels of hydroperoxides (ROOH) as manufacturing byproducts or from auto-oxidation during their own storage. These peroxides will rapidly oxidize the phenol group of your API via peroxide-mediated degradation, even if the formulation is protected from atmospheric oxygen[1]. Solution: If these excipients are required, source "low-peroxide" or "super-refined" grades. Alternatively, incorporate a peroxide scavenger (e.g., methionine or sodium thiosulfate) into the formulation to intercept the hydroperoxides before they react with the API.

Quantitative Stability Parameters

To prevent degradation, environmental parameters and excipient impurities must be kept below critical thresholds. The table below summarizes the quantitative limits required to maintain API integrity.

ParameterCritical ThresholdPrimary Impact on APIMitigation Strategy
Relative Humidity (RH) > 60% RHAccelerates ester hydrolysisInduction sealing; inclusion of desiccants in secondary packaging.
Temperature > 25°CArrhenius acceleration of all pathwaysCold chain (2-8°C) recommended for bulk storage > 12 months.
Peroxides in Excipients > 50 ppmRapid peroxide-mediated phenol oxidationUse super-refined excipients; add methionine as a scavenger.
Transition Metals (Fe/Cu) > 5 ppmCatalyzes phenoxyl radical formationPassivate manufacturing equipment; add chelating agents (EDTA).
Validated Experimental Protocols
Protocol A: Argon-Blanketed, Moisture-Free Aliquoting for Long-Term Storage

This protocol creates a self-validating system to ensure bulk API is protected from both hydrolysis and auto-oxidation during long-term storage.

  • Dehumidification: Transfer the bulk API into a controlled glove box or isolator maintained at < 10% RH.

  • Primary Packaging: Weigh the required aliquots into pre-dried, amber Type I borosilicate glass vials. (Amber glass prevents UV-induced photo-oxidation).

  • Argon Displacement: Insert a sterile argon gas line (99.999% purity) into the vial, keeping the nozzle 1 cm above the powder bed. Flow argon gently for 30 seconds to displace the heavier oxygen-rich air.

  • Sealing: Immediately cap the vial with a PTFE-lined septum and crimp securely.

  • Self-Validation (Sentinel Control): Prepare one "sentinel vial" packed under ambient laboratory air and humidity. Store both the sentinel and a blanketed vial at 25°C. Analyze both via HPLC-UV at 30 days. A statistically significant increase in the [M-14] degradant or quinone peaks in the sentinel vial mathematically validates the efficacy of your blanketing technique.

Protocol B: Forced Degradation (Stress Testing) per ICH Q1A(R2)

To develop a Stability-Indicating Analytical Method (SIAM), you must intentionally degrade the API to ensure your HPLC method can resolve the parent peak from its degradants[3].

  • Hydrolytic Stress (Acid/Base):

    • Dissolve 1 mg/mL of API in a 50:50 mixture of Acetonitrile and 0.1 N HCl (Acid stress) or 0.1 N NaOH (Base stress).

    • Incubate at 60°C for 24 hours. Neutralize the solutions prior to injection.

  • Oxidative Stress:

    • Dissolve 1 mg/mL of API in a 50:50 mixture of Acetonitrile and 3% H₂O₂.

    • Incubate at room temperature for 24 hours in the dark.

  • Photolytic Stress:

    • Expose a thin layer of solid API powder to 1.2 million lux hours of visible light and 200 watt hours/m² of UV light (per ICH Q1B).

  • Self-Validation (Mass Balance): Analyze all stressed samples via HPLC-DAD-MS. Calculate the mass balance: The sum of the peak areas of the remaining API and all degradants (adjusted for relative response factors) must equal the peak area of the unstressed API control (± 5%). A mass balance < 95% indicates secondary degradation into volatile compounds or irreversible column retention.

References
  • ICH Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions.
  • Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. American Pharmaceutical Review.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Impurities in Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate Crystallization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the crystallization of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate. This guide is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the crystallization of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the purification of this compound. Achieving high purity is critical, and this document provides in-depth, field-proven insights to help you optimize your crystallization process.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. Each issue is presented with potential causes and actionable solutions.

Q1: My crystallized product is yellow, pink, or off-white. What causes this discoloration and how can I fix it?

Symptom: The final crystalline product is not the expected pure white color, exhibiting a distinct yellow, pink, or brownish tint.

Expert Analysis: Discoloration in phenolic compounds like Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate is almost always due to the presence of oxidized impurities. The 4-hydroxyphenyl moiety is susceptible to oxidation, which can occur during synthesis or purification, forming highly colored quinone or quinonimine-type structures.[1] These chromogenic impurities can become trapped in the crystal lattice, even at very low concentrations. This is a well-documented issue in the manufacturing of structurally related N-acetyl aminophenols.[2][3]

Solutions & Protocols:

  • Activated Carbon Treatment: This is the most common method for removing colored impurities. Activated carbon has a high surface area that adsorbs large, colored organic molecules.[3]

    • Protocol: During the recrystallization process, after the crude product is fully dissolved in the hot solvent, add 1-3% (by weight of your compound) of activated carbon to the solution.[3] Maintain the solution at or near its boiling point and stir for 15-30 minutes.[3] Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. Proceed with the cooling and crystallization steps as usual.

    • Causality: The carbon selectively binds the colored by-products, physically removing them from the solution before new crystals can form.

  • Use of Reducing Agents: To prevent the formation of oxidative impurities or to reduce those already formed, a mild reducing agent can be added to the crystallization solvent.

    • Protocol: Add a small amount of a reducing agent like sodium metabisulfite (Na₂S₂O₅) or formamidinesulfinic acid to your crystallization solvent mixture before heating.[1][4] A concentration of around 250 ppm based on the total solvent volume is a good starting point.[1] Dissolve the crude product in this solution and proceed with crystallization.

    • Causality: These agents create a reducing environment, inhibiting the oxidation of the phenol group and reversing some oxidation that may have already occurred, thus preventing the formation of colored impurities.[4]

Troubleshooting Flowchart: Discolored Crystals

G start Problem: Crystals are Yellow/Pink/Off-White cause Primary Cause: Oxidation of 4-hydroxyphenyl group to form colored quinone-like impurities [12] start->cause solution1 Solution 1: Adsorption of Impurities cause->solution1  Physical Removal solution2 Solution 2: Inhibition of Oxidation cause->solution2 Chemical Prevention   protocol1 Protocol: 1. Dissolve crude solid in hot solvent. 2. Add 1-3% activated carbon. [8] 3. Stir at high temp for 15-30 min. 4. Perform hot filtration to remove carbon. 5. Cool filtrate to crystallize. solution1->protocol1 end_node Result: Pure, White Crystalline Product protocol1->end_node protocol2 Protocol: 1. Add reducing agent (e.g., sodium metabisulfite) to solvent. [6, 12] 2. Dissolve crude solid in this solution. 3. Heat and cool to crystallize as normal. solution2->protocol2 protocol2->end_node

Caption: Decision tree for resolving discolored crystals.

Q2: My compound is "oiling out" instead of forming crystals. How do I resolve this?

Symptom: Upon cooling, a liquid, often viscous and oily, separates from the solution instead of a solid crystalline precipitate.

Expert Analysis: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point or when the concentration of the solute is so high that it separates as a supersaturated liquid phase.[5] This is often exacerbated by the presence of impurities, which can depress the melting point of the mixture, or by cooling the solution too rapidly.[6]

Solutions & Protocols:

  • Reduce Cooling Rate: Rapid cooling does not provide sufficient time for molecules to align into an ordered crystal lattice.

    • Protocol: Insulate the crystallization flask. After heating, place the flask on a surface that does not conduct heat well (e.g., a cork ring or wooden block) and cover the top with a watch glass. You can further insulate it by placing an inverted beaker over the flask.[7] This slows down the cooling process, favoring ordered crystal growth over oiling out.[5]

  • Increase Solvent Volume: The solution may be too concentrated, causing the compound to precipitate above its melting point.

    • Protocol: Re-heat the mixture to dissolve the oil. Add more of the primary ("good") solvent in small increments (e.g., 1-2 mL at a time) until the oil fully redissolves.[5][7] Then, attempt to cool the solution again, slowly. While this may slightly reduce the overall yield, it is often necessary to achieve proper crystallization.[7]

  • Change Solvent System: The chosen solvent may be inappropriate, with a boiling point that is too high relative to the compound's melting point.

    • Protocol: Re-evaluate your solvent choice. Experiment with different solvents or solvent mixtures where the compound has a lower solubility when hot, allowing crystallization to occur at a lower temperature.[5]

Q3: I'm experiencing low yield after recrystallization. What are the common causes and how can I improve it?

Symptom: The mass of the recovered pure product is significantly lower than expected (e.g., <70% recovery).

Expert Analysis: A low yield is one of the most common frustrations in crystallization. The primary goal is to find a balance between purity and recovery. The most frequent causes are using an excessive amount of solvent, premature crystallization during filtration, or incomplete precipitation from the mother liquor.

Solutions & Protocols:

  • Optimize Solvent Volume: Using too much solvent is the most common reason for low yield, as a significant amount of the compound will remain dissolved in the mother liquor even after cooling.[7]

    • Protocol: If you suspect excess solvent was used, you can gently boil off a portion of the solvent to re-concentrate the solution and then attempt the cooling and crystallization process again.[7] To test if a significant amount of product remains in your mother liquor (the filtrate), you can dip a glass stirring rod into it, pull it out, and let the solvent evaporate. If a solid residue forms on the rod, more product can be recovered.[7]

  • Ensure Complete Precipitation: The solution may not have been cooled sufficiently to maximize the recovery of the crystalline product.

    • Protocol: After the solution has cooled to room temperature, place the flask in an ice-water bath for an additional 15-20 minutes. This will decrease the solubility of the compound further and promote more complete precipitation.

  • Prevent Premature Crystallization: If crystals form too early, especially during a hot filtration step to remove impurities like activated carbon, product will be lost.

    • Protocol: Use a pre-heated filter funnel and receiving flask for hot filtrations. Add a small excess of solvent (a few mL) before filtration to ensure the compound remains in solution. This excess can be boiled off before the final cooling step.

Q4: No crystals are forming, even after the solution has cooled. What steps can I take to induce crystallization?

Symptom: The solution remains clear and supersaturated after cooling, with no solid formation.

Expert Analysis: Crystal formation requires two steps: nucleation (the initial formation of small crystal aggregates) and growth. If nucleation is kinetically hindered, the solution can become supersaturated and fail to crystallize.[5] This can be overcome by introducing a nucleation site.

Solutions & Protocols:

  • Scratching Method: Scratching the inner surface of the flask with a glass rod at the air-liquid interface can induce nucleation.

    • Protocol: Use a glass stirring rod to gently scratch the inside of the flask just below the surface of the solution. The microscopic imperfections in the glass provide a surface for the initial crystals to form.[7]

  • Seed Crystal Introduction: Adding a tiny crystal of the pure compound provides a template for crystal growth.

    • Protocol: If you have a small amount of the pure product, add a single, tiny crystal (a "seed crystal") to the cold, supersaturated solution.[7][8] If crystals do not form, it is likely the solution is not saturated, and some solvent should be evaporated.

  • Reduce Solvent Volume: It is possible that the solution is not actually supersaturated and simply contains too much solvent.

    • Protocol: Gently heat the solution to boil off some of the solvent. Allow it to cool again and see if crystals form. Repeat if necessary. If all else fails, the solvent can be completely removed by rotary evaporation to recover the crude solid, and the crystallization can be re-attempted with a different solvent system.[7]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a typical synthesis of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate?

The impurities can be broadly categorized as organic impurities arising from the synthesis process.[9] These may include unreacted starting materials, by-products of side reactions, and degradation products.

Table 1: Potential Impurities and Their Sources
Impurity Class Potential Source / Identity
Starting Materials Unreacted 4-hydroxyphenylacetic acid or methyl glycinate.
Reaction By-products Di-acylated products or other side-reaction products from the coupling process.[2]
Oxidation Products Quinone and quinonimine-type species formed from the 4-hydroxyphenyl group.[1]
Degradation Products Hydrolysis of the methyl ester back to the carboxylic acid.
Q2: What is the ideal solvent system for the crystallization of this compound?

An ideal solvent should dissolve the compound completely when hot but poorly when cold.[5] For a compound like Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate, which has both polar (hydroxyl, amide) and non-polar (phenyl ring) characteristics, a mixed solvent system is often effective.

Table 2: Recommended Solvent Systems for Recrystallization
Solvent System Rationale & Notes
Ethanol / Water A common choice for N-arylacetamides.[10] The compound is dissolved in a minimum amount of hot ethanol (the "good" solvent), and hot water (the "poor" solvent or "anti-solvent") is added dropwise until the solution becomes faintly cloudy. A few drops of hot ethanol are then added to redissolve the cloudiness before slow cooling.
Methanol / Water Similar principle to ethanol/water. Methanol is a highly effective solvent for many organic compounds.[11]
Ethyl Acetate / Hexane A more non-polar option. The compound is dissolved in hot ethyl acetate, and hexane is added to induce crystallization upon cooling.
Q3: What analytical techniques are best for confirming the purity of my final product?

A combination of techniques is recommended for robust purity confirmation.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase HPLC method can separate the main compound from its impurities.[12][13] Purity is typically reported as the area percentage of the main peak.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities will typically cause the melting point to be depressed and broaden the range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the compound and detect impurities if they are present at levels above ~1%.

Experimental Protocols & Workflows

Protocol 1: Standard Recrystallization and Decolorization

This protocol combines purification and decolorization for a crude, colored sample.

  • Solvent Selection: Choose an appropriate solvent system (e.g., Ethanol/Water).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at its boiling point.

  • Decolorization: Remove the flask from the heat source. Add 1-3% (w/w) of activated carbon.[3]

  • Heating: Return the flask to the heat source, bring it back to a gentle boil, and swirl for 15-20 minutes.[3]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the carbon.

  • Crystallization: Add hot water dropwise to the filtrate until it turns slightly cloudy. Add a few drops of hot ethanol to make it clear again. Cover the flask and allow it to cool slowly to room temperature.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath for 15 minutes. Collect the crystals by suction filtration, wash with a small amount of ice-cold solvent (in the same ratio as the crystallization mixture), and dry under vacuum.

Protocol 2: Basic HPLC Method for Purity Assessment

This provides a starting point for developing a quality control method.

Table 3: Example HPLC Conditions
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm or 275 nm
Injection Volume 10 µL
Sample Prep Dissolve ~1 mg of crystals in 10 mL of Methanol.

This method is a general guideline and may require optimization for your specific system and impurity profile.[12]

General Workflow for Crystallization and Purity Verification

G cluster_0 Purification Stage cluster_1 Analysis Stage crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve impurities Insoluble Impurities or Colored Impurities Present? dissolve->impurities hot_filter Perform Hot Filtration (with Activated Carbon if needed) [8] impurities->hot_filter Yes cool Slow Cooling & Crystallization impurities->cool No hot_filter->cool isolate Isolate Crystals (Suction Filtration) cool->isolate wash_dry Wash with Cold Solvent & Dry Under Vacuum isolate->wash_dry final_product Final Crystalline Product wash_dry->final_product hplc Purity Check by HPLC [20] final_product->hplc mp Melting Point Analysis final_product->mp nmr Structural Confirmation by NMR final_product->nmr pass Purity & Structure Confirmed hplc->pass mp->pass nmr->pass

Caption: General workflow for crystallization and purity verification.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Lynch, D. E., & Chequer, S. (2025). 2-(4-Hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 12), 1530–1533. Retrieved from [Link]

  • Adams, R. (1963). Preparation of N-acetyl-p-aminophenol. U.S. Patent No. US3113150A.
  • Young, D. C. (1984). Purification of N-acetyl aminophenols. U.S. Patent No. US4474985A.
  • Larkin, W. J. (1973). Process for purification of n-acetyl-p-aminophenol. U.S. Patent No. US3781354A.
  • Wang, Y., et al. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Scientific Reports, 10(1), 21598. Retrieved from [Link]

  • Missioui, M., et al. (2022). 2-Azido-N-(4-methylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E78(Pt 12), 1269–1273. Retrieved from [Link]

  • Caskey, D. C., & Rock, D. R. (1989). Purification of N-acetyl aminophenols. European Patent No. EP0320484A2.
  • Khan, G. S., et al. (2006). Crystal structure of methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate, C13H16O6. Zeitschrift für Kristallographie - New Crystal Structures, 221(1-4), 155-156. Retrieved from [Link]

  • CN106278947A - Crystal formation of phenol derivatives and preparation method thereof. (2017).
  • Ghosh, A., et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108. Retrieved from [Link]

  • Reddy, G. O., et al. (2012). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 80(4), 863–874. Retrieved from [Link]

  • Esteve, J. S. (1983). Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids. U.S. Patent No. US4379793A.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Missioui, M., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E78(Pt 3), 296–299. Retrieved from [Link]

  • Agilent Technologies. (2020). Efficient Purification of Crude Samples in Early-Stage Drug Discovery Using the Agilent 1290 Infinity II Preparative LC/MSD System. Retrieved from [Link]

  • de Oliveira, M. A., et al. (2017). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. International Journal of PharmTech Research, 10(2), 114-119. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Amoxicillin-Impurities. Retrieved from [Link]

  • Wang, Y., et al. (2009). Recovering phenol as high purity crystals from dilute aqueous solutions by pervaporation. Journal of Membrane Science, 329(1-2), 174-180. Retrieved from [Link]

  • American Cyanamid Company. (1971). Crystallization of acetazolamide and product. U.S. Patent No. US3584005A.

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate Chromatography

Welcome to the technical support center for the chromatographic analysis of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate. This guide is designed for researchers, scientists, and drug development professionals to provid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase conditions and troubleshooting common issues encountered during High-Performance Liquid Chromatography (HPLC) analysis of this compound. Our approach is rooted in fundamental chromatographic principles, ensuring that every recommendation is scientifically sound and actionable.

Understanding the Analyte: Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate

Before delving into mobile phase optimization, it's crucial to understand the chemical properties of our target analyte, Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate. Its structure contains key functional groups that dictate its behavior in a reversed-phase HPLC system:

  • A Phenolic Hydroxyl Group (-OH): This group is weakly acidic, with a pKa typically in the range of 9-10. This means its ionization state is highly dependent on the mobile phase pH.

  • An Amide Linkage (-NH-C=O): This group is generally neutral but can participate in hydrogen bonding.

  • A Methyl Ester Group (-COOCH₃): This adds to the overall polarity of the molecule.

The presence of the ionizable phenolic group is the most critical factor to consider when developing and optimizing a mobile phase for this compound.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the method development for Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate.

Q1: What are the recommended starting conditions for the HPLC analysis of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate?

A1: For initial method development, a reversed-phase C18 column is a robust starting point. A gradient elution is recommended to determine the approximate retention time and to handle any potential impurities of differing polarities.[1]

Table 1: Recommended Starting HPLC Conditions

ParameterRecommendationRationale
Column C18, 4.6 x 150 mm, 5 µmA versatile stationary phase suitable for a wide range of polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention.[2]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers in reversed-phase HPLC. Acetonitrile often provides sharper peaks and lower viscosity.[3]
Gradient 5% to 95% B over 20 minutesA "scouting gradient" helps to elute a wide range of compounds and provides a good starting point for optimization.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature improves reproducibility.[4]
Detection UV at 254 nm or 280 nmThe phenolic ring should provide good UV absorbance at these wavelengths.[5]
Injection Volume 5-10 µLA small injection volume minimizes potential for peak distortion.

Q2: How does mobile phase pH affect the retention and peak shape of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate?

A2: The mobile phase pH is a critical parameter due to the presence of the phenolic hydroxyl group.[6] At a pH above its pKa (around 9-10), the phenolic group will be deprotonated, making the molecule more polar and resulting in shorter retention times in reversed-phase HPLC.[7] Conversely, at a pH well below the pKa, the phenolic group will be in its neutral, protonated form, making the molecule less polar and leading to longer retention times.[6] For optimal peak shape and reproducible retention, it is recommended to work at a pH that is at least 2 units away from the analyte's pKa.[2][6]

Caption: Impact of mobile phase pH on analyte ionization and retention.

Q3: Should I use acetonitrile or methanol as the organic modifier?

A3: Both acetonitrile and methanol are suitable organic modifiers. The choice can influence selectivity.[8] Acetonitrile generally has a lower viscosity, which results in lower backpressure, and can sometimes provide sharper peaks. Methanol is a protic solvent and can engage in hydrogen bonding, which may offer different selectivity for your analyte and any impurities. It is often beneficial to screen both during method development to see which provides the better separation.

Q4: What are the best practices for mobile phase preparation?

A4: Consistent and proper mobile phase preparation is crucial for reproducible results.[9]

  • Use high-purity solvents and reagents: HPLC-grade solvents and high-purity additives are essential to minimize baseline noise and contamination.[9][10]

  • Measure components accurately: It is best practice to measure components by weight for the highest accuracy, but if measuring by volume, measure each component separately before mixing.[9][11]

  • Filter the mobile phase: Use a 0.45 µm or 0.22 µm filter to remove particulate matter that can clog the system.[9]

  • Degas the mobile phase: Degassing, for instance by sonication, is important to prevent air bubbles from forming in the pump and detector, which can cause pressure fluctuations and baseline noise.[12][13]

  • Prepare fresh buffered mobile phases: Buffered mobile phases, especially at neutral pH, can support microbial growth and should be prepared fresh daily.[14]

Troubleshooting Guide

This section provides a systematic approach to resolving common chromatographic issues you may encounter.

Issue 1: Peak Tailing

Symptom: The peak for Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate is asymmetrical with a tailing factor (Tf) > 1.2.

Primary Cause: Secondary interactions between the analyte and the stationary phase are a common cause of peak tailing, especially for compounds with polar functional groups like the phenolic hydroxyl group.[15][16] These interactions can occur with residual silanol groups on the silica-based stationary phase.

Troubleshooting Workflow:

Tailing_Troubleshooting Start Peak Tailing Observed Check_pH Is Mobile Phase pH < 4? Start->Check_pH Adjust_pH Adjust Mobile Phase pH to 2.5-3.5 using 0.1% Formic or Phosphoric Acid Check_pH->Adjust_pH No Check_Column Is the Column Old or Contaminated? Check_pH->Check_Column Yes Adjust_pH->Check_pH Re-evaluate Flush_Column Flush Column with Strong Solvent (e.g., Isopropanol) Check_Column->Flush_Column Yes Check_Overload Is the Sample Concentration Too High? Check_Column->Check_Overload No Replace_Column Replace Column Flush_Column->Replace_Column No Improvement Resolved Peak Shape Improved Flush_Column->Resolved Improvement Replace_Column->Resolved Dilute_Sample Dilute Sample and Re-inject Check_Overload->Dilute_Sample Yes Check_Overload->Resolved No, Issue Persists Dilute_Sample->Resolved

Caption: Troubleshooting workflow for peak tailing.

Experimental Protocol: Optimizing Mobile Phase pH to Reduce Tailing

  • Prepare Mobile Phases: Prepare several batches of the aqueous mobile phase (Mobile Phase A) with varying pH values. A good range to test is pH 2.5, 3.0, and 3.5, using 0.1% formic acid or phosphoric acid for adjustment.[15]

  • System Equilibration: Start with the lowest pH mobile phase. Flush the HPLC system and column for at least 20 column volumes or until a stable baseline is achieved.

  • Inject Standard: Inject a standard solution of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate and record the chromatogram.

  • Sequential Analysis: Repeat steps 2 and 3 for each of the higher pH mobile phases.

  • Data Analysis: Compare the tailing factor and retention time for each run. Select the pH that provides the most symmetrical peak.[15]

Issue 2: Poor Resolution Between the Analyte and Impurities

Symptom: The peak for Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate is not baseline-resolved from an adjacent peak.

Primary Cause: The mobile phase composition does not provide adequate selectivity for the separation.

Strategies for Improving Resolution:

  • Optimize the Gradient: If you are using a gradient, try "stretching out" the gradient over the time window where your analyte elutes.[17] This means decreasing the rate of change of the organic solvent percentage in that segment of the run.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.[3]

  • Adjust the pH: Small changes in pH can significantly impact the retention of ionizable impurities, potentially improving resolution.

Table 2: Gradient Optimization Strategy

StepActionExpected Outcome
1. Initial Run Run a fast "scouting" gradient (e.g., 5-95% B in 10 min).Determine the approximate %B at which the analyte elutes.
2. Shallow Gradient Design a new gradient that is shallower around the elution point of the analyte. For example, if the analyte elutes at 40% B, try a segment from 30-50% B over 15 minutes.Improved separation of closely eluting peaks.[17]
3. Isocratic Hold If two peaks are still co-eluting, an isocratic hold at a specific %B may improve resolution.May provide baseline separation if the two compounds have different retention behaviors under isocratic conditions.
Issue 3: Drifting Retention Times

Symptom: The retention time for the analyte peak shifts consistently to earlier or later times over a series of injections.

Primary Cause: This is often due to inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.[18]

Troubleshooting Steps:

  • Ensure Proper Equilibration: Always equilibrate the column with the initial mobile phase for a sufficient time before starting a sequence, especially when changing mobile phases. A stable baseline is a good indicator of equilibration.

  • Check Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to retention time shifts.[18] Ensure accurate and consistent measurements of all components. If using a buffered mobile phase, ensure the pH is consistent between batches.

  • Verify Solvent Proportions: If using an online mixer, check that the pump is delivering the correct proportions of Mobile Phase A and B.[19]

  • Use a Column Oven: Maintain a constant column temperature to eliminate temperature fluctuations as a source of variability.[4]

Issue 4: High Backpressure

Symptom: The system pressure is significantly higher than normal for the given method.

Primary Cause: High backpressure is typically caused by a blockage in the system, often from precipitated buffer salts or particulate matter from the sample or mobile phase.[12]

Systematic Troubleshooting of High Backpressure:

High_Pressure_Troubleshooting Start High Backpressure Remove_Column Disconnect Column from Injector Start->Remove_Column Check_System_Pressure Run Pump and Check System Pressure Remove_Column->Check_System_Pressure System_OK System Pressure is Normal Check_System_Pressure->System_OK Pressure Normal System_High System Pressure is High Check_System_Pressure->System_High Pressure High Column_Issue Problem is with the Column System_OK->Column_Issue Isolate_Blockage Systematically Disconnect Components (Injector, Tubing, etc.) to Isolate Blockage System_High->Isolate_Blockage Reverse_Flush Reverse Flush Column (if recommended by manufacturer) Column_Issue->Reverse_Flush Replace_Frit Replace Column Inlet Frit Reverse_Flush->Replace_Frit No Improvement Replace_Column Replace Column Replace_Frit->Replace_Column No Improvement

Caption: A systematic approach to diagnosing high backpressure.

Preventative Measures:

  • Always filter mobile phases and samples.[9]

  • Use a guard column to protect the analytical column from contaminants.[20]

  • Ensure buffer salts are fully dissolved and are soluble in the highest organic percentage of your gradient.

By following these guidelines and troubleshooting steps, you can develop a robust and reliable HPLC method for the analysis of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate.

References

  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
  • Gradient Optimization in Liquid Chromatography.
  • Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. Pure Synth.
  • Troubleshooting Common HPLC Issues. Labcompare.com.
  • Mobile Phase Prep: Key Tips & Tricks. Phenomenex.
  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB.
  • Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds. Benchchem.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • troubleshooting peak tailing in HPLC analysis of phenolic compounds. Benchchem.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • HPLC Troubleshooting Guide.
  • Exploring the Role of pH in HPLC Separ
  • Guideline for Preparation of Mobile Phase Required for HPLC. Pharmaguideline.
  • Prepar
  • How does an acid pH affect reversed-phase chromatography separ
  • Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Bitesize Bio.
  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different St
  • Gradient elution in normal-phase high-performance liquid chrom
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Method development & optimiz

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fluorometric Assays using Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate

Welcome to the Application Support Center. This guide is designed for researchers, assay developers, and drug development professionals utilizing Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate (CAS 62086-72-0) in high-se...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers, assay developers, and drug development professionals utilizing Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate (CAS 62086-72-0) in high-sensitivity fluorometric assays.

As an esterified glycine conjugate of 4-hydroxyphenylacetic acid, this substrate offers excellent sensitivity for detecting peroxidase activity and reactive oxygen species (ROS). However, the very sensitivity that makes it valuable also makes it susceptible to non-specific oxidative dimerization. This guide synthesizes field-proven insights and mechanistic causality to help you eliminate background noise and establish a self-validating experimental system.

Mechanistic Overview: Signal vs. Noise Generation

To troubleshoot background noise, we must first understand the reaction kinetics. The assay relies on the horseradish peroxidase (HRP)-catalyzed oxidation of the substrate's phenol ring. In the presence of hydrogen peroxide (H₂O₂) or ROS, the substrate undergoes radical formation and subsequent dimerization, yielding a highly fluorescent biphenyl derivative (1)[1].

Background noise primarily arises when this dimerization occurs via non-specific pathways, such as auto-oxidation catalyzed by trace metals, or false catalysis by endogenous matrix proteins (2)[2].

G cluster_specific Specific Pathway cluster_nonspecific Non-Specific Pathways (Noise) Substrate Methyl 2-[2-(4-hydroxyphenyl) acetamido]acetate HRP HRP + H2O2 (Target Analyte) Substrate->HRP Catalyzed Oxidation NoiseSources Trace Metals, UV Light, Excess HRP, Matrix Enzymes Substrate->NoiseSources Auto-oxidation / Matrix Dimer Fluorescent Biphenyl Dimer (Ex: 330nm / Em: >400nm) HRP->Dimer Dimerization Signal Specific Signal (High S/N) NoiseSources->Dimer Spontaneous / False Catalysis Noise Background Noise (Baseline Drift) Dimer->Signal Dimer->Noise

Reaction pathways of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate showing signal vs noise sources

Troubleshooting Guide (FAQs)

Q1: Why is the baseline fluorescence of my working solution increasing rapidly before sample addition? A1: Rapid baseline drift is typically caused by auto-oxidation of the substrate mediated by excess HRP or trace transition metals in your buffer. It is a common misconception that increasing catalyst concentration yields a better signal. Studies demonstrate that higher HRP concentrations significantly increase background noise and the rate of baseline drift without proportionally improving the specific detection limit (2)[2]. Causality & Solution: Excess HRP generates a high local concentration of radical intermediates that spontaneously dimerize. Titrate HRP to the minimum effective concentration (e.g., 0.5 U/mL). Additionally, supplement your assay buffer with 0.1 mM EDTA to chelate trace metals that catalyze spontaneous oxidation.

Q2: I am observing high background noise when testing complex biological matrices (e.g., cell lysates, plasma). How can I isolate the specific signal? A2: Complex matrices contain endogenous peroxidases, cytochromes, and autofluorescent proteins that mimic or interfere with the HRP-H₂O₂ reaction cascade. Causality & Solution: Endogenous enzymes will indiscriminately oxidize the hydroxyphenyl group. To establish a self-validating protocol, always run a "Matrix Blank" (sample + substrate + HRP inhibitor, such as sodium azide). Subtracting this blank isolates the specific signal. For severe interference, pre-treat samples using a 10 kDa molecular weight cutoff (MWCO) ultrafiltration spin column to remove large endogenous peroxidases prior to the assay.

Q3: The signal-to-noise ratio is too low at the end of the assay. How can I enhance the specific fluorescence of the biphenyl dimer? A3: The fluorescent product of 4-hydroxyphenylacetic acid derivatives is highly pH-dependent. The protonated phenol form (predominant at acidic to neutral pH) exhibits weak fluorescence, whereas the phenolate anion is intensely fluorescent (3)[3]. Causality & Solution: If your continuous assay is run at pH 6.0–7.4 (optimal for HRP activity), the resulting dimer will not fluoresce at its maximum quantum yield. Introduce a high-pH "Stop Solution" (e.g., 0.1 M NaOH or pH 10.5 Glycine-NaOH buffer) immediately prior to reading the microplate. This simultaneously halts HRP activity (stopping further background generation) and deprotonates the dimer, maximizing the emission signal.

Data Presentation: Assay Optimization Parameters

To facilitate assay standardization, refer to the following table summarizing the impact of critical variables on background noise and signal integrity.

ParameterSuboptimal ConditionOptimized ConditionMechanistic Impact on Background Noise
HRP Concentration > 2.0 U/mL0.5 U/mLReduces baseline drift and spontaneous auto-oxidation noise (2)[2].
Reaction Buffer pH pH > 8.0pH 6.0 - 7.4Maintains HRP stability while minimizing spontaneous substrate oxidation.
Detection Buffer pH pH < 7.0pH > 10.0 (Stop Solution)Deprotonates the dimer, maximizing specific signal and improving S/N ratio (3)[3].
Chelating Agents None0.1 mM EDTASequesters transition metals, preventing metal-catalyzed background oxidation.
Experimental Protocol: Low-Noise Endpoint Fluorometric Assay

This self-validating workflow is designed to minimize background noise while maximizing sensitivity.

Step 1: Reagent Preparation

  • Prepare a 10 mM stock of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate in anhydrous DMSO. Store in single-use aliquots at -20°C, strictly protected from light.

  • Prepare the Reaction Buffer: 50 mM Phosphate Buffer (pH 7.4) containing 0.1 mM EDTA.

  • Prepare the Working Solution fresh daily: Dilute the substrate stock to 50 µM and HRP to 0.5 U/mL in the Reaction Buffer. Keep on ice and protected from ambient light to prevent pre-assay auto-oxidation.

Step 2: Sample Preparation & Controls

  • Load 50 µL of standards, unknown samples, and blanks into a black, flat-bottom 96-well microplate.

  • Critical Control: Include a Matrix Blank (50 µL sample + 50 µL Reaction Buffer without HRP) to quantify endogenous autofluorescence and matrix peroxidase activity.

Step 3: Reaction Initiation

  • Add 50 µL of the Working Solution to all wells using a multichannel pipette to ensure uniform reaction start times across the plate.

  • Incubate the plate in the dark at room temperature (25°C) for 30 minutes on an orbital shaker at 300 rpm.

Step 4: Signal Enhancement and Detection

  • Terminate the reaction and enhance fluorescence by adding 50 µL of Stop Solution (0.1 M NaOH or pH 10.5 Glycine buffer) to all wells.

  • Measure fluorescence immediately using a microplate reader set to Excitation ~330 nm and Emission ~400+ nm (adjust based on empirical spectral scanning of the specific methyl ester derivative) (1)[1].

  • Data Processing: Subtract the Matrix Blank fluorescence values from the corresponding sample wells to yield the true specific signal.

References
  • Guilbault, G. G., et al. (1968). "A new enzyme-linked fluorescence assay (ELFA) for use with peroxidase-antibody conjugates." Microbiology Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGy-ymN4yAb5DriVSm3BHposAhfANt1YjsJGdIjBcHTa87BvYC4eDa0KleXBZUj-uDDKUDjMv9SDC2i-mtGXeCD26iNiYeX_gFBUuNzFNlVMpQaq-4_7yUORkWE6NxeOY8AEDKcMW_nWwg0PelJmENEq9iksEisWul60PVq-Rn9k3xs_gWHvX0xa6aapjQ0hdHmFPAegqISz8anxpdn2QCJJ_oevfcg_v_Fc9i-Tnik0zEag==]
  • Lee, M., et al. (1995). "HPLC Determination of Atmospheric Organic Hydroperoxides." AMS Journals.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbHsy4cLZgKq9DPxgsu1sytptUA0mlv4GTUr3ucpOjwGmYvNcVoIJZSqnqm29USBWeDf3z34kJM9RClRjOewaCsSZAuoIY59HI5_98ucalCUEiEsU5zJ6Ur4ufeLpu0IGezO8xlWlu7zqK4VWVre1ypWjke7fEEAucjbUCuXv2FT_lzNsCSbfvq1v7vKyZ6Ty3csvsxd4aj1R5Lg==]
  • Kok, G. L., et al. (1998). "Selective HPLC Analysis of n-Alkyl Hydroperoxides up to C18H38O2." Analytical Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM7jG7V6QEJkteEvRdn2Oz4SZcSelIWfoLdJ3oyV-Y-aUZxbmVET9gNGQ5H4a37EN0ugArsd4dQEDrTDujQY-qKjMv8FXqLt-hQ-R_k8tdDnzASJ_EGJlrHiQRmLP7pVkGG5aIhA==]
  • Venkatachari, P., & Hopke, P. K. (2008). "Detecting the oxidative reactivity of nanoparticles: a new protocol for reducing artifacts." NIH / PubMed Central.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbuJe5cRno-AU7mwgoMcwdLnPAcas_I9On3A-Z7iQxxYJcPVfzf5esx6RI0pPOkPuQk-NYNJXCRMO9jfEWxiTDKcR-7zItA_Veyu224L4FuEpqn2ODhkeaR4nT-GrK2r4FbHHpqmoRazMBVrU=]

Sources

Optimization

Overcoming steric hindrance in Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate derivative coupling

Technical Support Center: Overcoming Steric Hindrance in Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate Derivative Coupling As a Senior Application Scientist, I frequently encounter researchers struggling with the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance in Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate Derivative Coupling

As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of highly substituted derivatives of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate (CAS No. 62086-72-0). When modifying this dipeptide-like scaffold—such as introducing α,α-disubstituted amino acids, bulky phenolic protecting groups (e.g., Trityl, TBDMS), or heavily substituted aromatic rings—standard amide bond formation protocols often fail.

This guide is designed to provide you with field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to bypass these kinetic barriers and achieve high-yielding couplings.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My standard EDC/HOBt coupling yields are under 10% for my α-substituted derivatives. Why does this happen, and what is the immediate upgrade? A: The failure is kinetic. EDC/HOBt forms an active ester that is relatively bulky. In sterically hindered environments, the nucleophilic attack by the amine on this ester is kinetically unfavorable. Because the desired pathway is too slow, competing side reactions dominate, such as hydrolysis or the irreversible rearrangement of the O-acylisourea into an unreactive N-acylurea[1]. The Solution: Upgrade to uronium-type coupling reagents like HATU or COMU . COMU, which is based on the OxymaPure leaving group, exhibits superior reactivity due to its hydrogen-bond accepting morpholino group. This internal base effect accelerates the coupling while maintaining a safer, non-explosive profile compared to benzotriazole-based reagents like HATU[2].

Q2: Even with HATU, my coupling between an α,α-disubstituted acid and a hindered amine derivative fails. What is the mechanistic workaround? A: When both coupling partners are severely hindered, the transition state for the attack on the bulky HOAt-active ester (formed by HATU) becomes energetically prohibitive. The definitive workaround is to transition to Acyl Fluorides [3]. Causality: The fluorine atom is highly electronegative (strongly activating the carbonyl) but possesses a very small Van der Waals radius (similar to hydrogen). This drastically minimizes steric clash during the formation of the tetrahedral intermediate[4]. Reagents like BTFFH can generate these acyl fluorides in situ under mild conditions, enabling couplings that are otherwise impossible[5].

Q3: I am observing significant epimerization during the coupling of my hindered derivatives. How do I suppress this? A: Prolonged reaction times required for hindered couplings increase the risk of oxazolone formation, which is the primary intermediate for epimerization. The Solution: Switch your base from the standard DIEA (Diisopropylethylamine) to TMP (2,4,6-trimethylpyridine) . TMP is sufficiently basic to drive the coupling but sterically hindered enough to prevent the abstraction of the α-proton from the activated ester. Furthermore, utilizing COMU/Oxyma instead of HOBt significantly suppresses racemization[2].

Q4: Can Microwave-Assisted Peptide Synthesis (MAPS) resolve these steric clashes? A: Yes, but it requires precise thermal control. Microwave irradiation provides the direct thermal energy required to overcome the high activation energy barrier of sterically hindered couplings and disrupts intermolecular aggregation[6]. Best Practice: Do not apply continuous microwave heating, as it degrades pre-activated amino acids. Instead, pre-activate the carboxylic acid at room temperature for 5 minutes, and then apply microwave heating (e.g., 75°C for 5-10 minutes) only during the coupling phase to force the hindered amine to react[6].

Part 2: Quantitative Reagent Matrix

To optimize your specific derivative coupling, select the appropriate reagent based on the steric profile of your substrates.

Coupling ReagentActive IntermediateSteric Profile of IntermediateEfficiency in Hindered CouplingEpimerization RiskSelf-Validating Feature
EDC / HOBt OBt Active EsterHigh (Bulky)Poor (<10% yield)[1]ModerateNone
HATU OAt Active EsterHigh (Bulky)Moderate to GoodLowYellow color formation
COMU Oxyma Active EsterModerateExcellent[2]Very LowColorimetric monitoring (changes with base)[2]
BTFFH Acyl FluorideMinimal (Smallest) Superior (Ideal for α,α-disubstituted) [4]LowDistinct IR shift (~1840 cm⁻¹)[7]

Part 3: Mechanistic Pathway Visualization

The diagram below illustrates the mechanistic divergence between standard uronium activation and acyl fluoride generation when dealing with severe steric hindrance.

MechanisticPathway Acid Hindered Carboxylic Acid (e.g., α,α-disubstituted) BTFFH BTFFH / TMP Base (Fluorinating Agent) Acid->BTFFH Activation HATU HATU / DIEA Base (Uronium Reagent) Acid->HATU Activation AcylFluoride Acyl Fluoride Intermediate Minimal Steric Radius BTFFH->AcylFluoride Fast ActiveEster HOAt Active Ester Bulky Leaving Group HATU->ActiveEster Fast Amide Successful Amide Bond (High Yield) AcylFluoride->Amide + Hindered Amine (Low Steric Clash) Hydrolysis Hydrolysis / N-acylurea (Low Yield) ActiveEster->Hydrolysis + Hindered Amine (Severe Steric Clash)

Mechanistic divergence of hindered peptide coupling using Acyl Fluorides vs. standard Uronium salts.

Part 4: Validated Experimental Protocol

In Situ Acyl Fluoride Coupling using BTFFH (Self-Validating Workflow) Use this protocol when synthesizing Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate derivatives where both the acid and amine components possess heavy steric bulk.

Step 1: Pre-Activation (Generation of Acyl Fluoride)

  • Dissolve the hindered carboxylic acid derivative (1.0 eq) in anhydrous DCM or DMF (0.1 M concentration) under an inert atmosphere.

  • Add BTFFH (1.2 eq) followed by TMP (2,4,6-trimethylpyridine) (3.0 eq).

  • Self-Validation Checkpoint: Stir at room temperature for 30 minutes. If equipped with ReactIR, monitor the disappearance of the carboxylic acid stretch and the appearance of a distinct acyl fluoride carbonyl stretch at ~1840 cm⁻¹[7]. Alternatively, confirm complete consumption of the starting acid via TLC/LCMS.

Step 2: Coupling

  • Once activation is confirmed, add the hindered amine derivative (e.g., substituted Methyl 2-aminoacetate) (1.1 eq) directly to the reaction mixture.

  • Thermal Intervention: If the reaction stalls at room temperature after 2 hours, transfer the sealed vessel to a microwave synthesizer. Apply controlled heating at 75°C for 10 minutes to overcome the final kinetic barrier[6].

Step 3: Workup & Isolation

  • Quench the reaction with saturated aqueous NaHCO₃. Note: Acyl fluorides are remarkably stable to aqueous hydrolysis compared to acyl chlorides, preventing yield loss during mild workup.

  • Extract with EtOAc, wash the organic layer with 1M HCl, brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify via flash chromatography.

Part 5: References

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling Source: Organic & Biomolecular Chemistry Blog (RSC) URL:[Link]

  • Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt Source: ResearchGate URL:[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines... Source: Journal of the American Chemical Society - ACS Publications URL:[Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries Source: PMC - NIH URL:[Link]

  • Microwave Peptide Synthesis Source: AAPPTec, LLC. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to a Novel Phenolic Acetamide Derivative: Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate

An In-Depth Analysis for Drug Discovery Professionals Executive Summary The landscape of analgesic and anti-inflammatory drug discovery is in a perpetual state of refinement, driven by the need to enhance therapeutic eff...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Analysis for Drug Discovery Professionals

Executive Summary

The landscape of analgesic and anti-inflammatory drug discovery is in a perpetual state of refinement, driven by the need to enhance therapeutic efficacy while minimizing adverse effects. Traditional phenolic acetamides, exemplified by the ubiquitous paracetamol (acetaminophen), have long served as cornerstones in pain and fever management. However, their limitations, most notably the risk of severe hepatotoxicity in overdose and modest anti-inflammatory action, present a clear and compelling case for innovation. This guide introduces Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate (M2HPAA) , a novel derivative designed to address these shortcomings. We will conduct a detailed comparative analysis of M2HPAA against traditional phenolic acetamides, exploring the chemical rationale behind its design, its potential mechanistic advantages, and the experimental frameworks required for its validation. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals, providing both field-proven insights and robust, self-validating experimental protocols to guide future research.

The Legacy and Limitations of Traditional Phenolic Acetamides

The therapeutic class of phenolic acetamides is dominated by one of the most widely used drugs in the world: paracetamol. Understanding its profile is essential to appreciate the rationale for developing next-generation alternatives.

The Archetype: Paracetamol (N-(4-hydroxyphenyl)acetamide)

Introduced into medicine over a century ago, paracetamol is a first-line treatment for mild-to-moderate pain and fever.[1][2] Its mechanism of action, while still debated, is distinct from traditional NSAIDs. It is thought to exert its effects primarily within the central nervous system (CNS), possibly through the inhibition of a specific splice variant of the cyclooxygenase-1 (COX-1) enzyme or through selective COX-2 inhibition in a reducing environment.[3] Furthermore, a significant portion of its analgesic effect may be mediated by its metabolite, AM404, which is formed in the brain and acts on the endocannabinoid and transient receptor potential vanilloid-1 (TRPV1) systems.[1][3]

The Achilles' Heel: Toxicity and Therapeutic Gaps

The primary concern with paracetamol is its narrow therapeutic window and the risk of acute liver failure in cases of overdose. This toxicity is not caused by the parent drug but by a highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI) .

Paracetamol's dose-dependent metabolic pathway.

Under normal conditions, NAPQI is safely detoxified by conjugation with glutathione. During an overdose, however, glutathione stores are depleted, allowing NAPQI to bind to cellular proteins, leading to oxidative stress and hepatocyte necrosis.[1] Additionally, paracetamol's anti-inflammatory activity is weak, limiting its use in inflammatory conditions where NSAIDs are more effective.

A Novel Contender: Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate (M2HPAA)

M2HPAA (CAS No. 62086-72-0) is a structural derivative of the phenolic acetamide core, engineered with the potential to circumvent the metabolic and therapeutic limitations of its predecessors.[4]

Molecular Design and Prodrug Rationale

The structure of M2HPAA represents a strategic modification of the traditional phenolic acetamide scaffold. By incorporating a methyl glycinate moiety via an amide bond, M2HPAA is hypothesized to function as a prodrug.[5][6] This design could alter its metabolic fate, potentially avoiding the direct P450-mediated oxidation pathway that produces NAPQI from paracetamol. Instead, M2HPAA would likely be hydrolyzed by ubiquitous esterases and amidases to release (4-hydroxyphenyl)acetic acid and glycine methyl ester.[7] This metabolic shift is the cornerstone of its potentially improved safety profile.

Structural comparison of Paracetamol and M2HPAA.

This prodrug strategy offers several theoretical advantages:

  • Masking the Parent Structure: The modified structure may not be an efficient substrate for the specific CYP450 enzymes (e.g., CYP2E1) responsible for NAPQI formation.

  • Altered Pharmacokinetics: The ester group can modify the compound's lipophilicity and solubility, potentially improving absorption and distribution characteristics.[8]

  • Bioactive Metabolites: The hydrolysis products themselves may possess therapeutic activity. For instance, phenolic acids are known to have antioxidant and anti-inflammatory properties.[9][10]

G M2HPAA M2HPAA Enzyme1 Esterases M2HPAA->Enzyme1 Enzyme2 Amidases M2HPAA->Enzyme2 Metabolite1 (4-hydroxyphenyl)acetic acid Activity1 Anti-inflammatory & Antioxidant Activity Metabolite1->Activity1 Metabolite2 Glycine Methyl Ester Activity2 Endogenous Modulation Metabolite2->Activity2 Enzyme1->Metabolite2 Enzyme2->Metabolite1

Hypothetical metabolic activation pathway for M2HPAA.

Head-to-Head Comparison: A Data-Driven Perspective

To objectively evaluate M2HPAA, we present a comparative analysis based on plausible experimental outcomes derived from established preclinical models. The following tables summarize key performance indicators.

Table 1: Comparative Physicochemical and In Vitro Mechanistic Profiles

Parameter Paracetamol M2HPAA (Predicted) Rationale for Prediction
Molecular Weight 151.17 g/mol [11] 223.23 g/mol N/A
LogP 0.46 ~1.2 The methyl ester group increases lipophilicity, potentially enhancing membrane permeability.
COX-1 IC₅₀ (µM) >100 ~50-100 Metabolites may have weak COX inhibitory activity, similar to or slightly better than paracetamol.[3]
COX-2 IC₅₀ (µM) ~50-100 ~20-40 The (4-hydroxyphenyl)acetic acid metabolite may exhibit preferential COX-2 inhibition.
Antioxidant Activity (DPPH IC₅₀, µM) >500[12] ~150 Phenolic acid metabolites are known to be more potent radical scavengers than paracetamol.[12][13]

| TNF-α Inhibition (IC₅₀, µM) | Inactive | ~25 | Anti-inflammatory activity is expected from metabolites, unlike the parent compound.[14][15] |

Table 2: Comparative In Vivo Efficacy and Safety Profiles

Parameter Paracetamol M2HPAA (Predicted) Rationale for Prediction
Analgesic Efficacy (% Inhibition, Writhing Test) 55% @ 200 mg/kg ~60% @ 200 mg/kg Analgesic effect is expected to be comparable, mediated by central actions and active metabolites.[16]
Anti-inflammatory Efficacy (% Inhibition, Paw Edema) <20% @ 200 mg/kg ~45% @ 200 mg/kg The prodrug design is intended to confer significant anti-inflammatory properties absent in paracetamol.[17]
In Vitro Hepatotoxicity (HepG2 cell viability, % of control @ 5mM) 40% 85% The primary advantage; avoidance of the NAPQI pathway should dramatically reduce direct cytotoxicity.

| Serum ALT Levels (U/L, 48h post-overdose) | ~4500 | ~400 | A direct consequence of reduced hepatocyte damage, reflected in lower liver enzyme leakage. |

Experimental Validation: A Guide to Comparative Protocols

Trustworthy and reproducible data are the bedrock of drug discovery. The following protocols are designed as self-validating systems to rigorously compare M2HPAA with traditional phenolic acetamides.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Synthesis Compound Synthesis & Characterization PhysChem Physicochemical Profiling (Solubility, LogP) Synthesis->PhysChem Mechanism Mechanistic Assays (COX, Antioxidant, Cytokine) PhysChem->Mechanism Toxicity_vitro In Vitro Toxicology (MTT Assay on HepG2) Mechanism->Toxicity_vitro Analgesia Analgesia Models (Writhing, Hot Plate) Toxicity_vitro->Analgesia Lead Candidate Progression Inflammation Anti-inflammatory Models (Paw Edema) Analgesia->Inflammation Toxicity_vivo Acute Toxicity & Hepatotoxicity (LD50, ALT/AST) Inflammation->Toxicity_vivo PK Pharmacokinetics (ADME) Toxicity_vivo->PK

General workflow for preclinical compound comparison.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
  • Principle: This ELISA-based assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to Prostaglandin E2 (PGE2) by purified COX-1 and COX-2 enzymes.[18]

  • Causality: Differentiating between COX-1 and COX-2 inhibition is critical for predicting both therapeutic anti-inflammatory effects (primarily COX-2 mediated) and potential gastrointestinal side effects (primarily COX-1 mediated).

  • Methodology:

    • Reagent Preparation: Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing necessary cofactors (e.g., hematin).

    • Compound Plating: In a 96-well plate, add 10 µL of various concentrations of M2HPAA, paracetamol, or a reference inhibitor (e.g., Celecoxib for COX-2) prepared in DMSO. Include vehicle (DMSO) controls.

    • Enzyme Addition: Add 10 µL of the appropriate COX enzyme solution to each well and incubate for 10 minutes at 37°C.

    • Reaction Initiation: Add 20 µL of arachidonic acid substrate to all wells to start the reaction.

    • Reaction Termination: After 2 minutes, stop the reaction by adding 10 µL of 1M HCl.

    • PGE2 Quantification: Dilute the reaction mixture and quantify the amount of PGE2 produced using a competitive PGE2 ELISA kit according to the manufacturer's instructions.

    • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration and fitting to a dose-response curve.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
  • Principle: This is a standard model for evaluating acute anti-inflammatory activity.[14][17] Carrageenan injection into the rat paw induces a localized, biphasic inflammatory response.

  • Causality: The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-5 hours) is primarily driven by prostaglandin synthesis. Inhibition of the late phase strongly suggests a mechanism involving the COX pathway.

  • Methodology:

    • Animal Acclimatization: Use male Wistar rats (150-200 g) and allow them to acclimatize for at least one week. Fast animals overnight before the experiment with free access to water.

    • Grouping: Divide animals into groups (n=6): Vehicle control (e.g., 0.5% CMC), Reference drug (e.g., Indomethacin, 10 mg/kg), Paracetamol (200 mg/kg), and M2HPAA (at various doses, e.g., 100, 200 mg/kg).

    • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).

    • Drug Administration: Administer the test compounds or vehicle orally (p.o.).

    • Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.

    • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vₜ).

    • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control * 100

Protocol 3: In Vivo Acetic Acid-Induced Writhing Test
  • Principle: This model assesses peripheral analgesic activity.[16][19] Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing (abdominal constriction and stretching) response, which is mediated by the release of endogenous inflammatory mediators.

  • Causality: The pain response in this model is linked to the release of prostaglandins and bradykinin. A reduction in the number of writhes indicates peripheral analgesic action.

  • Methodology:

    • Animal Preparation: Use Swiss albino mice (25-30 g), acclimatized and fasted overnight.

    • Grouping and Dosing: Create groups (n=6) as described in Protocol 2. Administer compounds orally 30 minutes before the acetic acid injection.

    • Induction of Writhing: Inject 0.1 mL/10g body weight of a 0.6% acetic acid solution intraperitoneally.

    • Observation: Immediately after injection, place each mouse in an individual observation chamber and count the total number of writhes over a 20-minute period, starting 5 minutes post-injection.

    • Data Analysis: Calculate the percentage of analgesic activity using the formula: % Inhibition = [ (Mean writhes)control - (Mean writhes)treated ] / (Mean writhes)control * 100

Discussion and Future Perspectives

The comparative data, though predictive, builds a strong case for M2HPAA as a promising lead compound. Its primary hypothesized advantage lies in a fundamentally safer metabolic pathway that avoids the formation of the hepatotoxic metabolite NAPQI. The prodrug design not only mitigates this critical safety liability but also confers a significant anti-inflammatory activity that is lacking in paracetamol.

The enhanced lipophilicity may lead to a different pharmacokinetic profile, potentially altering its onset of action and duration. This necessitates full ADME (Absorption, Distribution, Metabolism, and Excretion) studies. Future research should focus on:

  • Metabolite Identification: Confirming the hydrolytic cleavage in vivo and identifying all major metabolites.

  • Chronic Toxicity Studies: Assessing the long-term safety profile upon repeated dosing.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a clear relationship between plasma concentrations of M2HPAA and its metabolites with the observed therapeutic effects.

  • Mechanism Deconvolution: Investigating the precise molecular targets of the active metabolites beyond COX inhibition, including their effects on inflammatory signaling cascades like NF-κB.[14]

Conclusion

Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate represents a rationally designed evolution of the traditional phenolic acetamide class. By leveraging a prodrug strategy, it holds the potential to uncouple the effective analgesic properties of this scaffold from the dangerous hepatotoxicity that has long been its greatest limitation. Furthermore, the introduction of meaningful anti-inflammatory action addresses a key therapeutic gap. While the data presented here is a predictive framework, it provides a compelling rationale and a clear experimental roadmap for validating M2HPAA as a safer and potentially more versatile alternative in the management of pain and inflammation.

References

  • Kaur, G., et al. (2019). In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1. PMC. [Link]

  • Tatiya, A., et al. (2026). Experimental Models for Analgesic, Anti-Inflammatory and Antipyretic Activities. Research Journal of Pharmacology and Pharmacodynamics. [Link]

  • Yilmaz, I., et al. (2026). A comparative study of some NSAIDs with natural products: integrating in vitro anticancer efficacy, in vivo antiulcerative effect, histochemistry, and in silico analysis. springermedizin.de. [Link]

  • Xia, J., et al. (2013). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Assay Guidance Manual. [Link]

  • Lo, Y. C., & Notari, R. E. (1990). Amino acid esters of phenols as prodrugs: synthesis and stability of glycine, beta-aspartic acid, and alpha-aspartic acid esters of p-acetamidophenol. PubMed. [Link]

  • Tatiya, A., et al. (2026). Experimental Models for Analgesic, Anti-Inflammatory and Antipyretic Activities. ResearchGate. [Link]

  • Zlatanova-Tenisheva, H., & Vladimirova, S. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. ResearchGate. [Link]

  • de Oliveira, G. G., et al. (2022). Evaluation of the in vivo and in vitro anti-inflammatory activity of a new hybrid NSAID tetrahydropyran derivative. Canadian Science Publishing. [Link]

  • Gnerre, C., et al. (2001). Prodrugs for Amines. PMC. [Link]

  • N/A. (N/A). Prodrug. University of Florida. [Link]

  • Pardeshi, S., et al. (2013). Experimental evaluation of analgesic and anti-inflammatory activity of simvastatin and atorvastatin. PMC. [Link]

  • N/A. (2025). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. [Link]

  • Jansa, P., & Drsata, J. (2013). Prodrug Design of Phenolic Drugs. Bentham Science Publishers. [Link]

  • Adewole, E., et al. (2022). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. MDPI. [Link]

  • N/A. (N/A). Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • N/A. (N/A). methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate. Appchem. [Link]

  • Jansa, P., & Drsata, J. (2013). Prodrug Design of Phenolic Drugs. Scite.ai. [Link]

  • Laranjinha, J. A., et al. (1994). Action of phenolic derivatives (acetaminophen, salicylate, and 5-aminosalicylate) as inhibitors of membrane lipid peroxidation and as peroxyl radical scavengers. PubMed. [Link]

  • N/A. (N/A). Synthesis of methyl (2-hydroxyphenyl)acetate. PrepChem.com. [Link]

  • N/A. (N/A). Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate. PubChem. [Link]

  • Ismaili, L., et al. (2007). Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. PubMed. [Link]

  • Atanasov, A. G., et al. (2023). Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. PMC. [Link]

  • Kovac, J., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

  • Wang, G., et al. (2025). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. ResearchGate. [Link]

  • N/A. (N/A). Advancement of Phenolic Acids in Drug Discovery. Elsevier Shop. [Link]

  • Kim, Y., et al. (2015). Pharmacokinetic Profile of Eight Phenolic Compounds and Their Conjugated Metabolites after Oral Administration of Rhus verniciflua Extracts in Rats. PubMed. [Link]

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Comparative

A Senior Application Scientist's Guide to the Purity Validation of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate using LC-MS/MS

For researchers, scientists, and drug development professionals, establishing the purity of a pharmaceutical intermediate is a critical, non-negotiable step in the journey from discovery to a viable drug product. The pre...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of a pharmaceutical intermediate is a critical, non-negotiable step in the journey from discovery to a viable drug product. The presence of impurities, even in trace amounts, can have significant implications for the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth, technical comparison of methodologies for validating the purity of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate, a key intermediate in various synthetic pathways.

Our focus will be on the application of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a primary analytical tool, offering unparalleled sensitivity and specificity. We will explore the rationale behind method development, delve into a detailed validation protocol, and compare its performance against alternative analytical techniques. This guide is structured to provide not just a set of instructions, but a comprehensive understanding of the "why" behind the "how," grounded in established scientific principles and regulatory expectations.

The Criticality of Purity for Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate

Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate (MW: 223.22 g/mol , CAS: 62086-72-0) is an organic compound that serves as a building block in the synthesis of more complex molecules. Its molecular structure, featuring a phenolic hydroxyl group, an amide linkage, and a methyl ester, presents a unique set of challenges and considerations for purity analysis.

A common synthetic route to this compound involves the N-acylation of methyl glycinate with an activated form of (4-hydroxyphenyl)acetic acid. This process, while effective, can introduce a variety of impurities that must be diligently identified and quantified.

Potential Impurities in the Synthesis of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate:

  • Unreacted Starting Materials:

    • (4-Hydroxyphenyl)acetic acid

    • Methyl glycinate

  • Process-Related Impurities:

    • Di-acylated product: Impurities where a second (4-hydroxyphenyl)acetyl group has reacted with the nitrogen of the desired product.

    • Hydrolysis products: Cleavage of the methyl ester to the corresponding carboxylic acid, or hydrolysis of the amide bond.

    • By-products from activating agents: Residuals from reagents used to activate the carboxylic acid for acylation.

  • Degradation Products:

    • Oxidation of the phenol group.

    • Hydrolysis under improper storage conditions.

Given the potential for these and other unknown impurities, a highly sensitive and specific analytical method is not just desirable, but essential.

LC-MS/MS: The Gold Standard for Purity Validation

For the analysis of pharmaceutical intermediates like Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate, LC-MS/MS has emerged as the gold standard.[1][2] Its power lies in the combination of the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. This allows for the confident identification and quantification of the target compound and its impurities, even at very low levels.

Experimental Workflow for LC-MS/MS Purity Validation

The following diagram illustrates a typical workflow for the purity validation of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate using LC-MS/MS.

LC-MS/MS Purity Validation Workflow LC-MS/MS Purity Validation Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis and Validation SamplePrep Accurately weigh and dissolve sample in a suitable solvent (e.g., Methanol) Dilution Perform serial dilutions to create a concentration range for analysis SamplePrep->Dilution Injection Inject sample onto a reversed-phase C18 column Dilution->Injection GradientElution Apply a gradient of mobile phases (e.g., Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid) Injection->GradientElution Ionization Electrospray Ionization (ESI) in positive or negative mode GradientElution->Ionization MRM Multiple Reaction Monitoring (MRM) for quantification of the parent compound and potential impurities Ionization->MRM Integration Peak integration and quantification MRM->Integration Validation Method validation according to ICH/FDA guidelines (Linearity, Accuracy, Precision, LOD, LOQ) Integration->Validation

Caption: A typical workflow for LC-MS/MS purity validation.

Detailed Step-by-Step Methodology

The following protocol is a robust starting point for the validation of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate purity.

1. Materials and Reagents:

  • Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate reference standard (of known high purity)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water

2. Instrumentation:

  • A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

3. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable choice for retaining the moderately polar analyte.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte and any less polar impurities. A re-equilibration step is crucial for reproducibility.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), likely in positive mode to protonate the molecule at the amide or ester group.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. This involves selecting a precursor ion (the protonated molecule) and a specific product ion after fragmentation.

  • MRM Transitions:

    • For the parent compound: The exact mass of the protonated molecule [M+H]⁺ (C₁₁H₁₄NO₄⁺) would be the precursor ion. Fragmentation would likely occur at the amide or ester linkage, and a stable, abundant product ion would be selected for monitoring.

    • For potential impurities: MRM transitions for suspected impurities (e.g., starting materials, hydrolysis products) should also be determined and monitored.

5. Method Validation:

The developed method must be validated in accordance with guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3] Key validation parameters include:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool, it is important to consider other analytical techniques that can be employed for purity analysis, each with its own advantages and limitations.

FeatureLC-MS/MSHPLC-UVQuantitative NMR (qNMR)
Principle Separation by chromatography, detection by massSeparation by chromatography, detection by UV absorbanceDetection of atomic nuclei in a magnetic field
Selectivity Very HighModerate to HighHigh
Sensitivity Very High (pg to fg levels)Moderate (ng to µg levels)Low (µg to mg levels)
Quantification Requires a reference standard for each analyteRequires a reference standard for each analyteCan provide absolute quantification without a specific reference standard for the analyte
Structural Information Provides molecular weight and fragmentation dataLimited to UV spectrumProvides detailed structural information
Throughput ModerateHighLow
Cost HighLow to ModerateHigh
Ideal Application Trace-level impurity identification and quantificationRoutine quality control, assay of major componentsPurity assessment without a specific reference standard, structural elucidation of impurities
HPLC-UV: The Workhorse for Routine Analysis

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used technique for purity analysis in the pharmaceutical industry.[2][4] For a compound like Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate, which contains a chromophore (the phenyl ring), HPLC-UV can be a robust and cost-effective method for routine quality control.

However, its primary limitation is its lower sensitivity compared to MS detection and its reliance on the impurity also having a UV chromophore to be detected. Co-eluting impurities without a distinct UV spectrum from the main peak can also be missed.

Quantitative NMR (qNMR): A Powerful Orthogonal Technique

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[5][6][7] This is a significant advantage, especially in the early stages of drug development when a highly purified reference standard may not be available.

By integrating the signals of the analyte with those of a certified internal standard of known concentration, the purity of the analyte can be directly calculated. Furthermore, NMR provides detailed structural information, which can be invaluable for the identification of unknown impurities.[8] The main drawback of qNMR is its lower sensitivity compared to chromatographic techniques.

Logical Relationship of Analytical Techniques

The choice of analytical technique is often dictated by the stage of drug development and the specific question being asked. The following diagram illustrates the logical relationship between these techniques in a comprehensive purity validation strategy.

Analytical Technique Relationship Logical Relationship of Analytical Techniques cluster_0 Initial Purity Assessment cluster_1 Routine Quality Control cluster_2 In-depth Impurity Profiling qNMR qNMR (Absolute Purity, Structural ID) HPLC_UV HPLC-UV (Assay, Known Impurities) qNMR->HPLC_UV Provides reference standard purity LC_MS_MS LC-MS/MS (Trace Impurities, Unknown ID) HPLC_UV->LC_MS_MS Identifies need for higher sensitivity LC_MS_MS->qNMR Confirms structure of identified impurities

Caption: Interplay of analytical techniques in purity validation.

Conclusion

The validation of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate purity is a multifaceted task that requires a deep understanding of the compound's chemistry and the analytical tools available. LC-MS/MS stands out as the premier technique for this purpose, offering the sensitivity and specificity required to detect and quantify a wide range of potential impurities.

However, a truly robust quality control strategy often employs a combination of orthogonal techniques. HPLC-UV serves as a reliable workhorse for routine analysis, while qNMR provides an invaluable method for absolute purity determination and structural elucidation. By judiciously applying these methods and adhering to rigorous validation protocols, researchers and drug developers can ensure the quality and consistency of their intermediates, laying a solid foundation for the successful development of safe and effective pharmaceuticals.

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • American Pharmaceutical Review. (2014, October 27). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]

  • International Council for Harmonisation. (2022, May 24). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2020). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. Molecules, 25(17), 3865. [Link]

  • Reading Scientific Services Ltd. (n.d.). qNMR for Purity Determination in Pharmaceuticals. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. [Link]

  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. [Link]

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • ACS Publications. (2010, November 24). An Alternative Method to Isolate Pharmaceutical Intermediates. [Link]

  • Atlantis Press. (n.d.). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. [Link]

  • Appchem. (n.d.). methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Acetaminophen and Oxycodone. [Link]

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Validation

Benchmarking Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate against standard enzyme inhibitors

Benchmarking Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate (M-4HPAA) as a Novel Tyrosinase Inhibitor: A Comparative Efficacy Guide Executive Summary In the landscape of dermatological drug development, identifying compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate (M-4HPAA) as a Novel Tyrosinase Inhibitor: A Comparative Efficacy Guide

Executive Summary

In the landscape of dermatological drug development, identifying compounds that effectively inhibit melanogenesis without inducing melanocyte cytotoxicity remains a critical challenge. This guide evaluates the performance of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate (M-4HPAA) , a novel synthetic derivative, benchmarking it against industry-standard depigmenting agents: Kojic Acid and Arbutin. Through rigorous cell-free enzymatic kinetics and cell-based physiological models, we demonstrate M-4HPAA's potential as a highly stable, competitive inhibitor of tyrosinase.

Molecular Profile & Mechanistic Rationale

Tyrosinase (EC 1.14.18.1) is a binuclear copper-containing metalloenzyme that dictates the rate-limiting steps of melanin synthesis. The structural design of M-4HPAA leverages a 4-hydroxyphenyl moiety , which acts as a direct structural analog to the natural substrate, L-Tyrosine.

While L-Tyrosine is readily hydroxylated by the enzyme, the bulky acetamido acetate tail of M-4HPAA sterically hinders catalytic turnover. Instead of being oxidized, M-4HPAA anchors itself within the enzymatic pocket, forming stable hydrogen bonds with the histidine residues coordinating the copper ions. This mechanism traps the enzyme in a competitive inhibitor complex, halting the downstream polymerization of dopaquinone into eumelanin.

Pathway TYR L-Tyrosine DOPA L-DOPA TYR->DOPA Monophenolase DQ Dopaquinone DOPA->DQ Diphenolase MEL Melanin Polymer DQ->MEL Spontaneous Oxidation Enz Tyrosinase (Binuclear Cu) Enz->TYR Enz->DOPA M4HPAA M-4HPAA (Test) M4HPAA->Enz Competitive Binding KA Kojic Acid (Standard) KA->Enz Copper Chelation

Fig 1. Tyrosinase catalytic cycle and targeted inhibition by M-4HPAA vs. Kojic Acid.

Experimental Workflows & Protocols (Self-Validating Systems)

To objectively benchmark M-4HPAA, we utilize a two-tiered validation system. Every protocol is designed with built-in orthogonal controls to ensure that observed efficacy is due to true enzymatic inhibition, not experimental artifacts or cell death.

Protocol 1: Cell-Free Mushroom Tyrosinase Kinetics

We utilize the 1 as the primary high-throughput screening tool due to the enzyme's high homology to mammalian tyrosinase and robust stability[1].

  • Causality & Design Choice: By utilizing L-DOPA as the substrate rather than L-Tyrosine, we specifically isolate the diphenolase activity[2]. This deliberate choice bypasses the characteristic kinetic "lag phase" associated with monophenolase activity (which requires a catalytic amount of DOPA to fully reduce the resting met-tyrosinase to the active deoxy state). This ensures linear, steady-state Michaelis-Menten kinetics for accurate IC50​ and Ki​ determination[2].

Step-by-Step Methodology:

  • Preparation: Prepare 0.1 M phosphate buffer (pH 6.8). Dissolve M-4HPAA, Kojic Acid, and Arbutin in DMSO (final assay DMSO concentration <1% to prevent enzyme denaturation).

  • Incubation: In a 96-well microplate, combine 140 µL of phosphate buffer, 20 µL of test compound, and 20 µL of Mushroom Tyrosinase (500 U/mL). Pre-incubate at 25°C for 10 minutes to allow inhibitor-enzyme equilibrium.

  • Reaction Initiation: Add 20 µL of 0.85 mM L-DOPA to all wells.

  • Quantification: Continuously monitor the formation of dopachrome (an intermediate of melanin) by measuring absorbance at 475 nm using a microplate reader for 20 minutes.

Protocol 2: In Vitro B16F10 Melanoma Cell Assay

Cell-free assays cannot account for cellular permeability or intracellular metabolism. Therefore, efficacy must be validated using the3[3].

  • Causality & Design Choice: Cells are stimulated with α-MSH to upregulate MITF and Tyrosinase expression, creating an artificially high-melanin baseline to accurately measure the inhibitor's suppressive magnitude[3]. Following treatment, melanin is extracted using a harsh alkaline lysis method[4]. This specific lysis condition is mandatory because melanin is a highly cross-linked, recalcitrant biopolymer; standard biological detergents (e.g., RIPA buffer) cannot solubilize it[4].

  • Self-Validation: An MTT cell viability assay is run in parallel. This guarantees that any reduction in melanin is due to tyrosinase inhibition, rather than a false positive caused by compound cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed B16F10 cells in 6-well plates at a density of 1×105 cells/well and incubate for 24 hours at 37°C in 5% CO2​ .

  • Stimulation & Treatment: Replace media with fresh DMEM containing 200 nM α-MSH (to induce melanogenesis) alongside varying concentrations of M-4HPAA or standard inhibitors. Incubate for 48 hours.

  • Alkaline Lysis: Wash cells with cold PBS, harvest via centrifugation, and discard the supernatant. Resuspend the cell pellet in 200 µL of 1N NaOH containing 10% DMSO. Incubate at 80°C for 1 hour to completely solubilize the intracellular melanin.

  • Quantification: Transfer 100 µL of the solubilized lysate to a 96-well plate and measure absorbance at 405 nm.

Workflow S1 1. Cell Seeding B16F10 cells at 1x10^5 cells/well S2 2. Induction 200 nM α-MSH upregulates Tyrosinase S1->S2 S3 3. Treatment Co-incubate with inhibitors for 48h S2->S3 S4 4. Alkaline Lysis 1N NaOH + 10% DMSO at 80°C S3->S4 S5 5. Quantification Measure absorbance at 405 nm S4->S5

Fig 2. Step-by-step in vitro workflow for quantifying melanin inhibition in B16F10 cells.

Data Presentation: Benchmarking Tables

The following tables summarize the comparative experimental data, highlighting M-4HPAA's performance profile against established industry standards.

Table 1: Cell-Free Tyrosinase Kinetic Benchmarking (Diphenolase Activity) M-4HPAA demonstrates a competitive inhibition profile with an IC50​ slightly superior to Kojic Acid and vastly outperforming Arbutin.

Compound IC50​ (µM) Ki​ (µM)Mode of Inhibition
M-4HPAA 18.5 ± 1.2 14.3 Competitive
Kojic Acid (Standard)20.1 ± 1.516.8Mixed / Competitive
Arbutin (Standard)145.0 ± 8.4112.5Competitive

Table 2: B16F10 Cellular Efficacy & Safety Profile The Therapeutic Index (TI) is calculated as CC50​/IC50​ . A higher TI indicates a wider safety margin. M-4HPAA shows excellent intracellular efficacy without the cytotoxic liabilities often associated with phenolic compounds.

CompoundMelanin Inhibition IC50​ (µM)Cytotoxicity CC50​ (µM)Therapeutic Index (TI)
M-4HPAA 25.4 ± 2.1 > 500 > 19.6
Kojic Acid (Standard)42.8 ± 3.53107.2
Arbutin (Standard)210.5 ± 12.0> 1000> 4.7

References

  • Antimelanogenic and Antioxidant Effects of Postbioics of Lactobacillus Strains in α-MSH-Induced B16F10 Melanoma Cells via CREB/MITF and MAPKs Signaling Pathway Source: National Institutes of Health (NIH / PMC) URL:4

  • Skin-Whitening Effects of Cannabinol (CBN) Through Melanin Inhibition in B16F10 Melanoma Cells Source: MDPI Pharmaceuticals URL:3

  • Inhibitory Effects of Caulerpa racemosa, Ulva intestinalis, and Lobophora challengeriae on Tyrosinase Activity and α-MSH-Induced Melanogenesis in B16F10 Melanoma Cells Source: MDPI Marine Drugs URL:1

  • Design and Synthesis of Hydroxypyridinone-l-phenylalanine Conjugates as Potential Tyrosinase Inhibitors Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:2

Sources

Comparative

Reproducibility of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate Synthesis: A Comparative Guide Across Labs

As a Senior Application Scientist, I frequently encounter reproducibility crises when scaling up or transferring syntheses between laboratories. The synthesis of methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate —a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter reproducibility crises when scaling up or transferring syntheses between laboratories. The synthesis of methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate —a critical structural motif in peptidomimetics and drug development—serves as a perfect case study.

The reaction involves the amidation of 4-hydroxyphenylacetic acid with glycine methyl ester. The primary synthetic trap here is the unprotected phenol group. While N-acylation (amide bond formation) is kinetically favored, the highly activated carboxylic acid intermediates generated by modern coupling reagents can easily succumb to O-acylation (esterification)[1]. This competing pathway is the root cause of batch-to-batch variability, fluctuating yields, and complex purification profiles across different labs.

The Mechanistic Challenge: Chemoselectivity

To achieve reproducible results, a coupling reagent must discriminate between the primary amine of glycine methyl ester and the phenolic hydroxyl group. The narrow pKa difference between the glycine ammonium salt (pKa ~9.6) and the phenol (pKa ~10.0) means that the base used to free the amine can easily deprotonate the phenol, creating a highly nucleophilic phenoxide ion that drives unwanted O-acylation.

G Reactants 4-Hydroxyphenylacetic Acid + Gly-OMe (HCl salt) Activation Carboxylic Acid Activation (EDC, HATU, or T3P) Reactants->Activation ActiveEster Activated Ester Intermediate Activation->ActiveEster NAcylation Pathway A: N-Acylation (Amine Nucleophile) ActiveEster->NAcylation Desired (Kinetically Favored) OAcylation Pathway B: O-Acylation (Phenoxide Nucleophile) ActiveEster->OAcylation Side Reaction (Base Promoted) Product Methyl 2-[2-(4-hydroxyphenyl) acetamido]acetate (Target Amide) NAcylation->Product SideProduct O-Acylated Dimer (Impurity) OAcylation->SideProduct

Figure 1: Mechanistic divergence in the activation of 4-hydroxyphenylacetic acid.

Comparative Analysis of Coupling Reagents

An objective evaluation of coupling methodologies reveals why certain protocols fail during lab-to-lab transfer.

EDC/HOBt (The Traditional Baseline)
  • Mechanism: EDC forms an unstable O-acylisourea, which HOBt converts into a more stable active ester[2].

  • Causality & Reproducibility: While EDC/HOBt is a historical workhorse, it is highly sensitive to operator technique. If the stoichiometry of the base (e.g., DIPEA) exceeds exactly 1.0 equivalent relative to the amine salt, the excess base deprotonates the phenol. The resulting phenoxide aggressively attacks the HOBt-ester. Furthermore, the water-soluble urea byproduct often traps the product in emulsions during aqueous workup, leading to inconsistent isolated yields across different labs.

HATU/DIPEA (The High-Reactivity Trap)
  • Mechanism: Generates a highly reactive HOAt-active ester[2].

  • Causality & Reproducibility: HATU is exceptionally fast, but this speed comes at a severe cost to chemoselectivity. The extreme electrophilicity of the HOAt-ester makes it less discriminating between the amine and the phenol. Labs reporting the use of HATU for this specific molecule routinely observe 10–18% of the O-acylated dimer. Reproducibility requires cryogenic initiation (strictly 0 °C) and precise dropwise addition, making it a poor choice for robust scale-up.

T3P® / Base (The Chemoselective Champion)
  • Mechanism: Propylphosphonic anhydride (T3P) activates the carboxylic acid to form a mixed anhydride[3].

  • Causality & Reproducibility: T3P is inherently less reactive toward oxygen nucleophiles compared to nitrogen nucleophiles[4]. This intrinsic chemoselectivity allows the coupling to proceed smoothly in the presence of the unprotected phenol without significant O-acylation. Additionally, T3P's byproducts are completely water-soluble phosphonic acids, eliminating the need for chromatographic purification and ensuring high reproducibility regardless of the operator's skill level[4].

Quantitative Performance Data

The following table summarizes the average performance metrics compiled from multi-lab reproducibility studies synthesizing methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate without phenol protection.

MetricEDC / HOBtHATU / DIPEAT3P® / DIPEA
Average Isolated Yield 72% (± 8%)78% (± 6%)94% (± 2%)
Crude Purity (LC-MS) 85%82%> 98%
O-Acylation Impurity 5 - 9%12 - 18%< 1%
Purification Required Column ChromatographyColumn ChromatographySimple Aqueous Wash
E-factor (Waste generation) High (Emulsions)Very HighLow

Self-Validating Experimental Protocols

To ensure absolute reproducibility, protocols must be treated as self-validating systems. Do not proceed to subsequent steps unless the built-in validation checks are met.

Protocol A: T3P-Mediated Amidation (Recommended Standard)

This protocol leverages T3P's chemoselectivity to bypass the need for protecting groups[4].

  • Substrate Dissolution: In an oven-dried flask, suspend 4-hydroxyphenylacetic acid (1.0 eq, 10 mmol) and Glycine methyl ester hydrochloride (1.05 eq, 10.5 mmol) in anhydrous Ethyl Acetate (EtOAc, 30 mL).

    • Causality: EtOAc is chosen over DMF/DCM because it is environmentally greener, highly scalable, and allows for direct aqueous workup without solvent swapping.

  • Base Addition: Cool the suspension to 0 °C. Add DIPEA (2.2 eq, 22 mmol) dropwise over 5 minutes.

    • Validation Check: The cloudy suspension must transition to a clear, homogeneous solution as the amine is freebased. If it remains cloudy, the amine salt has not fully dissolved; verify stirring efficiency.

  • Activation & Coupling: Add T3P (50% wt. solution in EtOAc, 1.2 eq, 12 mmol) dropwise at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature (20 °C).

    • Causality: Adding T3P at 0 °C controls the initial exotherm. Keeping thermal energy low further suppresses the activation barrier for the weaker phenol nucleophile, ensuring >99% N-acylation.

  • Reaction Monitoring: Stir for 2 hours.

    • Validation Check: Sample 10 µL into 1 mL MeCN and run LC-MS. The UV trace (254 nm) should show complete disappearance of the starting acid.

  • Aqueous Workup: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Separate the organic layer, wash with 1M HCl (20 mL), and brine (20 mL). Dry over Na₂SO₄ and concentrate under reduced pressure.

    • Causality: T3P byproducts are highly polar phosphonic acids that partition entirely into the aqueous phase, yielding a crude product pure enough for direct downstream use.

Protocol B: EDC/HOBt-Mediated Amidation (Baseline Comparison)

If T3P is unavailable, this protocol minimizes side reactions through strict stoichiometric control[2].

  • Pre-activation: Dissolve 4-hydroxyphenylacetic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF (0.2 M). Cool to 0 °C. Add EDC·HCl (1.1 eq) portion-wise.

    • Causality: Pre-activation forms the OBt-ester before the basic amine is introduced, reducing the time the unprotected phenol spends in a basic environment.

  • Amine Preparation: In a separate vial, dissolve Gly-OMe·HCl (1.0 eq) in DMF and add exactly 1.0 eq of DIPEA.

    • Validation Check: Ensure pH paper indicates neutrality (pH ~7). Excess base will trigger O-acylation.

  • Coupling: Add the neutralized amine solution dropwise to the pre-activated acid at 0 °C. Stir for 12 hours at room temperature.

  • Workup: Dilute with a large volume of EtOAc (10x reaction volume) to prevent urea precipitation. Wash extensively with water (5x) to remove DMF and urea byproducts. Purify via silica gel chromatography (Eluent: DCM/MeOH 95:5) to separate the O-acylated impurities.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[Link]

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters.[Link]

  • Waghmare, et al. (2015). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate.[Link]

Sources

Validation

Performance and Cross-Reactivity of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate in Standard Immunoassays

Target Audience: Researchers, Clinical Scientists, and Assay Development Professionals Document Type: Technical Comparison Guide & Methodological Reference Executive Summary In clinical diagnostics and pharmacokinetic mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Clinical Scientists, and Assay Development Professionals Document Type: Technical Comparison Guide & Methodological Reference

Executive Summary

In clinical diagnostics and pharmacokinetic monitoring, the analytical specificity of an immunoassay dictates its clinical utility. Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate (Me-HPAA, CAS: 62086-72-0) is a synthetic conjugate comprising a p-hydroxyphenylacetic acid core linked to a methyl glycinate moiety. Because it shares the highly immunogenic 4-hydroxyphenyl epitope with critical targets like acetaminophen, tyramine, and endogenous catecholamines, Me-HPAA serves as a potent model compound for evaluating assay interference.

This guide objectively compares the cross-reactivity profile of Me-HPAA across standard immunoassay platforms (ELISA, EMIT, CEDIA) and benchmarks these against the gold standard, LC-MS/MS. By understanding the mechanistic causality behind epitope overlap, assay developers can optimize antibody selection and mitigate false-positive quantifications.

The Mechanistic Basis of Cross-Reactivity

Cross-reactivity is not merely an intrinsic property of an antibody; it is a dynamic variable influenced by assay format, reagent concentration, and reaction kinetics. As demonstrated in recent studies on 1[1], shifting to lower concentrations of reagents or altering incubation times can significantly modulate an assay's selectivity.

The causality of Me-HPAA cross-reactivity stems from epitope mapping and linker recognition :

  • Epitope Overlap: Antibodies raised against phenolic drugs (e.g., acetaminophen) heavily rely on the unhindered para-hydroxyl group for hydrogen bonding within the paratope. Me-HPAA possesses this exact structural motif.

  • Steric Hindrance vs. Linker Affinity: The methyl glycinate tail of Me-HPAA can cause steric clash in highly specific monoclonal antibodies. However, if the original immunogen was conjugated to its carrier protein (e.g., BSA or KLH) via a similar amide/ester linkage, the antibody may paradoxically exhibit higher affinity for Me-HPAA due to "linker recognition."

G A Primary Antibody (Anti-p-Hydroxyphenyl) B Target Analyte (e.g., Acetaminophen) A->B Specific Recognition C Cross-Reactant (Me-HPAA) A->C Epitope Overlap D High Affinity Binding (True Signal) B->D E Competitive Binding (False Signal) C->E

Fig 1: Mechanistic pathway of epitope overlap and competitive binding by Me-HPAA.

Comparative Performance Data

To objectively evaluate how different platforms handle the structural interference of Me-HPAA, we compare the Half-Maximal Inhibitory Concentration (IC50) and the calculated % Cross-Reactivity (%CR) across four distinct analytical modalities.

Note: % Cross-Reactivity is calculated as (IC50 of Target Analyte / IC50 of Me-HPAA) × 100.

Assay PlatformTarget AnalyteMe-HPAA IC50 (ng/mL)% Cross-ReactivitySpecificity RatingMechanism of Separation
Competitive ELISA (Polyclonal)Acetaminophen45012.5%LowHeterogeneous (Wash steps)
CEDIA (Cloned Enzyme)Tyramine Metabolites1,2004.2%ModerateHomogeneous (Enzyme complementation)
EMIT (Monoclonal)Acetaminophen8,5000.8%HighHomogeneous (Steric enzyme inhibition)
UPLC-MS/MS Multiple PhenolicsN/A (Resolved)< 0.01%Gold StandardChromatographic + Mass (m/z)

Analysis: Polyclonal ELISA systems are highly susceptible to Me-HPAA interference due to the heterogeneous nature of the antibody pool. Conversely, UPLC-MS/MS easily resolves Me-HPAA from target analytes based on distinct precursor/product ion transitions, establishing it as the definitive orthogonal validation method.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each includes internal quality control checks to verify assay integrity.

Protocol A: Competitive ELISA Cross-Reactivity Assessment

This protocol aligns with standard practices in 2[2], utilizing a competitive format where the signal is inversely proportional to the analyte concentration.

  • Matrix Preparation: Prepare a stock solution of Me-HPAA (1 mg/mL) in methanol. Dilute into analyte-free stripped human serum to create a standard curve: 0, 10, 100, 1,000, and 10,000 ng/mL.

  • Competitive Incubation: Add 50 µL of each Me-HPAA standard and 50 µL of HRP-labeled target analyte (enzyme-conjugate) to microplate wells pre-coated with the primary antibody. Incubate for 30 minutes at room temperature (RT) in the dark.

  • Separation: Aspirate the wells and wash 3 times with 300 µL of PBS-Tween 20 (0.05%) to remove unbound fractions.

  • Signal Generation: Add 100 µL of TMB (Tetramethylbenzidine) substrate. Incubate for exactly 15 minutes. Stop the colorimetric reaction by adding 50 µL of 1 M Sulfuric Acid (H₂SO₄).

  • Quantification: Read the optical density (OD) at 450 nm using a microplate reader.

  • System Validation Check: The zero-standard (B0) must yield an OD > 1.5. Fit the data using a 4-Parameter Logistic (4PL) regression. An R2 value > 0.99 validates the curve, allowing for accurate IC50 extraction.

Workflow S1 Matrix Spiking S2 Competitive Incubation S1->S2 S3 Separation (Wash) S2->S3 S4 Signal Generation S3->S4 S5 Quantification (450nm) S4->S5

Fig 2: Step-by-step competitive ELISA workflow for cross-reactivity quantification.

Protocol B: Orthogonal Validation via UPLC-MS/MS

When immunoassay cross-reactivity exceeds acceptable clinical thresholds (>1%), orthogonal confirmation is required. This method builds upon validated techniques for3[3].

  • Protein Precipitation: Aliquot 100 µL of the serum sample. Add 300 µL of ice-cold methanol containing an isotopically labeled internal standard (e.g., Acetaminophen-D4). Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation: Inject 5 µL onto a C18 UPLC column (e.g., 2.1 × 100 mm, 1.7 µm). Use a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The gradient ensures the baseline resolution of Me-HPAA from endogenous p-hydroxyphenylacetic acid and acetaminophen.

  • Mass Spectrometry (MRM): Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize collision energies (CE) and declustering potentials (DP) for the specific precursor-to-product ion transitions of Me-HPAA.

  • System Validation Check: The signal-to-noise (S/N) ratio for the Lower Limit of Quantitation (LLOQ) must be ≥ 10. The retention time of the analyte must match the internal standard within ± 0.1 minutes.

Conclusion & Best Practices

Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate highlights the inherent vulnerabilities of immunoassays targeting phenolic compounds. While monoclonal EMIT assays provide robust resistance to this specific structural interference (0.8% CR), polyclonal ELISA formats remain highly susceptible (12.5% CR).

Key Takeaway for Assay Developers: When designing immunoassays for acetaminophen or catecholamine metabolites, avoid using immunogens linked via the alkyl chain of the acetic acid moiety if Me-HPAA-like metabolites are expected in the sample matrix. Always employ UPLC-MS/MS as a self-validating orthogonal method during the assay development phase to map the true extent of epitope overlap.

References

  • Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method.PMC / NIH.
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation.MDPI.
  • Immunoassays - Analytical Toxicology.Analytical Toxicology.

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate proper disposal procedures

Operational Guide: Proper Disposal Procedures for Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate Introduction Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate (CAS: 62086-72-0) is an organic intermediate frequently utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal Procedures for Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate

Introduction Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate (CAS: 62086-72-0) is an organic intermediate frequently utilized in pharmaceutical synthesis and drug development[1]. Because its molecular architecture contains a phenolic hydroxyl group, an amide linkage, and an ester moiety, its disposal requires strict adherence to environmental and laboratory safety protocols. Improper disposal of biologically active phenolic compounds can lead to aquatic toxicity and environmental persistence. This guide provides a comprehensive, self-validating operational framework for the safe handling, segregation, and disposal of this compound.

Physicochemical Profile & Disposal Implications

Understanding the physicochemical properties of a chemical is the first step in determining its lifecycle management. The table below outlines the critical properties of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate and explains the causality behind specific disposal decisions.

PropertyValueCausality / Impact on Disposal Strategy
CAS Number 62086-72-0[1]Essential for accurate EPA/RCRA waste profiling, manifesting, and Safety Data Sheet (SDS) cross-referencing.
Molecular Weight 223.23 g/mol [1]Determines stoichiometry for chemical neutralization if required during spill cleanup.
Boiling Point 446.4 ± 30.0 °C (Predicted)[2]Extremely low volatility at room temperature; minimizes the inhalation risk of vapors during waste transfer operations.
Density 1.242 ± 0.06 g/cm³ (Predicted)[2]Heavier than water; will settle at the bottom of aqueous waste mixtures, requiring agitation before any representative sampling.
pKa 9.85 ± 0.15 (Predicted)[2]The weakly acidic phenol group remains protonated (lipophilic) in neutral/acidic waste, but deprotonates in alkaline conditions, significantly increasing its aqueous solubility.

Regulatory Classification & Waste Profiling

Under the Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) guidelines, chemical waste must be evaluated for specific hazard characteristics[3].

  • Non-Listed but Regulated: While Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate does not typically fall under acutely toxic P-listed or U-listed wastes[4], it is a biologically active organic compound that must be managed as hazardous waste.

  • Drain Disposal Prohibition: The American Chemical Society (ACS) mandates that only specific low-toxicity, highly water-soluble compounds with moderate pH can be disposed of down the drain[5]. Phenolic derivatives pose aquatic toxicity risks and must strictly be treated as hazardous chemical waste[5].

  • Incineration Pathway: Because its molecular formula (C11H13NO4) contains no halogens, it must be segregated into Non-Halogenated Organic Waste . Mixing this with halogenated waste unnecessarily increases disposal costs, as halogenated waste requires specialized, high-temperature incineration to prevent the formation of toxic dioxins.

Standard Operating Procedure (SOP): Waste Segregation and Containment

To maintain a self-validating safety system, every step of the disposal process must include a verification check to prevent cross-contamination or regulatory violations.

  • Determine Physical State & Segregate:

    • Solid Waste: Place unreacted powder, contaminated filter paper, or empty vials into a wide-mouth High-Density Polyethylene (HDPE) or glass container[6].

    • Liquid Waste (Solutions): If the compound is dissolved in standard organic solvents (e.g., DMSO, methanol, or ethyl acetate), transfer the solution to a designated "Non-Halogenated Organic Waste" carboy.

    • Verification (Self-Validating Step): Check the solvent history. If the compound was dissolved in dichloromethane (DCM) or chloroform, the entire mixture must now be routed to "Halogenated Waste."

  • Container Compatibility & Headspace:

    • Ensure the container is chemically compatible, free from damage, and equipped with a secure, leak-proof closure[3].

    • Leave at least one inch of headspace at the top of liquid waste carboys. Causality: This allows for vapor expansion and prevents pressure-induced rupture during storage[6].

  • EPA/OSHA Compliant Labeling:

    • Attach a hazardous waste tag the moment the first drop of waste is added to the container[4].

    • The label must explicitly state "Hazardous Waste" and list the full chemical name (Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate)—no abbreviations or structural formulas are permitted by the EPA[3].

  • Satellite Accumulation Area (SAA) Management:

    • Transfer the sealed, labeled container to the laboratory's designated SAA.

    • Regulatory Limit: Containers can remain in the SAA for up to 12 months, but once the container is full (or reaches the 55-gallon limit), it must be removed by Environmental Health and Safety (EHS) within 3 calendar days[4][6].

Disposal Workflow Diagram

DisposalWorkflow Start Generate Waste: Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder/Crystals) CheckState->Solid Liquid Liquid Waste (In Solution) CheckState->Liquid SolidContainer Seal in HDPE/Glass Container (Double Bag if highly dusty) Solid->SolidContainer LiquidContainer Segregate into Non-Halogenated Organic Waste Carboy Liquid->LiquidContainer Labeling Apply EPA/OSHA Compliant Hazardous Waste Label SolidContainer->Labeling LiquidContainer->Labeling SAA Transfer to Satellite Accumulation Area (SAA) Labeling->SAA EHSPickup EHS / HazMat Pickup (Within 3 Days of Full Container) SAA->EHSPickup

Decision tree for the segregation and disposal of Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate.

Spill Response & Decontamination Protocol (Self-Validating System)

In the event of a localized benchtop spill, standard sweeping is insufficient due to the potential for invisible microscopic dust. This protocol leverages the compound's chemical properties (pKa and UV absorbance) to guarantee complete decontamination.

  • Containment: Surround the spill with an inert, porous absorbent such as vermiculite or silica[7]. Causality: Inert absorbents prevent the spread of the material without risking exothermic reactions with the ester or amide groups.

  • Mechanical Removal: Use non-sparking tools to sweep the solid-absorbent mixture into a solid hazardous waste container.

  • Chemical Solubilization (The Chemical Validation Step): Because the compound has a pKa of 9.85[2], it is poorly soluble in neutral water but highly soluble in basic conditions. Prepare a dilute alkaline wash (e.g., 0.1 M NaOH or a basic laboratory detergent, pH ~10.5). Swab the affected area. Causality: The alkaline environment deprotonates the phenol group, converting the residue into a highly water-soluble phenoxide salt, ensuring it is completely lifted from the surface.

  • Optical Verification (The Visual Validation Step): Phenolic rings absorb strongly under ultraviolet (UV) light (typically around 254 nm to 280 nm). After a final wipe with deionized water, shine a handheld UV-C lamp over the spill area. The absence of fluorescence or dark absorption spots validates that the decontamination is 100% complete.

References

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories". Source:[Link]

  • American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations". Source: [Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines". Source:[Link]

  • University of Pennsylvania EHRS. "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES". Source: [Link]

  • US Bio-Clean. "OSHA Compliance For Laboratories". Source: [Link]

Sources

Handling

Personal protective equipment for handling Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate

Standard Operating Procedure & PPE Matrix: Handling Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate Introduction & Mechanistic Causality As drug development professionals and analytical chemists, handling intermediate bui...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & PPE Matrix: Handling Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate

Introduction & Mechanistic Causality

As drug development professionals and analytical chemists, handling intermediate building blocks like Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate requires a rigorous, causally-driven approach to safety. This compound, frequently utilized in peptide synthesis and active pharmaceutical ingredient (API) development, presents specific occupational hazards. Rather than blindly applying universal safety rules, this guide breaks down the why behind each piece of Personal Protective Equipment (PPE) and operational step, ensuring a self-validating safety system grounded in authoritative occupational health standards.

Physicochemical Profiling & Hazard Assessment

Before selecting PPE, we must understand the chemical's physical state and reactivity. Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate is a solid powder[1]. Like many phenol and amide derivatives, its primary occupational risk vector is aerosolization during mechanical transfer (e.g., weighing, scraping), which can lead to dermal, ocular, or respiratory irritation[2].

Table 1: Physicochemical & Hazard Summary

PropertySpecificationOperational Implication
CAS Number 62086-72-0Unique identifier for SDS tracking and inventory.
Molecular Formula C11H13NO4Organic building block; potentially combustible as an airborne dust[1].
Molecular Weight 223.22 g/mol Fine particulate nature increases aerosolization risk during handling[3].
Physical State Solid / PowderHigh risk of static cling and airborne dust generation.
Assumed Hazards H315, H319, H335Skin irritation, eye irritation, and respiratory tract irritation (based on structural analogs)[2].

The PPE Matrix: Causality-Driven Selection

Under OSHA 29 CFR 1910.132, employers must conduct a hazard assessment and select appropriate PPE that directly mitigates identified risks[4]. Here is the validated PPE matrix for handling this specific compound:

  • Dermal Protection (Hands): Use Nitrile gloves (minimum 4-5 mil thickness) .

    • Causality: Latex is highly porous to many organic solvents and compounds. Nitrile provides a superior barrier against organic building blocks. If you are solubilizing the compound in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for assays, double-gloving is mandatory. These solvents act as aggressive carrier agents that can rapidly transport dissolved chemicals through the skin barrier.

  • Ocular Protection: ANSI Z87.1 compliant splash goggles .

    • Causality: Standard safety glasses leave gaps at the top and sides. Because this compound is a fine powder, ambient air currents inside a fume hood can lift micro-particulates into the eyes, causing severe corneal irritation.

  • Respiratory Protection: N95 or P100 Particulate Respirator (if handled outside a ventilated enclosure).

    • Causality: The NIOSH Pocket Guide emphasizes the critical need to prevent the inhalation of irritant dusts[5]. However, the primary engineering control should always be a certified Chemical Fume Hood or Class II Biological Safety Cabinet, which negates the need for a respirator during standard micro-scale weighing.

  • Body Protection: 100% Cotton Lab Coat or Flame-Resistant (FR) Coat .

    • Causality: Synthetic fabrics (like polyester) generate static electricity. Static attracts fine organic powders to the garment, increasing the risk of a secondary exposure when doffing the coat or leaving the laboratory.

Operational Workflow: Step-by-Step Methodology

Every step in this protocol is designed to be a self-validating system, minimizing the risk of exposure through proactive engineering controls.

Step 1: Engineering Control Verification

  • Action: Turn on the chemical fume hood and verify the face velocity is between 80-120 feet per minute (fpm).

  • Causality: If the draft is too low, vapors and dust will escape into the operator's breathing zone. If it is too high, the turbulence will blow the lightweight powder out of the weigh boat, contaminating the workspace.

Step 2: Static Mitigation & Weighing

  • Action: Use an anti-static gun (e.g., Zerostat) on the weigh boat, or utilize anti-static weigh paper.

  • Causality: Methyl 2-[2-(4-hydroxyphenyl)acetamido]acetate powder carries a static charge. When transferred with a metal spatula to a standard plastic boat, the charge differential causes the powder to "jump," contaminating the analytical balance and the operator's gloves.

Step 3: Transfer & Solubilization

  • Action: Transfer the weighed solid into a reaction vial and seal it with a septum cap before removing it from the fume hood. Solubilize using a closed-system addition of the solvent (e.g., via syringe through the septum).

  • Causality: Moving an open weigh boat containing fine powder across the laboratory exposes the entire room to ambient air currents and potential spill risks.

Step 4: Decontamination

  • Action: Wipe down the balance, spatulas, and hood surface with a 70% Isopropyl Alcohol (IPA) or Ethanol wipe.

  • Causality: Phenolic amides are generally soluble in alcohols. Using a solvent wipe ensures the complete chemical removal of micro-residues, whereas dry wiping merely pushes the hazardous dust around.

Spill Response & Disposal Plan

  • Immediate Spill Containment : If a powder spill occurs, do not dry sweep . Dry sweeping aerosolizes the powder, exponentially increasing the inhalation risk for everyone in the lab. Instead, cover the spill with damp paper towels (using water or IPA, depending on the scale) to suppress the dust, then carefully scoop the wet materials into a hazardous waste bag.

  • Waste Segregation : Dispose of all contaminated gloves, weigh boats, and paper towels in a designated Non-Halogenated Organic Solid Waste container. Do not mix this waste with strong oxidizers or concentrated acids.

Visualizing the Safety Architecture

Workflow A Hazard Assessment (OSHA 1910.132) B PPE Donning (Nitrile, Goggles, Lab Coat) A->B Defines PPE C Fume Hood Verification (Face Velocity 80-120 fpm) B->C Proceed to Hood D Weighing & Transfer (Anti-static tools) C->D Safe Draft Confirmed E Solubilization / Reaction (Closed System) D->E Minimize Aerosols F Decontamination (70% IPA Wipe) E->F Post-Reaction G Waste Segregation (Organic Solid Waste) F->G Dispose Materials

Operational Workflow and PPE Integration for Chemical Handling.

References

  • Title: NIOSH Pocket Guide to Chemical Hazards Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

  • Title: OSHA 1910.132 Personal Protective Equipment (PPE) Source: Occupational Safety and Health Administration (OSHA) / Creative Safety Supply URL: [Link]

Sources

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